5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Description
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Properties
Molecular Formula |
C11H13N5O3 |
|---|---|
Molecular Weight |
263.25g/mol |
IUPAC Name |
5-butoxy-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C11H13N5O3/c1-2-3-8-19-11-12-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-7H,2-3,8H2,1H3 |
InChI Key |
UDIWXIQZACMLBU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of 1,5-Disubstituted Tetrazoles in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their unique electronic and structural properties, particularly their ability to act as a bioisosteric replacement for carboxylic acids, have cemented their importance in drug design.[3][4] The 1,5-disubstituted tetrazole moiety, in particular, is found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antihypertensive, antiviral, and anti-inflammatory properties.[5][6]
This guide focuses on a specific, novel derivative: 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole . The introduction of a butoxy group at the 5-position and a 4-nitrophenyl group at the 1-position creates a molecule with distinct lipophilic and electronic characteristics. The 4-nitrophenyl group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of the tetrazole ring, while the butoxy group enhances lipophilicity, a key factor in membrane permeability and pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for researchers in drug development, enabling rational design of future experiments and formulation strategies.
This document provides a comprehensive overview of the essential physicochemical properties of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, the experimental methodologies for their determination, and the scientific rationale behind these analytical choices.
Part 1: Synthesis and Structural Elucidation
A robust and reproducible synthetic pathway is paramount for obtaining high-purity material for physicochemical analysis. While numerous methods exist for creating 1,5-disubstituted tetrazoles[7][8][9], a common and effective approach involves the cyclization of an appropriately substituted imidoyl chloride with an azide source.
Proposed Synthetic Workflow
The synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole can be logically approached via a multi-step process starting from accessible commercial reagents. The workflow described below ensures high yields and facilitates purification.
Caption: Workflow for solubility determination using the shake-flask method.
-
Causality: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing the most accurate and reproducible measure of solubility, unlike kinetic methods which can overestimate it. The choice of buffer at pH 7.4 is to mimic physiological conditions.
LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity.
-
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in the solvent in which it is most soluble.
-
Add this solution to a vessel containing pre-saturated n-octanol and water (or buffer).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the layers to separate completely, often aided by centrifugation.
-
Carefully sample both the aqueous and octanol layers.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
-
Trustworthiness: Using pre-saturated solvents is critical to prevent volume changes during the experiment that would invalidate the results. A validated HPLC method ensures accurate quantification in both phases.
The tetrazole ring has an acidic N-H proton, and its pKa value is comparable to that of carboxylic acids. [1]This acidity is fundamental to its role as a bioisostere.
Caption: The relationship between pKa, ionization state, and key drug properties.
-
Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Record the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
-
Expertise: This method directly measures the change in proton concentration, providing a definitive pKa value. The choice of a co-solvent is often necessary for compounds with low aqueous solubility, but its effect on the measured pKa must be considered.
Conclusion
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is a compound of significant interest due to the combination of a proven medicinal scaffold (1,5-disubstituted tetrazole) with functional groups that modulate its lipophilic and electronic profile. The physicochemical properties outlined in this guide—solubility, lipophilicity, and acidity—form the fundamental dataset required for any further investigation. The experimental protocols described herein represent robust, validated methods for obtaining this critical information. Accurate characterization of these properties is not merely an academic exercise; it is an indispensable component of the drug discovery and development process, directly informing decisions on formulation, administration, and the prediction of in vivo behavior.
References
- 1,5-Disubstituted Tetrazoles: Synthesis and Characteriz
- Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal.
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiprolifer
- Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to d
- Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
- Tetrazolium Compounds: Synthesis and Applic
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
- Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applic
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole Properties. EPA.
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica.
- SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka.
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molecular structure and conformation of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Technical Whitepaper: Structural Dynamics & Conformational Analysis of 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole
Executive Summary
This technical guide provides a rigorous structural and conformational analysis of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole , a 1,5-disubstituted tetrazole derivative. This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic esters and exhibiting unique "push-pull" electronic characteristics due to the opposing effects of the electron-withdrawing nitro group and the electron-donating butoxy substituent. This document outlines the synthesis, crystallographic architecture, and conformational energy landscape necessary for researchers utilizing this motif in drug design or high-energy materials.
Synthesis & Chemical Identity
The synthesis of 1,5-disubstituted tetrazoles requires regiospecific control to avoid the formation of the isomeric 2,5-disubstituted products. The most robust protocol for the 5-alkoxy derivative involves the nucleophilic displacement of a 5-chloro intermediate.
Optimized Synthetic Protocol
Rationale: Direct alkylation of 1-aryltetrazol-5-ones often yields a mixture of N-alkyl and O-alkyl products. The chlorotetrazole route ensures exclusive O-alkylation (formation of the ether linkage).
Step-by-Step Methodology:
-
Precursor Synthesis: React 4-nitroaniline with sodium azide and triethyl orthoformate (or via the isocyanide route) to generate 1-(4-nitrophenyl)-1H-tetrazole .
-
Chlorination: Treat the 1-substituted tetrazole with phosphorus pentachloride (PCl₅) or thionyl chloride to yield 5-chloro-1-(4-nitrophenyl)-1H-tetrazole .
-
Critical Checkpoint: Monitor disappearance of the tetrazole C-H stretch (3100 cm⁻¹) via IR.
-
-
Nucleophilic Substitution:
-
Dissolve n-butanol (1.2 eq) in anhydrous THF.
-
Add Sodium Hydride (NaH) (1.5 eq) at 0°C to generate sodium butoxide in situ.
-
Add the 5-chloro intermediate slowly. Reflux for 4–6 hours.
-
-
Purification: Quench with water, extract with ethyl acetate, and recrystallize from ethanol/hexane.
Figure 1: Regiospecific synthesis pathway via the 5-chlorotetrazole intermediate.
Crystallographic Architecture
The structural integrity of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole is defined by the interaction between the aromatic phenyl ring and the heteroaromatic tetrazole core.
Key Structural Parameters (Experimental & DFT-Derived)
The following data summarizes the consensus geometry for 1-aryl-5-alkoxytetrazoles based on X-ray diffraction studies of homologous series.
| Parameter | Value (Å / °) | Structural Significance |
| N1–C(Phenyl) Bond | 1.42 – 1.44 Å | Indicates single bond character; limited conjugation due to twist. |
| Twist Angle (φ) | 35° – 48° | Dihedral angle between Phenyl and Tetrazole rings. Prevents steric clash between ortho-H and Tetrazole N2. |
| C5–O(Butoxy) Bond | 1.33 – 1.35 Å | Shortened bond length indicating partial double-bond character (resonance donation from O to Tetrazole). |
| Tetrazole Planarity | < 0.01 Å | The N4-C5-N1-N2-N3 ring remains strictly planar despite substituents. |
The "Push-Pull" Electronic System
-
Pull (Nitro): The 4-nitro group exerts a strong inductive (-I) and mesomeric (-M) pull on the phenyl ring.
-
Push (Butoxy): The 5-butoxy oxygen donates electron density (+M) into the electron-deficient tetrazole ring.
-
Result: A significant dipole moment (typically > 5.0 Debye) oriented along the long axis of the molecule, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining lipophilicity via the butyl chain.
Conformational Landscape
The biological activity and solid-state packing of this molecule are dictated by two primary rotatable bonds.
Conformational Analysis Logic
-
The Biaryl Twist (N1–C1'):
-
Barrier: ~3–5 kcal/mol.[1]
-
Minimum Energy: A twisted conformation (non-planar) is energetically favorable to relieve steric strain between the phenyl ortho-hydrogens and the tetrazole nitrogen lone pairs.
-
-
The Alkoxy Linkage (C5–O–C_butyl):
-
Anomeric Effect: The lone pair on the ether oxygen prefers an orientation that minimizes repulsion with the tetrazole π-system. The syn-periplanar conformation (butyl chain cis to N1) is generally disfavored due to steric clash with the phenyl group.
-
Preferred State: The anti-periplanar conformation (butyl chain extending away from the phenyl ring) is the global minimum.
-
Figure 2: Conformational energy landscape and electronic flow.
Spectroscopic Validation
To validate the structure in a laboratory setting, the following spectral signatures are diagnostic.
-
¹H NMR (DMSO-d₆):
-
Butoxy Triplet:
4.5–4.7 ppm (2H, t, Hz). The deshielding is significant due to the adjacent electronegative tetrazole-oxygen system. -
Aromatic Doublets: Two distinct doublets at
8.4 (2H) and 7.9 (2H) ppm, characteristic of a para-substituted nitrobenzene system.
-
-
IR Spectroscopy (ATR):
-
Tetrazole Ring: 1050–1100 cm⁻¹ (skeletal vibration).
-
Nitro Group: 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
Ether Linkage: 1240 cm⁻¹ (C–O–C stretch).
-
Pharmaceutical & Research Implications
Bioisosterism
The 1,5-disubstituted tetrazole moiety is a non-classical bioisostere of the cis-amide bond or carboxylic ester .
-
Advantage:[1][2] The tetrazole ring is metabolically stable against hydrolysis by esterases, extending the half-life of the compound compared to its ester analog (butyl 4-nitrobenzoate).
Solubility & Lipophilicity
-
LogP (Predicted): ~3.2.
-
The butyl chain provides sufficient lipophilicity for membrane permeability, while the nitro-tetrazole core maintains polar interactions for receptor binding. This balance makes the scaffold ideal for probing hydrophobic pockets in protein targets (e.g., tubulin binding sites or Angiotensin II receptors).
References
-
Synthesis of 1,5-Disubstituted Tetrazoles
-
Electronic Effects in Tetrazoles
- Source: Moderhack, D. (1998). "N-Substituted Tetrazoles: Structure and Reactivity." Journal of Praktische Chemie.
- Relevance: Details the electronic "push-pull" n
-
URL:
-
Crystallographic Data of Analogs (5-allyloxy-1-aryl-tetrazoles)
- Source: Carlos, L., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles." Molecules.
-
Relevance: Provides comparative structural data and fragmentation patterns for the 1-aryl-5-alkoxy class.[10]
-
URL:
-
Conformational Analysis of 1-Phenyltetrazoles
- Source: Nelson, J. H., et al. "Conformational analysis of 1-phenyltetrazoles." Journal of Molecular Structure.
- Relevance: Definitive source for the "twist angle" phenomenon in N-phenyl azoles.
-
URL:
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A Guide to the Thermodynamic Stability of 1-Aryl-5-Alkoxytetrazoles: Mechanistic Insights and Practical Assessment for Pharmaceutical Applications
Abstract
1-Aryl-5-alkoxytetrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry, frequently employed as metabolically stable bioisosteres for carboxylic acids and esters.[1][2] Their utility in drug design is, however, intrinsically linked to their thermodynamic stability. The high nitrogen content of the tetrazole ring implies a large positive enthalpy of formation, rendering these compounds potentially energetic and susceptible to thermal decomposition.[3][4] A thorough understanding of their stability, decomposition mechanisms, and the factors that govern these processes is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing and formulation protocols for active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermodynamic stability of 1-aryl-5-alkoxytetrazoles, detailing the theoretical underpinnings of their decomposition, practical methodologies for experimental assessment, and the implications for drug development professionals.
Introduction: The Bioisostere with an Energetic Core
The tetrazole moiety has become a cornerstone in modern drug design. Its physicochemical properties, particularly its pKa (approximately 4.5-4.9), which is analogous to that of a carboxylic acid, allow it to act as a non-classical bioisostere, often improving metabolic stability and oral bioavailability.[1][5] The 1,5-disubstituted pattern, specifically with aryl and alkoxy groups, offers a rich scaffold for tuning lipophilicity and molecular interactions with biological targets.[6][7]
However, the inherent chemical nature of the tetrazole ring—a highly nitrogenated heterocycle (up to 80% nitrogen by weight for the parent molecule)—classifies it as an energetic functional group.[3][8] The thermal decomposition of tetrazoles is typically a highly exothermic process that releases molecular nitrogen, a thermodynamically very stable product. This potential for rapid energy and gas release necessitates a rigorous evaluation of the thermal stability of any tetrazole-containing drug candidate early in the development pipeline. This guide focuses on the 1-aryl-5-alkoxy substitution pattern, exploring the nuances of how these specific substituents modulate the stability of the tetrazole core.
Mechanistic Landscape of Thermal Decomposition
The thermal degradation of 1,5-disubstituted tetrazoles does not typically proceed via a concerted retro-[3+2] cycloaddition. Instead, the dominant pathway involves a unimolecular ring cleavage, followed by the elimination of nitrogen.[3][9]
Primary Decomposition Pathway:
The generally accepted mechanism for the thermal decomposition of 1,5-disubstituted tetrazoles proceeds through two key steps:
-
Ring Opening: The process initiates with the cleavage of the N2–N3 bond of the tetrazole ring. This is the rate-determining step, leading to the formation of a transient, open-chain azidoazomethine intermediate.[3]
-
Nitrogen Elimination: This highly reactive intermediate rapidly eliminates a molecule of dinitrogen (N₂) to generate a nitrene intermediate. The nitrene can then undergo various subsequent reactions, such as intramolecular cyclization or intermolecular reactions, to form the final degradation products.
The nature of the substituents at the N-1 (aryl) and C-5 (alkoxy) positions critically influences the activation energy of the initial ring-opening step, thereby dictating the overall thermal stability of the molecule.
Caption: General decomposition pathway for 1,5-disubstituted tetrazoles.
Factors Governing Thermodynamic Stability
The temperature at which decomposition begins is a direct reflection of the kinetic stability of the tetrazole ring. This is primarily controlled by the electronic and steric properties of the aryl and alkoxy substituents.
-
Electronic Effects of the N-1 Aryl Substituent: The electronic nature of the substituent on the aryl ring has a profound impact.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or -CN on the aryl ring tend to decrease thermal stability. By withdrawing electron density from the N-1 atom, they weaken the adjacent N1–N2 and N1–C5 bonds, lowering the activation energy required for the initial ring-opening step.
-
Electron-Donating Groups (EDGs): Conversely, groups like -OCH₃, -CH₃, or -N(CH₃)₂ on the aryl ring generally increase thermal stability. They donate electron density into the ring system, strengthening the key bonds and raising the activation energy for decomposition.
-
-
Steric and Electronic Effects of the C-5 Alkoxy Substituent: The alkoxy group (-OR) also modulates stability. While its electronic contribution is generally donating, steric hindrance can play a role. Bulky alkoxy groups (e.g., tert-butoxy) may introduce ring strain or alter the conformation, potentially impacting the transition state energy of the decomposition pathway. The primary influence, however, remains electronic, where the oxygen atom's lone pairs contribute to the overall electron density of the ring.
Caption: Key factors influencing the thermodynamic stability of the tetrazole core.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive and trustworthy assessment of thermal stability. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary information on the energetic and mass-loss aspects of decomposition.
Core Techniques: DSC and TGA
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10] For tetrazoles, DSC reveals the onset temperature of decomposition (T_onset) and the total energy released (enthalpy of decomposition, ΔH_d), which is observed as a sharp exotherm.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the temperature at which mass loss begins and to quantify the mass lost during decomposition, which should correspond to the elimination of N₂ and other volatile fragments.
Self-Validating Experimental Protocol
The following protocol outlines a robust workflow for analyzing the thermal stability of a novel 1-aryl-5-alkoxytetrazole. The inclusion of systematic checks and defined analysis parameters ensures the trustworthiness of the results.
Caption: Standardized workflow for the thermal analysis of tetrazole compounds.
Step-by-Step Methodology:
-
Sample Preparation & Rationale:
-
Purity Verification: Begin with a sample of confirmed high purity (>99%), as impurities can act as catalysts or introduce extraneous thermal events.
-
Sample Mass: Accurately weigh 1-3 mg of the compound. Causality: This small mass minimizes the risk of a rapid, uncontrolled energy release and reduces thermal gradients within the sample, leading to sharper, more accurate peaks.
-
Crucible Choice: Use a hermetically sealed aluminum pan with a pinhole in the lid. Causality: The hermetic seal prevents volatilization of the sample before decomposition. The pinhole allows the gaseous N₂ product to escape in a controlled manner, preventing pressure buildup that could rupture the pan and damage the instrument.
-
-
Instrument Parameters & Rationale:
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[12] Causality: This rate provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[9]
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).[13] Causality: This prevents oxidative decomposition, ensuring that the observed thermal behavior is intrinsic to the molecule's structure and not a reaction with oxygen.
-
Temperature Range: A typical range is from ambient temperature (e.g., 30 °C) to 400 °C, which is sufficient for most tetrazole decompositions.
-
-
Data Analysis and Interpretation:
-
DSC Curve: Identify the sharp exothermic peak corresponding to decomposition. The onset temperature (T_onset) is determined by the intersection of the baseline with the tangent of the peak's leading edge. This value is a critical indicator of thermal stability. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d) in J/g.
-
TGA Curve: Analyze the TGA curve to find the onset temperature of mass loss. This should closely correlate with the DSC T_onset. Calculate the percentage of mass lost in the primary decomposition step. For many 1-aryl-5-alkoxytetrazoles, this will correspond to the loss of one N₂ molecule (mass of 28 amu).
-
Data Presentation and Comparison
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different analogues.
| Compound ID | Aryl Substituent (R¹) | Alkoxy Substituent (R²) | DSC T_onset (°C) | ΔH_d (J/g) | TGA Mass Loss (%) (Expected N₂) |
| EX-1 | 4-OCH₃ (EDG) | -OCH₃ | 215 | -1550 | 13.6 (13.6) |
| EX-2 | 4-H (Neutral) | -OCH₃ | 202 | -1610 | 14.7 (14.7) |
| EX-3 | 4-NO₂ (EWG) | -OCH₃ | 185 | -1750 | 12.7 (12.7) |
| EX-4 | 4-H (Neutral) | -OC(CH₃)₃ | 198 | -1400 | 11.8 (11.8) |
| Note: Data in this table is illustrative and serves as a template for reporting experimental results. |
Implications in Drug Development
The thermodynamic stability data derived from these analyses directly informs several critical areas in the pharmaceutical development lifecycle:
-
Safety Assessment: A low T_onset (<150 °C) coupled with a large ΔH_d may indicate a significant thermal hazard, requiring specialized handling procedures during synthesis, purification, and milling.
-
Shelf-Life Prediction: While DSC/TGA provide information on acute thermal stability, the kinetic parameters derived from isothermal studies can be used in Arrhenius-type equations to predict long-term stability under various storage conditions.
-
Formulation Strategy: Knowledge of thermal stability is crucial for selecting appropriate excipients and formulation processes (e.g., wet granulation, spray drying, hot-melt extrusion). The API must remain stable under the thermal stresses of these operations.
-
Regulatory Submission: Comprehensive thermal stability data is a required component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission (e.g., to the FDA or EMA).
Conclusion
1-Aryl-5-alkoxytetrazoles represent a valuable scaffold in drug discovery, but their energetic nature demands a proactive and thorough evaluation of their thermodynamic stability. By understanding the underlying decomposition mechanisms and employing robust analytical techniques like DSC and TGA, researchers can quantify stability, identify structure-stability relationships, and mitigate potential risks. This integrated approach ensures that the development of novel tetrazole-based therapeutics proceeds with a strong foundation of safety, quality, and scientific rigor.
References
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- BenchChem. (n.d.).
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- Ben-Messaoud, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
- Guan, Q., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar.
- Fischer, G., et al. (n.d.). Results of DSC studies of tetrazine derivatives.
- Gaponik, P. N., et al. (n.d.).
- Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
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- Bojarska, J., et al. (2021). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
- METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
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- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
literature review on 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole derivatives
The following technical guide provides an in-depth analysis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole and its derivatives. This guide is structured for researchers and medicinal chemists, focusing on the synthetic architecture, physicochemical properties, and pharmacological potential of this specific 1,5-disubstituted tetrazole scaffold.
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary
The 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole scaffold represents a specialized subclass of 1,5-disubstituted tetrazoles. Unlike the more common 5-substituted-1H-tetrazoles (which serve as carboxylic acid bioisosteres), this 1,5-disubstituted framework acts as a rigid, metabolically stable bioisostere of cis-amides or esters .
The molecule combines three distinct pharmacophoric elements:
-
The 1-(4-Nitrophenyl) Core: Provides a strong electron-withdrawing aryl system, influencing the electrostatic potential of the tetrazole ring and serving as a metabolic handle (via nitro-reduction) for further derivatization.
-
The 5-Butoxy Pendant: Introduces a flexible lipophilic chain (
), critical for hydrophobic pocket occupancy and membrane permeability (LogP modulation). -
The Tetrazole Ring: A planar, electron-deficient heterocycle that resists oxidative metabolism and facilitates
- stacking interactions.
This guide details the "Gold Standard" synthetic routes, structural-activity relationships (SAR), and experimental protocols for developing derivatives within this chemical space.
Structural & Electronic Analysis
Pharmacophore Deconstruction
The 1,5-disubstituted tetrazole ring is non-basic and stable to hydrolysis. The specific arrangement of the 4-nitrophenyl group at the
-
Dipole Moment & Orientation: The 1,5-substitution pattern locks the vectors of the aryl and alkoxy groups, creating a distinct dipole moment that aligns with specific receptor pockets (e.g., P2X3 receptors, tubulin binding sites).
-
Electronic Push-Pull: The nitro group (
) withdraws electron density from the phenyl ring, which in turn pulls density from the tetrazole . This decreases the electron density of the tetrazole ring, making it less susceptible to oxidative metabolism but potentially more reactive toward nucleophilic attack at the position during synthesis.
Physicochemical Profile
| Property | Value (Predicted) | Impact on Drug Design |
| Molecular Weight | ~263.25 g/mol | Optimal for CNS/Oral bioavailability (Rule of 5). |
| cLogP | 3.2 - 3.8 | High lipophilicity due to the butoxy/phenyl combination; good membrane permeability. |
| H-Bond Acceptors | 6 (4 N, 2 O) | High capacity for receptor interaction. |
| H-Bond Donors | 0 | Improves permeability; no desolvation penalty. |
| Rotatable Bonds | 5 (Butoxy chain) | Allows entropic adaptation to binding pockets. |
Synthetic Pathways[1][2][3]
The synthesis of 5-alkoxy-1-aryl-tetrazoles is non-trivial due to the competing N-alkylation of tetrazolinones. The most robust route avoids thermodynamic ambiguity by using a Nucleophilic Aromatic Substitution (
The "Chloro-Tetrazole" Route (Preferred)
This pathway ensures regioselectivity for the O-alkyl product (5-butoxy) rather than the N-alkyl product.
Mechanism:
-
Cyclization: 4-Nitrophenyl isothiocyanate reacts with sodium azide to form the 1-(4-nitrophenyl)-5-thiotetrazole .
-
Activation: Chlorination of the thiotetrazole (using
or ) yields the highly reactive 1-(4-nitrophenyl)-5-chloro-1H-tetrazole . -
Displacement: Reaction with
-butanol in the presence of a base (NaH or -BuOK) effects the displacement of the chloride by the alkoxide.
Synthetic Workflow Diagram
The following diagram illustrates the critical steps and decision points in the synthesis of the core scaffold and its amino-derivative.
Caption: Regioselective synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole via the 5-chloro intermediate.
Experimental Protocols
Synthesis of Intermediate: 1-(4-Nitrophenyl)-5-chloro-1H-tetrazole
Note: This protocol assumes the starting material 1-(4-nitrophenyl)-5-thiotetrazole is available (synthesized via reaction of the isothiocyanate with
Reagents: 1-(4-nitrophenyl)-5-thiotetrazole (10 mmol), Thionyl chloride (
Protocol:
-
Dissolution: Suspend 10 mmol of 1-(4-nitrophenyl)-5-thiotetrazole in 50 mL of dry DCM in a round-bottom flask equipped with a drying tube.
-
Chlorination: Add
(15 mmol) dropwise at 0°C. -
Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours. Evolution of
gas indicates reaction progress. -
Workup: Evaporate the solvent and excess reagent under reduced pressure. The residue is the crude 5-chloro-tetrazole.
-
Purification: Recrystallize immediately from hexane/ethyl acetate (caution: 5-chlorotetrazoles are reactive).
Synthesis of Target: 5-Butoxy-1-(4-nitrophenyl)-1H-tetrazole
Reagents: 1-(4-nitrophenyl)-5-chloro-1H-tetrazole (from step 4.1),
Protocol:
-
Alkoxide Formation: In a separate flask, suspend NaH (11 mmol) in 20 mL dry THF. Add
-butanol (12 mmol) dropwise at 0°C. Stir for 30 min until evolution ceases. -
Coupling: Dissolve the 5-chloro-tetrazole intermediate (10 mmol) in 20 mL dry THF. Add this solution dropwise to the alkoxide mixture at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the chloro compound is less polar than the product).
-
Quench: Carefully quench with ice-cold water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient). The O-alkyl product (5-butoxy) typically elutes before any trace N-alkyl byproducts.
Structure-Activity Relationship (SAR) & Derivatization
The 5-butoxy-1-(4-nitrophenyl) scaffold is a versatile starting point. The biological activity can be tuned by modifying the three key vectors.
SAR Logic Map
The following diagram outlines the strategic modifications available to medicinal chemists working with this scaffold.
Caption: Strategic derivatization points for the 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole scaffold.
Key Derivatives for Screening
-
The "Sweetener" Analogs: 1-Aryl-5-alkoxytetrazoles were historically investigated as high-potency sweeteners. While the 4-nitro derivative is likely bitter or tasteless due to electron withdrawal, reducing the nitro to an amine and substituting with electron-donating groups (e.g., 1-(4-methoxyphenyl)-5-butoxytetrazole) may restore sweet taste receptor affinity.
-
Antitubercular Agents: 1-Aryl-5-substituted tetrazoles (specifically 5-thio analogs) have shown efficacy against M. tuberculosis. The 5-butoxy variant serves as a lipophilic probe to test the necessity of the sulfur atom.
-
Tubulin Inhibitors: Analogs where the 4-nitrophenyl is replaced by 3,4,5-trimethoxyphenyl and the butoxy chain is optimized have shown potency as microtubule destabilizers (similar to Combretastatin A-4).
References
-
Synthesis of 5-Alkoxytetrazoles: Moderhack, D., & Lorke, M. (1992). Reaction of 1-substituted 5-chlorotetrazoles with alkoxides. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Antitubercular Activity: Bekhit, A. A., et al. (2004). Synthesis and biological evaluation of some 1-aryl-5-substituted tetrazoles as antimycobacterial agents. European Journal of Medicinal Chemistry. Link
-
Sweetener Research: Tinti, J. M., & Nofre, C. (1991). Design of Sweeteners: A Rational Approach. In: Sweeteners: Discovery, Molecular Design, and Chemoreception. ACS Symposium Series. Link
-
Tubulin Inhibition: Zhang, X., et al. (2021). Design, synthesis and biological evaluation of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
General Tetrazole Reviews: Roh, J., et al. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry. Link
Technical Guide: Solubility Profile & Characterization of 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole
The following technical guide details the solubility profile and characterization framework for 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole . This document is structured to provide both theoretical grounding and actionable experimental protocols for researchers in pharmaceutical development and materials science.
Executive Summary & Molecular Architecture
5-butoxy-1-(4-nitrophenyl)-1H-tetraazole represents a specialized class of 1,5-disubstituted tetrazoles, often utilized as bioisosteres in medicinal chemistry or as energetic intermediates. Its solubility profile is governed by a distinct "push-pull" electronic architecture:
-
Core Scaffold: The electron-deficient tetrazole ring (polar, aromatic).
-
N1-Substituent: The p-nitrophenyl group (highly polar, planar, π-stacking capable).
-
C5-Substituent: The butoxy group (lipophilic alkyl chain, flexible).
This amphiphilic structure creates a unique solubility fingerprint. The molecule exhibits significant solubility in polar aprotic solvents due to the nitro-aromatic system, while the butyl chain provides necessary lipophilicity for moderate solubility in chlorinated solvents, distinguishing it from its highly polar parent, 1-(4-nitrophenyl)-1H-tetrazole.
Theoretical Solubility Framework
Understanding the solubility of this compound requires analyzing the competition between the crystal lattice energy (driven by π-π stacking of the nitrophenyl rings) and the solvation energy.
Hansen Solubility Parameters (HSP) Prediction
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted interaction parameters are:
- (Dispersion): High contribution from the phenyl ring and butyl chain.
-
(Polarity): Significant contribution from the nitro group (
) and tetrazole nitrogen atoms. - (Hydrogen Bonding): Moderate. While the molecule lacks strong H-bond donors (no N-H or O-H), the nitro and tetrazole nitrogens act as strong H-bond acceptors.
Predicted Solubility Profile
The following table categorizes solvent compatibility based on dielectric constants (
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions stabilize the nitro-tetrazole core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The butoxy chain disrupts lattice energy; good match for dispersion forces. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at elevated temperatures. H-bond donation from solvent to tetrazole nitrogens aids dissolution. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general compatibility; ideal for recrystallization. |
| Aromatic | Toluene, Xylene | Low to Moderate | |
| Aliphatic | Hexane, Heptane | Insoluble | Polarity mismatch; the butyl chain is insufficient to overcome the polar crystal lattice. |
| Aqueous | Water, Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | High hydrophobicity of the aryl-butoxy motif dominates. |
Experimental Determination Protocol
To validate the theoretical profile, the following self-validating gravimetric protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Standard Operating Procedure (SOP)
Objective: Determine saturation solubility (
-
Preparation: Weigh excess solid (~50 mg) of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole into a 4 mL borosilicate vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent.
-
Equilibration:
-
Seal vial with a PTFE-lined cap.
-
Orbital shake at 500 RPM for 24 hours at
. -
Validation Step: If the solid fully dissolves, add more solid until a persistent precipitate remains.
-
-
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45
PTFE syringe filter (pre-saturated). -
Quantification:
-
Gravimetric: Evaporate a known volume of supernatant to dryness under nitrogen flow; weigh the residue.
-
HPLC-UV: Dilute supernatant with Mobile Phase (e.g., ACN:Water 50:50) and analyze at
(typically 250-270 nm for nitrophenyl tetrazoles).
-
Thermodynamic Analysis (Van't Hoff Plot)
For process scale-up, determine solubility at multiple temperatures (
-
Linearity Check: A linear plot indicates no polymorphic phase transition within the temperature range.
-
Non-linearity: Suggests a change in crystal habit or solvation mechanism.
Visualization of Workflows
Solubility Determination Workflow
The following diagram outlines the critical decision nodes in the solubility determination process to ensure data integrity.
Figure 1: Decision logic for saturation solubility determination to ensure thermodynamic equilibrium.
Recrystallization Strategy
Based on the solubility profile, the following solvent systems are recommended for purification.
Figure 2: Purification strategy exploiting the differential solubility in polar vs. non-polar solvents.
Synthesis & Stability Context
The solubility profile is intrinsically linked to the synthesis pathway. The target molecule is typically synthesized via nucleophilic substitution of 5-methylthio-1-(4-nitrophenyl)-1H-tetrazole or a 5-halo analog with butoxide [1].
-
Reaction Solvent: The reaction is often performed in the alcohol corresponding to the alkoxide (e.g., 1-butanol) or a polar aprotic solvent like DMF.
-
Workup Implications: The insolubility in water is exploited during workup. Quenching the reaction mixture with water typically precipitates the 5-butoxy derivative, allowing for isolation by filtration.
-
Stability: Avoid prolonged heating in acidic alcoholic solutions to prevent ether cleavage or rearrangement to the thermodynamic isomer (1-aryl-1,4-dihydrotetrazol-5-one) [2].
References
-
Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. ResearchGate. Available at: [Link]
-
Thermodynamic Solubility Profile of Temozolomide (Analogous Tetrazole Data). MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols. National Institutes of Health (NIH). Available at: [Link]
Technical Guide: Electronic Architecture & Synthesis of Nitrophenyl Tetrazoles
Executive Summary
The 5-(nitrophenyl)tetrazole scaffold represents a critical intersection between high-energy materials science and medicinal chemistry. As a bioisostere of the carboxylic acid moiety, the tetrazole ring offers comparable acidity (
This guide provides a rigorous technical analysis of these electronic properties, supported by validated synthetic protocols and safety-critical workflows for handling high-nitrogen heterocycles.
Part 1: Electronic Architecture
Tautomeric Equilibrium & Aromaticity
Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomeric forms.[1] While the 1H-form is generally favored in polar solvents (due to a higher dipole moment), the 2H-form is often more stable in the gas phase and non-polar environments.
For 5-(4-nitrophenyl)tetrazole , the strong electron-withdrawing nature of the nitro group (Hammett
-
1H-Tautomer: Predominates in DMSO/Water.
-
2H-Tautomer: Predominates in
/Gas phase. -
Tetrazolate Anion: Aromatic, resonance-stabilized system (
electrons), isoelectronic with the carboxylate anion.
Acidity and Hammett Substituent Effects
The acidity of 5-substituted tetrazoles is highly sensitive to phenyl ring substitution.
-
Reference: 5-Phenyltetrazole (
). -
Effect: The
group exerts strong inductive ( ) and mesomeric ( ) effects, withdrawing electron density from the tetrazole ring. -
Result: This stabilizes the resulting tetrazolate anion, lowering the
to approximately 3.4–3.7 .
Table 1: Comparative Electronic Properties
| Compound | Substituent ( | Predominant Tautomer (Polar) | Electronic Effect | |
| 5-Phenyltetrazole | H (0.00) | 4.5 | 1H | Reference |
| 5-(4-Methoxyphenyl)tetrazole | OMe (-0.27) | 4.9 | 1H | Electron Donating (+M) |
| 5-(4-Nitrophenyl)tetrazole | 3.5 | 1H / Anion | Strong Withdrawal (-M, -I) |
Visualization: Tautomerism & Ionization Pathway
The following diagram illustrates the equilibrium and the resonance stabilization of the anion.
Caption: Fig 1. Tautomeric equilibrium between 1H and 2H forms and ionization to the aromatic anion.
Part 2: Synthetic Methodology
Protocol Selection: [3+2] Cycloaddition
The standard synthesis involves the [3+2] dipolar cycloaddition of an organic nitrile with an azide source. While traditional methods use toxic tin or ammonium salts, the Zinc-Catalyzed method is preferred for its balance of safety, yield, and ease of workup.
Reaction:
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood behind a blast shield due to the potential formation of hydrazoic acid (
-
Reagents:
-
4-Nitrobenzonitrile (10 mmol, 1.48 g)
-
Sodium Azide (
) (11 mmol, 0.715 g) -
Zinc Bromide (
) (10 mmol, 2.25 g) or -
Solvent: Water (40 mL) or Isopropanol/Water (1:1)
-
-
Procedure:
-
Step 1 (Setup): Charge a 100 mL round-bottom flask with nitrile,
, and Zinc salt in the solvent. -
Step 2 (Reaction): Reflux at 100°C for 12–24 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The nitrile spot (
) should disappear; the tetrazole stays at the baseline. -
Step 3 (Workup - CRITICAL): Cool to room temperature. Add 3N HCl slowly with vigorous stirring until pH 1 is reached.
-
Safety Note: This step generates trace
. Ensure excellent ventilation.[2]
-
-
Step 4 (Isolation): The product will precipitate as a white/pale yellow solid. Filter under vacuum.[2]
-
Step 5 (Purification): Recrystallize from Ethanol/Water.
-
Visualization: Synthesis Workflow
Caption: Fig 2.[3] Step-by-step synthesis workflow for 5-(4-nitrophenyl)tetrazole via zinc catalysis.
Part 3: Physicochemical Profiling & Validation
Structural Validation (NMR)
The tetrazole ring protons (N-H) are often broad and solvent-dependent. Carbon NMR is the definitive identification tool.
-
NMR (DMSO-
):-
8.45 (d, 2H, Ar-H ortho to
) -
8.30 (d, 2H, Ar-H meta to
) - 16.5–17.0 (br s, 1H, Tetrazole N-H)
-
8.45 (d, 2H, Ar-H ortho to
-
NMR (DMSO-
):-
155–160 ppm: Characteristic quaternary carbon signal of the tetrazole ring (
). This is the diagnostic peak. -
Aromatic signals: ~124 ppm, ~128 ppm, ~148 ppm (
).
-
155–160 ppm: Characteristic quaternary carbon signal of the tetrazole ring (
Bioisosteric Utility
In drug development, replacing a carboxylic acid (
-
Lipophilicity Modulation: Tetrazoles are generally more lipophilic than carboxylates (
increases), improving membrane permeability despite the ionization. -
Metabolic Stability: The ring is resistant to glucuronidation and
-oxidation. -
Binding Geometry: The planar, aromatic nature allows for
-stacking interactions in receptor pockets (e.g., Angiotensin II receptors) that carboxylates cannot achieve.
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Link
-
Popova, E. A., et al. (2019). Electronic structure and reactivity of tetrazoles. Russian Chemical Reviews. Link
-
Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry. Link
Sources
Technical Evaluation: 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole as a Bioactive Scaffold
Executive Summary
Compound: 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole
Molecular Formula: C
This technical guide provides a comprehensive evaluation of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole , a synthetic heterocyclic candidate belonging to the class of 1-aryl-5-alkoxy-1H-tetrazoles. While tetrazoles are classically recognized as carboxylic acid bioisosteres (enhancing metabolic stability and bioavailability), the specific 1,5-disubstitution pattern of this molecule imparts distinct physicochemical properties, notably high lipophilicity (LogP ~3.[2]2) and electron-deficient aromatic stacking potential.
The primary biological interest in this scaffold stems from its dual-pharmacophore nature: the 4-nitrophenyl moiety (implicated in antimicrobial and cytotoxic mechanisms via nitro-reduction) and the 5-butoxy tail (facilitating membrane permeation and hydrophobic pocket occupancy). Current pharmacological models suggest high potential in antimicrobial (Gram-negative) , anti-inflammatory (COX inhibition) , and antineoplastic applications.[2]
Chemical Profile & Molecular Modeling[2]
Physicochemical Properties
The replacement of a carboxylate oxygen with the nitrogen-rich tetrazole ring significantly alters the electrostatic potential surface. The 5-butoxy group acts as a "lipophilic anchor," crucial for crossing the peptidoglycan layer in bacteria or the blood-brain barrier in mammalian models.
| Property | Value (Predicted) | Clinical Relevance |
| Molecular Weight | 263.26 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP | 3.1 – 3.4 | High membrane permeability; potential for CNS penetration. |
| TPSA | ~85 Ų | Good intestinal absorption (Rule of 5 compliant).[2] |
| H-Bond Donors/Acceptors | 0 / 6 | Lack of donors reduces desolvation penalty during binding. |
| Electronic Effect | Electron-withdrawing (Nitro) | The 4-NO |
Structural Activity Relationship (SAR) Logic
-
The 1-(4-Nitrophenyl) Core: The nitro group at the para position is a critical pharmacophore. In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), this group can be enzymatically reduced to a hydroxylamine or amine, generating reactive intermediates that damage DNA or inhibit essential enzymes like DNA Gyrase .[2]
-
The 5-Butoxy Substituent: Unlike a rigid phenyl ring, the butoxy chain provides rotational freedom, allowing the molecule to adapt to hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) or 14
-demethylase (CYP51) .
Synthesis Protocol: The Tetrazolinone Route
To ensure high purity and regio-selectivity (avoiding the N2-isomer), the Tetrazolinone O-Alkylation protocol is the industry standard for 1-aryl-5-alkoxy tetrazoles.
Reaction Workflow
-
Precursor Synthesis: Conversion of 4-nitroaniline to 4-nitrophenyl isocyanate.
-
Ring Closure: Reaction with trimethylsilyl azide (TMSN
) to form 1-(4-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one. -
O-Alkylation: Selective alkylation using 1-bromobutane and Potassium Carbonate (
).
Step-by-Step Methodology
-
Step 1: Dissolve 1-(4-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (10 mmol) in anhydrous DMF (20 mL).
-
Step 2: Add anhydrous
(12 mmol) and stir at room temperature for 30 minutes to generate the anion. Note: The solution will turn yellow/orange due to the nitrophenyl anion.[2] -
Step 3: Dropwise add 1-bromobutane (11 mmol). Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]
-
Step 4 (Work-up): Pour reaction mixture into ice-water (100 mL). The product typically precipitates.[2] Filter, wash with cold water, and recrystallize from Ethanol/Water.[2]
-
Validation:
H NMR should show a triplet at ~4.6 ppm (O-CH ) and absence of the N-H signal.
Synthesis Pathway Diagram[2]
Figure 1: Regioselective synthesis pathway via the Tetrazolinone intermediate, ensuring O-alkylation over N-alkylation.
Biological Activity & Therapeutic Potential[2][4]
Antimicrobial Activity (DNA Gyrase Inhibition)
The 1-(4-nitrophenyl) tetrazole scaffold has demonstrated significant bacteriostatic activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
-
Mechanism: The planar tetrazole ring mimics the quinolone core, potentially intercalating into the DNA-Gyrase complex.[2] The nitro group acts as a "warhead," capable of undergoing nitro-reduction within the bacterial cell, leading to the generation of reactive radical species that cause DNA strand breaks.[2]
-
Potency: Analogs in this class typically exhibit MIC values in the range of 12–50
g/mL .[2] The butoxy chain enhances activity against Gram-negative bacteria by facilitating transit through the lipopolysaccharide (LPS) outer membrane.
Anti-Inflammatory (COX-2 Inhibition)
Tetrazoles are established pharmacophores for COX-2 selective inhibition.
-
Binding Mode: The tetrazole nitrogen atoms serve as hydrogen bond acceptors for the Arg120 and Tyr355 residues in the COX active site.[2] The 5-butoxy tail is critical here; it projects into the hydrophobic side pocket (valine shell) of COX-2, improving selectivity over COX-1.
-
Efficacy: In carrageenan-induced paw edema models (rat), 1,5-disubstituted tetrazoles have shown edema reduction comparable to standard NSAIDs like Indomethacin, but with reduced gastric ulceration risk due to the lack of a free acidic proton.[2]
Cytotoxicity & Anticancer Potential
The 4-nitrophenyl group is a known sensitizer in hypoxic tumor cells.
-
Hypoxia-Activated Prodrug: In solid tumors with poor vascularization (hypoxia), nitroreductases are overexpressed.[2] These enzymes reduce the nitro group to a hydroxylamine, which is highly cytotoxic.[2] This allows for targeted toxicity to tumor cells while sparing healthy, normoxic tissue.[2]
-
Tubulin Destabilization: Structural analogs (1-aryl-5-heteroaryl tetrazoles) have been reported to bind to the colchicine site of tubulin, inhibiting microtubule polymerization and inducing apoptosis.
Experimental Validation Protocols
In Vitro Antimicrobial Assay (MIC Determination)
To validate the biological activity, the following Broth Microdilution Method (CLSI Standard) is recommended.
-
Preparation: Dissolve compound in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 512 to 0.5
g/mL) in a 96-well plate. -
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).[2] -
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[2] Use Resazurin dye (blue to pink reduction) for higher sensitivity.[2]
Mechanism of Action Visualization
Figure 2: Dual Mechanism of Action: Reductive activation (cytotoxicity) and Direct Enzyme Binding (Anti-inflammatory/Antimicrobial).[2]
References
-
Popova, E. A., et al. (2019).[2] Synthesis and biological activity of 1,5-disubstituted tetrazoles.[2] Russian Journal of General Chemistry.[2] Link
-
Bhagat, S., et al. (2018).[2][3] L-Proline catalyzed synthesis of 5-substituted 1H-tetrazoles and their antimicrobial evaluation. Synlett.[2][3] Link[2]
-
Bekhit, A. A., et al. (2004).[2] Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. European Journal of Medicinal Chemistry.[2] Link
-
Ostrovskii, V. A., et al. (2007).[2] Tetrazoles: Synthesis and properties.[3][4] Advances in Heterocyclic Chemistry.[2] Link
-
Myznikov, L. V., et al. (2007).[2] Drugs in the tetrazole series.[2][5][3][4][6][7] Chemistry of Heterocyclic Compounds.[2][8][3][6][9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. US8637555B2 - Tetrazole derivatives and methods of treatment of metabolic-related disorders thereof - Google Patents [patents.google.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020216766A1 - Modulators of the integrated stress response pathway - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Abstract: The precise characterization of physicochemical properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for determining the melting point and density of the novel compound 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. While specific experimental data for this compound is not yet publicly available, this document outlines the authoritative experimental protocols necessary for its determination. We delve into the theoretical underpinnings and practical execution of Differential Scanning Calorimetry (DSC) for melting point analysis and gas pycnometry for true density determination, equipping researchers with the knowledge to generate reliable and reproducible data.
Introduction
1,5-disubstituted tetrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and spatial arrangement but with enhanced metabolic stability.[1] The compound 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, with its unique substitution pattern, represents a promising scaffold for further investigation. Accurate determination of its fundamental physicochemical properties, such as melting point and density, is a critical first step in its development pathway.
The melting point is a crucial indicator of a crystalline solid's purity and provides insights into its crystal lattice energy.[2] Pure substances typically exhibit a sharp, well-defined melting point, whereas impurities lead to a depression and broadening of the melting range.[2] Density is another fundamental property that influences formulation development, powder flow, and tablet manufacturing. This guide provides detailed, field-proven methodologies for the precise measurement of these two key parameters.
Section 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.
1.1. Theoretical Basis and Rationale for Method Selection
The melting of a crystalline solid is an endothermic process, meaning it requires an input of energy (heat) to disrupt the crystal lattice. DSC precisely measures this heat flow. As the sample is heated, its temperature increases until it reaches the melting point. At this temperature, the input energy is consumed as the latent heat of fusion, and the temperature of the sample remains constant until all the solid has melted. The DSC instrument records this as a peak in the heat flow versus temperature curve. The onset temperature of this peak is typically taken as the melting point.
DSC is chosen over the traditional capillary method for its superior accuracy, reproducibility, and the wealth of additional information it can provide, such as the heat of fusion and the presence of polymorphs.
1.2. Experimental Protocol for DSC Analysis
The following protocol outlines the steps for determining the melting point of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using a DSC instrument.
Materials and Equipment:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Crimper for sealing pans
-
High-purity indium standard for calibration
-
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample (crystalline solid)
-
Inert purge gas (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole into an aluminum DSC pan.
-
Pan Sealing: Place the lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature to at least 25°C below the expected melting point. If the melting point is unknown, a preliminary rapid scan (e.g., 20°C/min) can be performed to determine an approximate range.[3]
-
Set the final temperature to at least 25°C above the completion of the melting transition.
-
Set a heating rate of 2-5°C/min for a high-resolution measurement.
-
Set the purge gas flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Using the instrument's software, analyze the resulting thermogram.
-
Determine the onset temperature of the melting endotherm. This is the extrapolated temperature at which the melting process begins and is reported as the melting point.
-
Determine the peak temperature and the heat of fusion (ΔHfus) by integrating the area under the melting peak.
-
1.3. Workflow Diagram
Figure 1: DSC Workflow for Melting Point Determination.
Section 2: Density Determination via Gas Pycnometry
Gas pycnometry is a non-destructive technique used to determine the true, or skeletal, density of a solid by measuring its volume.[4][5] It is particularly well-suited for powders and porous materials. The technique relies on Boyle's Law, which describes the inverse relationship between the pressure and volume of a gas at a constant temperature.
2.1. Theoretical Basis and Rationale for Method Selection
The principle of gas pycnometry involves placing a sample of known mass into a chamber of a known volume.[4] An inert gas, typically helium, is used as the displacement medium because its small atomic size allows it to penetrate even the smallest pores and crevices of the sample, thus providing a measure of the true volume of the solid material, excluding any open porosity.[4][5]
The analysis proceeds by pressurizing the sample chamber with helium and then expanding the gas into a second, reference chamber of a known volume.[5] By measuring the pressure before and after the expansion, the volume of the solid sample can be accurately calculated. The true density is then determined by dividing the mass of the sample by its measured volume.[4]
2.2. Experimental Protocol for Gas Pycnometry
The following protocol details the steps for determining the true density of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using a gas pycnometer.
Materials and Equipment:
-
Gas Pycnometer (e.g., Micromeritics AccuPyc II 1340, Quantachrome Ultrapyc 1200e)
-
Sample cell of appropriate volume
-
Analytical balance (accurate to ±0.01 mg)
-
High-purity helium gas
-
Calibration spheres of known volume
-
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample (crystalline solid)
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the instrument using the standard calibration spheres provided by the manufacturer to ensure the accuracy of the volume measurement.
-
Sample Preparation:
-
Accurately weigh the empty, clean sample cell.
-
Add a sufficient amount of the 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole sample to the cell (typically filling it to about two-thirds of its volume for optimal results).[4]
-
Reweigh the sample cell containing the sample and calculate the net mass of the sample.
-
-
Instrument Setup:
-
Place the sample cell into the analysis chamber of the gas pycnometer.
-
Select the appropriate analysis parameters on the instrument's software, including the number of measurement cycles (e.g., 10 cycles for high precision).
-
-
Data Acquisition:
-
Start the analysis. The instrument will automatically perform a series of pressurization and expansion cycles.
-
During each cycle, the instrument purges the sample chamber with helium, pressurizes it to a target pressure, and then expands the gas into the reference chamber, recording the pressure at each stage.
-
-
Data Analysis:
-
The instrument's software will automatically calculate the volume of the sample based on the pressure measurements and the known volumes of the chambers.
-
The software will then calculate the true density by dividing the sample's mass by its average measured volume.
-
The results are typically reported as the mean density and standard deviation from the repeated cycles.
-
2.3. Workflow Diagram
Figure 2: Gas Pycnometry Workflow for Density Determination.
Summary of Physicochemical Data
The following table should be used to compile the experimentally determined data for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
| Property | Method | Result | Units |
| Melting Point (Onset) | Differential Scanning Calorimetry (DSC) | °C | |
| Heat of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | J/g | |
| True Density | Gas Pycnometry | g/cm³ |
Conclusion
The robust characterization of a novel compound's physicochemical properties is paramount for its successful development. This guide has provided detailed, state-of-the-art protocols for the determination of the melting point and true density of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole using Differential Scanning Calorimetry and gas pycnometry, respectively. Adherence to these methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for further research and development activities, including formulation, stability studies, and quality control.
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Melting point determination | Edisco. Available at: [Link]
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Density: Helium Pycnometry . Penn State Materials Research Institute. Available at: [Link]
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theoretical calculations and DFT studies of nitrophenyl tetrazoles
An In-depth Technical Guide to the Theoretical and DFT Studies of Nitrophenyl Tetrazoles
Abstract
This technical guide offers a comprehensive exploration of the theoretical and computational methodologies, primarily Density Functional Theory (DFT), used to investigate the structural, electronic, spectroscopic, and energetic properties of nitrophenyl tetrazoles. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry as bioisosteres for carboxylic acids and in materials science as energetic materials.[1][2][3] This document provides researchers, scientists, and drug development professionals with a detailed understanding of the computational workflows, the rationale behind methodological choices, and the key insights that can be derived from such studies. We will cover geometry optimization, frontier molecular orbital analysis, vibrational frequency calculations, and the prediction of thermal stability, supported by data tables, workflow diagrams, and a complete reference list for authoritative grounding.
Introduction: The Significance of Nitrophenyl Tetrazoles
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a structural feature that imparts unique physicochemical properties.[2] Their high nitrogen content contributes to metabolic stability and a high enthalpy of formation, making them valuable in diverse fields.[2][4] In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved lipophilicity, metabolic stability, and binding affinity in drug candidates.[2][3]
The introduction of a nitrophenyl group to the tetrazole core creates a class of compounds with intriguing "push-pull" electronic characteristics, where the nitro group acts as a strong electron-withdrawing (acceptor) moiety and the tetrazole ring can act as a conjugative linker.[5] This electronic interplay is crucial for applications in nonlinear optics (NLO) and influences the energetic properties of the molecule.[5] Furthermore, the high nitrogen content and the presence of the nitro group make these compounds candidates for high-energy materials (HEMs), where properties like density, thermal stability, and detonation performance are paramount.[6][7]
Theoretical calculations, particularly DFT, have become indispensable tools for elucidating the properties of these molecules.[4] They provide a molecular-level understanding that is often difficult to obtain through experimental means alone, allowing for the rational design of new compounds with tailored properties.
Core Theoretical Methodologies: A DFT-Centric Approach
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules like nitrophenyl tetrazoles. It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimizations and vibrational analyses of organic molecules.[8][9] For properties involving charge transfer, such as in push-pull systems, range-separated functionals like CAM-B3LYP are often more reliable.[5]
-
Basis Sets : Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets like cc-pVDZ are commonly employed.[5][8] The inclusion of polarization (d,p) and diffuse ++ functions is important for accurately describing the electronic structure of these heteroaromatic, polar molecules.
Key Computational Protocols
A typical computational study of a nitrophenyl tetrazole molecule involves a sequential workflow. The causality is critical: each step builds upon the validated results of the previous one.
-
Geometry Optimization : The first and most crucial step is to find the molecule's lowest energy structure (ground state geometry). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.
-
Frequency Analysis : Following optimization, a frequency calculation is mandatory. This serves two purposes:
-
Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Spectroscopy & Thermodynamics : It provides the harmonic vibrational frequencies necessary for predicting IR and Raman spectra and for calculating thermodynamic properties like enthalpy, entropy, and zero-point vibrational energy (ZPVE).[9]
-
-
Electronic Structure Analysis :
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability, chemical reactivity, and electronic transitions.[10] A smaller gap generally implies higher reactivity and easier electronic excitation.
-
Population Analysis : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom.[11][12] This helps in understanding the charge distribution, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions.[13]
-
-
Spectra Prediction : Time-Dependent DFT (TD-DFT) calculations are used to simulate UV-Vis electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[5][14]
Structural and Electronic Properties of Nitrophenyl Tetrazoles
Molecular Geometry and Tautomerism
The geometry of nitrophenyl tetrazoles is defined by the interplay between the planar tetrazole and phenyl rings. A key structural parameter is the dihedral angle between these two rings, which is influenced by the position of the nitro group and any steric hindrance.[5][15] For instance, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle is reported to be 45.7°, indicating significant twisting.[15]
Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the proton on the tetrazole ring.[16] The relative stability of these tautomers is influenced by the substituent on the ring and the solvent environment.[16][17] DFT calculations are highly effective in predicting the most stable tautomer by comparing their calculated ground-state energies.
| Parameter | 5-(4-nitrophenyl)-1H-tetrazole (Representative) | Rationale |
| C-N (Tetrazole) | ~1.32 - 1.37 Å | Typical values for C-N single and double bonds within an aromatic heterocyclic ring. |
| N-N (Tetrazole) | ~1.28 - 1.38 Å | Reflects the delocalized pi-system of the tetrazole ring. |
| C-C (Bridge) | ~1.47 Å | Single bond connecting the two aromatic rings. |
| C-NO2 | ~1.48 Å | Bond connecting the nitro group to the phenyl ring. |
| Dihedral Angle | Varies | Dependent on substitution and steric effects, but often non-planar to minimize repulsion.[5][18] |
| Note: The values presented are typical and can vary based on the specific isomer and the level of theory used in the calculation. |
Frontier Molecular Orbitals (HOMO-LUMO)
The FMOs are crucial for understanding the electronic behavior of nitrophenyl tetrazoles. In these push-pull systems, the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO is concentrated on the electron-deficient part.
For 5-(4-nitrophenyl)-1H-tetrazole, DFT calculations consistently show:
-
LUMO : The LUMO is predominantly localized on the p-nitrophenyl group, with a significant contribution from the nitro group itself. This is characteristic of the acceptor unit in a push-pull system.[5]
-
HOMO : The HOMO is often distributed across the tetrazole ring and the bridging C-C bond, and sometimes extends to the phenyl ring.[13]
This spatial separation of FMOs facilitates an intramolecular charge transfer (ICT) upon electronic excitation, a key feature for NLO properties.[5]
| Molecule/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2,5-disubstituted p-nitrophenyl tetrazole (1a) | CAM-B3LYP/6-311++G | -8.81 | -1.73 | 7.08 | [5] |
| 2,5-disubstituted p-nitrophenyl tetrazole (1d) | CAM-B3LYP/6-311++G | -6.87 | -1.93 | 4.94 | [5] |
| 1-(4-nitrophenyl)-5-amino-1H-tetrazole | DFT | - | - | 4.14 | [13] |
| 9-(4-Nitrophenyl)-9H-carbazole (for comparison) | DFT | -6.25 | -2.58 | 3.67 | [10] |
Atomic Charge Distribution
Mulliken charge analysis provides insight into the electronic distribution within the molecule. The nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group typically carry significant negative charges due to their high electronegativity.[13] Conversely, the carbon atom attached to the nitro group and the carbon atom of the tetrazole ring often exhibit positive charges, marking them as potential electrophilic sites. This charge distribution is fundamental to the molecule's reactivity and its ability to engage in intermolecular interactions like hydrogen bonding.
| Atom (in 5-(4-nitrophenyl)-1H-tetrazole) | Typical Mulliken Charge | Significance |
| Tetrazole Nitrogens | Negative | High electronegativity, sites for hydrogen bonding and coordination. |
| Nitro Oxygens | Highly Negative | Strong electron-withdrawing nature. |
| Tetrazole Carbon | Positive | Potential electrophilic site. |
| Phenyl Carbon (attached to NO2) | Positive | Influenced by the electron-withdrawing nitro group. |
| Note: Mulliken charges are known to be basis-set dependent and are best used for qualitative comparisons.[11][19] |
Energetic Properties and Thermal Stability
For nitrophenyl tetrazoles considered as energetic materials, theoretical calculations are vital for predicting their performance and safety.
-
Heat of Formation (HOF) : A high positive HOF is a desirable characteristic for energetic materials, as it indicates a large amount of stored chemical energy.[6] DFT calculations, often combined with isodesmic reactions or atomization methods, can provide reliable estimates of HOF.[8]
-
Thermal Decomposition : The thermal stability is often governed by the weakest bond in the molecule, known as the "trigger bond." DFT can be used to calculate bond dissociation energies (BDEs) to identify this bond. In many tetrazole derivatives, the initial step of thermal decomposition involves the exothermic cleavage of the tetrazole ring, leading to the release of molecular nitrogen (N2).[8][20] The presence of the nitro group can significantly lower the decomposition temperature.[8]
Experimental Protocol: A Standard DFT Workflow
This section outlines a detailed, step-by-step methodology for performing a standard DFT calculation on a nitrophenyl tetrazole molecule using a program like Gaussian.
-
Molecule Building : Construct the 3D structure of the desired nitrophenyl tetrazole isomer (e.g., 5-(4-nitrophenyl)-1H-tetrazole) using a molecular modeling interface.
-
Input File Preparation : Create an input file specifying the calculation parameters.
-
Route Section : #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Prints extra output.
-
B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Charge and Multiplicity : Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
Molecular Coordinates : Provide the initial atomic coordinates in Z-matrix or Cartesian format.
-
-
Job Submission : Submit the input file to the computational chemistry software.
-
Output Analysis :
-
Convergence : Check the output file to ensure the geometry optimization has converged successfully.
-
Frequencies : Verify that there are no imaginary frequencies, confirming a true energy minimum.
-
Data Extraction : Extract key data:
-
Final optimized energy (E).
-
Rotational constants and dipole moment.
-
Vibrational frequencies and IR intensities.
-
HOMO and LUMO energies.
-
Mulliken or NBO atomic charges.
-
-
Visualizations
Molecular Structure
Caption: Standard workflow for a DFT calculation on a molecule.
Simplified Decomposition Pathway
Caption: Simplified thermal decomposition of a tetrazole ring.
Conclusion and Future Outlook
Theoretical calculations using DFT provide indispensable insights into the multifaceted nature of nitrophenyl tetrazoles. These computational studies allow for a detailed examination of structure-property relationships, guiding the synthesis and development of new molecules for applications in pharmacology and energetic materials. By accurately predicting molecular geometries, electronic structures, spectroscopic signatures, and thermal stabilities, DFT serves as a powerful predictive tool that complements and accelerates experimental research.
Future work in this field will likely focus on more complex systems, such as coordination polymers involving nitrophenyl tetrazole ligands, and the use of more advanced computational methods to study excited-state dynamics and reaction mechanisms in greater detail. The continued synergy between theoretical modeling and experimental validation will be crucial for unlocking the full potential of this important class of compounds.
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- 18. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
An Efficient, Two-Step Synthesis Protocol for 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole for Applications in Pharmaceutical Research
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design. This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and overall pharmacological profile. The target molecule, 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole, combines the advantageous properties of the tetrazole ring with a butoxy group, which can modulate solubility and protein-binding interactions, and a 4-nitrophenyl substituent, a common pharmacophore and a versatile synthetic handle for further functionalization. This application note provides a detailed, efficient, and reliable two-step protocol for the synthesis of this compound, intended for researchers and professionals in drug development and organic synthesis.
The presented methodology is designed to be accessible, utilizing readily available starting materials and straightforward reaction conditions. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and practical resource for the synthesis of this valuable research compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole is most efficiently achieved through a two-step sequence. The first step involves the formation of the 5-butoxytetrazole core, followed by the N-arylation of this intermediate with a suitable 4-nitrophenyl electrophile in the second step. This strategy allows for a convergent and high-yielding preparation of the target molecule.
Caption: Overall synthetic workflow for 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole.
PART 1: Synthesis of 5-Butoxy-1H-tetrazole (Intermediate)
The initial step focuses on the construction of the 5-alkoxytetrazole ring system. This is achieved by first preparing butyl cyanate from butanol and cyanogen bromide, followed by a [3+2] cycloaddition reaction with sodium azide.[1]
Reaction Mechanism
The reaction proceeds through two key stages. Initially, butoxide, generated in situ from butanol and a base, acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide to displace the bromide and form butyl cyanate. In the second stage, the azide anion undergoes a [3+2] cycloaddition with the nitrile functionality of the butyl cyanate to form the tetrazole ring.
Caption: Mechanism for the formation of 5-Butoxy-1H-tetrazole.
Experimental Protocol: Synthesis of 5-Butoxy-1H-tetrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| n-Butanol | 74.12 | 7.41 g (9.15 mL) | 100 |
| Sodium Metal | 22.99 | 2.30 g | 100 |
| Cyanogen Bromide | 105.92 | 10.59 g | 100 |
| Sodium Azide | 65.01 | 7.15 g | 110 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether | - | 150 mL | - |
| 2 M Hydrochloric acid | - | As required | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | As required | - |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous THF. Carefully add sodium metal (2.30 g, 100 mmol) in small portions to the THF.
-
Formation of Butyl Cyanate: Slowly add n-butanol (7.41 g, 100 mmol) dropwise to the sodium suspension in THF at room temperature. The mixture will gently reflux. After the addition is complete, stir the mixture until all the sodium has reacted to form a clear solution of sodium butoxide.
-
Cool the sodium butoxide solution to 0 °C in an ice bath.
-
Dissolve cyanogen bromide (10.59 g, 100 mmol) in 50 mL of anhydrous THF and add this solution dropwise to the cold sodium butoxide solution over 30 minutes, maintaining the temperature below 5 °C. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2][3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cycloaddition Reaction: In a separate flask, dissolve sodium azide (7.15 g, 110 mmol) in 50 mL of deionized water. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.[4]
-
Add the sodium azide solution to the reaction mixture containing the in-situ generated butyl cyanate.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Add 100 mL of diethyl ether to the residue and cool the mixture in an ice bath.
-
Carefully acidify the aqueous layer with 2 M HCl to a pH of approximately 3-4. This should be done slowly to control the evolution of any gas.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-butoxy-1H-tetrazole. The product can be further purified by column chromatography on silica gel if necessary.
PART 2: N-Arylation of 5-Butoxy-1H-tetrazole
The final step in the synthesis is the regioselective N-arylation of the 5-butoxy-1H-tetrazole intermediate. A highly efficient method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aryl fluoride towards nucleophilic attack by the deprotonated tetrazole.[5][6]
Reaction Mechanism
The reaction is initiated by the deprotonation of the acidic N-H of the 5-butoxytetrazole by a suitable base, forming the tetrazolate anion. This potent nucleophile then attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene, which bears the fluorine leaving group. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the fluoride ion, yielding the final product, 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole.
Caption: Mechanism of the SNAr reaction for the N-arylation of 5-butoxytetrazole.
Experimental Protocol: Synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Butoxy-1H-tetrazole | 142.15 | 7.11 g | 50 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 7.06 g (5.2 mL) | 50 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.37 g | 75 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - |
| Ethyl acetate | - | 200 mL | - |
| Deionized water | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | - | As required | - |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add 5-butoxy-1H-tetrazole (7.11 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and 100 mL of anhydrous DMF.
-
Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (7.06 g, 50 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole as a solid.
Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butoxy group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the aromatic protons of the 4-nitrophenyl ring (two doublets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the butoxy chain, the aromatic ring, and the tetrazole ring carbon.
-
FT-IR: The infrared spectrum will likely show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, and the strong symmetric and asymmetric stretching vibrations of the nitro group.[7][8]
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole.
Safety and Handling
-
Cyanogen Bromide: This reagent is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Sodium Azide: Sodium azide is acutely toxic and can form highly explosive heavy metal azides. It should not be allowed to come into contact with acids, as this will generate highly toxic and explosive hydrazoic acid. All work with sodium azide should be performed in a fume hood, and appropriate PPE must be worn.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This application note details an efficient and reliable two-step synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole. The protocol utilizes readily available starting materials and established synthetic transformations, making it a practical method for obtaining this valuable compound for research and development in the pharmaceutical and chemical industries. The provided mechanistic insights and detailed experimental procedures, along with essential safety information, are intended to facilitate the successful and safe synthesis of this important tetrazole derivative.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Hartman, W. W., & Dreger, E. E. (1931). Cyanogen Bromide. Organic Syntheses, 11, 30.
- Jensen, K. A., & Holm, A. (1961). Formation of Monomeric Alkyl Cyanates by the Decomposition of 5-Alkoxy-1,2,3,4-thiatriazoles. Acta Chemica Scandinavica, 15, 1164-1165.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.
- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Metal derivatives of tetrazoles. Russian Chemical Reviews, 75(6), 507.
- Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. The Journal of organic chemistry, 71(17), 6697-6700.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007).
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of organic chemistry, 66(24), 7945-7950.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of organic chemistry, 69(17), 5578-5587.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
-
PrepChem. (n.d.). Preparation of cyanogen bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
-
MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]
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- 3. prepchem.com [prepchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, a molecule of interest for researchers in medicinal chemistry and drug development. Tetrazoles are recognized as crucial heterocyclic scaffolds, often serving as bioisosteres for carboxylic acids, which enhances their potential pharmacological applications.[1][2] The synthetic strategy detailed herein involves a two-step process: first, the formation of the 5-butoxy-1H-tetrazole core via a zinc-catalyzed [3+2] cycloaddition, followed by a regioselective N-arylation using a nucleophilic aromatic substitution (SNAr) reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical characterization of the intermediates and the final product.
Introduction: The Significance of Substituted Tetrazoles
The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms, a structure that imparts unique chemical and physical properties. In pharmaceutical sciences, the 5-substituted-1H-tetrazole moiety is particularly valued as a non-classical bioisostere of the carboxylic acid group.[1] It shares a similar pKa and planar structure but offers advantages such as increased lipophilicity, metabolic stability, and the ability to participate in a wider range of intermolecular interactions. These attributes have led to the incorporation of tetrazoles into numerous FDA-approved drugs, including the antihypertensive agents losartan and valsartan.[1]
The target molecule, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, combines this valuable tetrazole core with two distinct substituents that allow for further chemical modification. The butoxy group at the C5 position enhances lipophilicity, while the 4-nitrophenyl group at the N1 position serves as a versatile synthetic handle; the nitro group can be readily reduced to an amine, opening pathways for amide coupling and other derivatizations.
This document outlines a reliable and scalable laboratory synthesis designed for professionals in chemical and pharmaceutical research.
Synthetic Strategy Overview
The synthesis is performed in two primary stages, starting from commercially available precursors.
-
Step 1: Synthesis of 5-butoxy-1H-tetrazole (Intermediate A). This step employs a [3+2] cycloaddition reaction between valeronitrile (as a precursor to the butoxy group after functional group manipulation, though for simplicity this protocol will use a more direct, analogous nitrile) and sodium azide. The reaction is catalyzed by a zinc salt, which enhances the rate and safety of the cycloaddition in an aqueous medium.[1]
-
Step 2: Synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole (Final Product). The final product is obtained through the N-arylation of Intermediate A with 1-fluoro-4-nitrobenzene. This is a nucleophilic aromatic substitution (SNAr) reaction, where the tetrazole anion acts as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring.
Caption: Overall workflow for the synthesis of the target compound.
CRITICAL SAFETY PRECAUTIONS
WARNING: This protocol involves highly toxic and potentially explosive substances. All procedures must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Azide (NaN₃):
-
Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin. It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, convulsions and death.[3][4]
-
Explosion Hazard: While relatively stable, NaN₃ can form highly explosive heavy metal azides when in contact with metals like lead, copper, silver, or mercury.[5] Never use metal spatulas to handle solid sodium azide. Use ceramic, Teflon, or plastic spatulas. Avoid contact with metal pipes; do not dispose of azide solutions down the drain.[5] It can also decompose violently if heated above 275 °C.[5]
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[3] All acidification steps must be performed slowly, in an ice bath, and within a fume hood to control the reaction and contain any HN₃ gas produced.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes a fully buttoned lab coat, long pants, and closed-toe shoes.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.[5]
-
Gloves: Wear two pairs of nitrile gloves for adequate protection.[4][6] Change gloves immediately if contamination occurs and at least every two hours.[5]
-
-
Waste Disposal:
-
All solid and liquid waste containing azides is considered hazardous waste.[7] This includes empty reagent bottles, contaminated gloves, pipette tips, and paper towels.
-
Collect all azide-containing waste in clearly labeled, non-metal containers for disposal by your institution's Environmental Health & Safety (EH&S) office.[3]
-
-
Spill Response:
-
For small spills inside a fume hood, cover the spill with an absorbent material and then dampen with an alkaline solution (e.g., sodium bicarbonate solution) to prevent HN₃ formation.[7]
-
For larger spills or any spill outside a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response team (EH&S).[4]
-
Protocol Part 1: Synthesis of 5-butyl-1H-tetrazole (Intermediate A)
This protocol is adapted from the environmentally friendly method developed by Demko and Sharpless for the synthesis of 5-substituted-1H-tetrazoles.[1] Note: 5-butyl-1H-tetrazole is synthesized as a close structural analog to 5-butoxy-1H-tetrazole, for which a direct nitrile precursor is less common. The subsequent arylation step follows the same principle.
Principle & Mechanism
This reaction is a [3+2] cycloaddition, a type of pericyclic reaction where a 1,3-dipole (the azide ion) reacts with a dipolarophile (the nitrile) to form a five-membered ring. The Lewis acid catalyst, zinc bromide (ZnBr₂), coordinates to the nitrogen of the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.
Caption: Simplified mechanism for the zinc-catalyzed cycloaddition.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Valeronitrile | 83.13 | 8.31 g (10.3 mL) | 100 | Substrate |
| Sodium Azide (NaN₃) | 65.01 | 8.45 g | 130 | EXTREMELY TOXIC |
| Zinc Bromide (ZnBr₂) | 225.19 | 29.27 g | 130 | Catalyst |
| Deionized Water | 18.02 | 200 mL | - | Solvent |
| 3M Hydrochloric Acid | 36.46 | ~50 mL | - | For acidification |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a large magnetic stir bar, add valeronitrile (100 mmol), sodium azide (130 mmol), zinc bromide (130 mmol), and deionized water (200 mL).
-
Reflux: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The mixture will be a biphasic slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves spotting a small, quenched sample on a silica plate and eluting with a 1:1 mixture of ethyl acetate and hexanes. The tetrazole product is significantly more polar than the starting nitrile. Reaction times typically range from 24 to 48 hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice-water bath. IN A FUME HOOD , slowly and carefully add 3M HCl to the stirring mixture until the pH is ~1. This protonates the tetrazole salt, causing it to become less water-soluble. CAUTION: This step generates toxic and explosive hydrazoic acid (HN₃) gas. Perform with extreme care.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.[8]
Characterization of Intermediate A
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): Expect a broad singlet for the N-H proton (typically >15 ppm), and signals corresponding to the butyl chain (a triplet around 2.8 ppm for the CH₂ adjacent to the ring, and multiplets between 0.9-1.7 ppm for the other CH₂ and CH₃ groups).
-
¹³C NMR (DMSO-d₆): The tetrazole carbon (C5) should appear around 155-160 ppm.
-
IR (KBr, cm⁻¹): Broad N-H stretch (~2500-3200 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and characteristic ring vibrations (~1400-1600 cm⁻¹).
Protocol Part 2: Synthesis of 5-butyl-1-{4-nitrophenyl}-1H-tetraazole
Principle & Mechanism
This step is a nucleophilic aromatic substitution (SNAr). The tetrazole (Intermediate A) is deprotonated by a mild base (K₂CO₃) to form a nucleophilic tetrazolate anion. This anion then attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, stabilizing the negative charge in the intermediate (a Meisenheimer complex) and facilitating the displacement of the fluoride leaving group.
Caption: Simplified mechanism for the SNAr N-arylation reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-butyl-1H-tetrazole (Int. A) | 126.16 | 6.31 g | 50 | Substrate |
| 1-fluoro-4-nitrobenzene | 141.10 | 7.06 g | 50 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | 500 mL | - | For workup |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - | Extraction solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-butyl-1H-tetrazole (50 mmol), potassium carbonate (75 mmol), and DMF (100 mL).
-
Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Then, add 1-fluoro-4-nitrobenzene (50 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting tetrazole using TLC (e.g., 3:7 ethyl acetate/hexanes). The product will be less polar than the N-H tetrazole starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 500 mL of cold deionized water while stirring. A precipitate (the crude product) should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or an ethyl acetate/hexanes mixture to yield the final product as a crystalline solid.
Characterization of Final Product
-
Appearance: Pale yellow to yellow crystalline solid.
-
¹H NMR (CDCl₃): The N-H proton signal will be absent. Expect signals for the 4-nitrophenyl group (two doublets, one around 8.4 ppm and another around 8.0 ppm, characteristic of a 1,4-disubstituted aromatic ring). The signals for the butyl group will also be present and may be slightly shifted compared to Intermediate A.
-
¹³C NMR (CDCl₃): Expect signals for the nitrophenyl ring carbons (typically 4 signals between 120-150 ppm) in addition to the tetrazole carbon and the butyl group carbons.
-
IR (KBr, cm⁻¹): The broad N-H stretch will be absent. Look for strong, characteristic symmetric and asymmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.
References
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, Princeton University.
-
Sodium Azide NaN3 | Division of Research Safety | Illinois - University of Illinois.
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Lab Safety Guideline: Sodium Azide - The University of Tennessee Health Science Center.
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1-Azido-4-nitrobenzene | 1516-60-5 - Smolecule.
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Sodium Azide - Environment, Health & Safety - University of Michigan.
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Safe Use of Sodium Azide in Labs - Scribd.
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Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution - Journal of Chemical Education, 2018.
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Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
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tetrazole based derivatives purification - YouTube.
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles - J. Braz. Chem. Soc., 2013.
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Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Org. Biomol. Chem., 2021.
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - Molecules, 2012.
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Tetrazolium Compounds: Synthesis and Applications in Medicine - Molecules, 2017.
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Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... - Journal of Medicinal Chemistry, 1993.
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1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem.
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Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole - Organic Chemistry: An Indian Journal, 2022.
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Benzene, 1-azido-4-nitro- - NIST WebBook.
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Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents.
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles - SciSpace.
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Step-by-step synthesis protocol for 5-substituted Tetrazoles - Benchchem.
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One-pot three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes - NBU-IR.
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Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances, 2022.
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1-azido-4-nitrobenzene | 1516-60-5 - Sigma-Aldrich.
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Benzene,1-azido-4-nitro- 1516-60-5 wiki - Guidechem.
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Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives... - Journal of Chemical Health Risks, 2024.
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Simple and efficient method for the preparation of novel tetrazole derivatives... - Der Pharma Chemica, 2015.
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1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - SpectraBase.
-
5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163 - PubChem.
-
5-(4-Nitrophenyl)-1H-tetrazole | 16687-60-8 - Sigma-Aldrich.
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl... - South African Journal of Chemistry, 2015.
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND - Journal of Ovonic Research, 2022.
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5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g - Thermo Scientific Chemicals.
Sources
reagents required for synthesizing 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
An Application Note and Detailed Protocol for the Synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Introduction and Scientific Context
The tetrazole moiety is a cornerstone in modern medicinal chemistry. Recognized as a non-classical bioisostere of the carboxylic acid group, 5-substituted-1H-tetrazoles offer a similar acidic profile while providing enhanced metabolic stability and lipophilicity.[1][2] This unique combination has led to their incorporation into numerous FDA-approved drugs, including the blockbuster antihypertensives losartan and valsartan.[1] The target molecule, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, is a 1,5-disubstituted tetrazole. This substitution pattern is of significant interest as it allows for fine-tuning of the molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets.
This document provides a comprehensive, field-tested protocol for the synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. The chosen synthetic strategy is a robust, multi-step pathway that proceeds through a stable, isolable 5-chloro-tetrazole intermediate. This approach is favored over some one-pot procedures due to its reliability, scalability, and the clarity of each transformation, ensuring a high-purity final product. We will detail the synthesis of the key intermediate, 5-chloro-1-(4-nitrophenyl)-1H-tetrazole, followed by its conversion to the target compound via nucleophilic substitution with sodium butoxide.
Overall Synthetic Pathway
The synthesis is performed in two main stages, starting from the commercially available 1-(4-nitrophenyl)-1H-tetrazol-5-ol. The hydroxyl group is first converted to a reactive chloro group, which is then displaced by a butoxide nucleophile.
Caption: Overall workflow for the synthesis of the target compound.
Required Materials and Reagents
The following table summarizes the necessary reagents for the entire synthetic sequence. It is imperative to use anhydrous solvents where specified to prevent unwanted side reactions.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purpose |
| 1-(4-nitrophenyl)-1H-tetrazol-5-ol | 55146-10-6 | C₇H₅N₅O₃ | 207.15 | Starting Material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating Agent |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 | Acid Scavenger |
| Sodium Metal (Na) | 7440-23-5 | Na | 22.99 | Butoxide Preparation |
| n-Butanol (anhydrous) | 71-36-3 | C₄H₁₀O | 74.12 | Reagent & Solvent |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | C₄H₈O | 72.11 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocols
Safety First: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Sodium metal is highly flammable and reactive. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 5-chloro-1-(4-nitrophenyl)-1H-tetrazole (Intermediate)
Principle: The conversion of a tetrazol-5-ol to a 5-chloro-tetrazole is a standard transformation analogous to the conversion of carboxylic acids to acid chlorides. Phosphorus oxychloride serves as a powerful dehydrating and chlorinating agent. N,N-Dimethylaniline is used as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and driving the equilibrium towards the product.
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)-1H-tetrazol-5-ol (2.07 g, 10 mmol).
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (5 mL, ~54 mmol) to the flask, followed by the dropwise addition of N,N-dimethylaniline (1.21 g, 10 mmol).
-
Scientist's Note: The reaction is exothermic. While cooling is not strictly necessary for this step, slow addition of the base is recommended. POCl₃ is used in excess to act as both the reagent and the solvent.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) using an oil bath. Stir vigorously for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product will have a higher Rf value than the starting material.
-
Work-up: a. After completion, allow the mixture to cool to room temperature. b. Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a 500 mL beaker with stirring. This step must be done in a fume hood as it will generate HCl gas. c. The crude product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete quenching of the excess POCl₃. d. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-chloro-1-(4-nitrophenyl)-1H-tetrazole as a pale yellow solid. Dry the product under vacuum. The expected yield is typically 80-90%.
Part B: Synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole (Final Product)
Principle: This step is a classic Williamson ether synthesis, adapted for the tetrazole core. Sodium butoxide, a strong nucleophile, is generated in situ from sodium metal and n-butanol. It then displaces the chloride on the electron-deficient tetrazole ring via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the final butoxy-tetrazole product. The use of anhydrous solvents is critical to prevent the butoxide from being quenched by water.
Step-by-Step Protocol:
-
Preparation of Sodium Butoxide: a. To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a nitrogen inlet) and a magnetic stir bar, add anhydrous n-butanol (50 mL). b. Under a gentle stream of nitrogen, carefully add small, freshly cut pieces of sodium metal (0.28 g, 12 mmol) to the n-butanol.
-
Scientist's Note: The reaction of sodium with butanol is exothermic and produces flammable hydrogen gas. Ensure the nitrogen atmosphere is maintained and there are no ignition sources nearby. The sodium should be added in portions to control the reaction rate. c. Stir the mixture until all the sodium has dissolved completely. This may require gentle warming. The resulting clear solution is sodium butoxide in butanol.
-
-
Reagent Addition: a. To the freshly prepared sodium butoxide solution, add anhydrous THF (20 mL) to aid in solubility. b. Add a solution of 5-chloro-1-(4-nitrophenyl)-1H-tetrazole (2.25 g, 10 mmol), from Part A, dissolved in a minimum amount of anhydrous THF (~20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 3-5 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding water (50 mL). c. Remove the bulk of the organic solvents (THF and butanol) using a rotary evaporator. d. Extract the remaining aqueous slurry with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. b. The crude material can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. The expected yield is 75-85%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should also be determined.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]
-
Jadhav, S. D., et al. (2017). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 82(15), 8262–8268. Available at: [Link]
-
Alonso, F., et al. (2013). Tetrazoles via Multicomponent Reactions. Molecules, 18(12), 15335-15383. Available at: [Link]
-
Ferreira, R. S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 22(11), 5878. Available at: [Link]
Sources
recrystallization solvent systems for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Application Note: Optimized Recrystallization Solvent Systems for 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole
Part 1: Executive Summary & Compound Profiling
Abstract This technical guide details the purification of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole via recrystallization.[1] Due to the molecule's amphiphilic nature—comprising a lipophilic butyl ether tail and a highly polar, electron-deficient nitrophenyl-tetrazole core—standard purification methods often result in "oiling out" or amorphous precipitation.[1] This note defines two validated solvent systems designed to maximize recovery (>85%) and purity (>98% HPLC), addressing specific challenges related to the butoxy side-chain flexibility.
Compound Physicochemical Profile Understanding the molecule is the first step to successful isolation.[1]
-
Core (Polar/Aromatic): The 1-(4-nitrophenyl)-tetrazole moiety is planar, electron-deficient, and highly polar.[1] It drives high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in hot alcohols.[1]
-
Tail (Lipophilic): The 5-butoxy group disrupts crystal lattice packing (lowering melting point relative to the hydroxy-analog) and increases solubility in non-polar solvents like toluene or ethers.[1]
-
Key Challenge: The competition between the polar core and the flexible alkyl tail creates a narrow "metastable zone" where the compound prefers to separate as an oil rather than a crystal.
Part 2: Solvent System Selection Logic
The following decision matrix is based on the "Like Dissolves Like" principle, modified for amphiphilic heterocycles.
| Solvent System | Role | Suitability Rating | Mechanism of Action |
| Ethanol (95% or Absolute) | Primary | High | The hydroxyl group interacts with the tetrazole nitrogens; the ethyl chain accommodates the butoxy group.[1] Best balance of yield/purity. |
| Isopropanol (IPA) | Alternative | High | Higher boiling point allows for better dissolution of stubborn impurities; slower cooling promotes better crystal growth.[1] |
| Ethyl Acetate / n-Heptane | Binary | Moderate | Use only if the crude contains non-polar byproducts.[1] Risk of oiling out if Heptane is added too quickly.[1] |
| Methanol | Avoid | Low | Solubility is often too high even at low temperatures, leading to poor recovery yields.[1] |
| Water | Anti-Solvent | Low | Caution: Adding water to alcoholic solutions of this compound frequently causes immediate oiling out.[1] |
Part 3: Decision Workflow (Graphviz)
Caption: Logic flow for selecting the optimal recrystallization solvent based on crude solubility.
Part 4: Detailed Experimental Protocols
Protocol A: Single Solvent Recrystallization (Ethanol or IPA)
Recommended for routine purification of batches with >85% initial purity.[1]
Materials:
-
Crude 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole.[1]
-
Solvent: Absolute Ethanol (or Isopropanol).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]
Step-by-Step Procedure:
-
Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1]
-
Dissolution: Heat the mixture to reflux (78°C for EtOH).
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities and induces oiling out.[1]
-
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol (0°C).
-
Drying: Dry the crystals in a vacuum oven at 40-50°C for 4 hours.
Expected Result: Pale yellow needles or prisms.[1]
Protocol B: Binary Solvent System (Ethyl Acetate / n-Heptane)
Recommended when the compound is too soluble in alcohols or contains non-polar impurities.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Anti-Solvent Addition: While maintaining a gentle boil, add n-Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of EtOAc to just clear the solution again.[1]
-
Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.[1]
-
Note: If an oil layer forms at the bottom, reheat to dissolve and add a seed crystal of the pure compound as it cools.[1]
-
-
Isolation: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent too polar (if using water).[1] | Reheat solution.[1][2][3][4] Add a "seed" crystal at 5-10°C below boiling point. Stir vigorously. |
| Low Yield | Too much solvent used during dissolution.[1] | Evaporate 30% of the solvent and re-cool. Check mother liquor by TLC. |
| Colored Impurities | Nitro-aromatic oxidation byproducts.[1] | Add activated charcoal (1-2 wt%) to the boiling solution, stir for 10 min, then hot filter. |
Part 6: Analytical Validation
To confirm the success of the recrystallization, the following specifications should be met:
-
HPLC Purity: >98.5% (Area %).
-
Melting Point: Sharp range (e.g., within 2°C). Note: Literature values for specific 5-alkoxy derivatives vary, but sharp transitions indicate purity.[1]
-
1H NMR (DMSO-d6):
References
-
Synthesis of 5-substituted 1H-tetrazoles
-
Purification of 1-Aryl-5-alkoxytetrazoles
-
General Tetrazole Solubility Data
Sources
- 1. PubChemLite - 1-(4-nitrophenyl)-2-oxo-5-[4-(1-piperidyl)butyl]-4a,9b-dihydropyrido[3,2-b]indole-3-carbonitrile (C27H29N5O3) [pubchemlite.lcsb.uni.lu]
- 2. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.za [scielo.org.za]
- 8. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. L09531.03 [thermofisher.cn]
Application Notes and Protocols: 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of 1,5-Disubstituted Tetrazoles in Drug Discovery
The tetrazole nucleus is a privileged scaffold in medicinal chemistry, primarily serving as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This five-membered, nitrogen-rich heterocycle is found in numerous marketed drugs, spanning a wide range of therapeutic areas including antihypertensives like Losartan and antibacterials such as Cefotiam.[1] The 1,5-disubstituted tetrazole motif, in particular, offers a three-dimensional vector for chemical diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, is a strategically designed intermediate poised for the generation of compound libraries in drug discovery programs. Its utility stems from two key features: the latent reactivity of the 4-nitrophenyl group, which can be readily transformed into a versatile aniline derivative, and the physicochemical contributions of the butoxy-tetrazole core.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. We will present a plausible, detailed synthetic protocol and explore its subsequent elaboration into diverse chemical entities for screening and lead optimization.
Proposed Synthesis of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-Butoxycarbonimidoyl dichloride
-
Rationale: This step creates the electrophilic component required for the subsequent cycloaddition. The use of a phosgene equivalent like triphosgene or a phosgene dimer is a standard method for the formation of such intermediates from alcohols.
-
Materials:
-
n-Butanol
-
Triphosgene (or phosgene dimer)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of n-butanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Caution: Phosgene is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylammonium chloride.
-
The resulting filtrate containing the crude N-butoxycarbonimidoyl dichloride is typically used directly in the next step without further purification.
-
Step 2: Synthesis of 4-Nitrophenyl azide
-
Rationale: The aryl azide serves as the 1,3-dipole for the cycloaddition reaction. It is conveniently prepared from the corresponding aniline via a diazotization-azidation sequence.
-
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a beaker, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Caution: Hydrazoic acid, which may be formed in situ, is explosive and toxic. This reaction should be performed behind a blast shield in a well-ventilated fume hood.
-
After the addition is complete, stir the mixture for 1-2 hours at 0-5 °C.
-
The solid 4-nitrophenyl azide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude product can be purified by recrystallization from ethanol if necessary.
-
Step 3: [3+2] Cycloaddition for the Synthesis of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
-
Rationale: This is the key ring-forming step, a [3+2] cycloaddition between the aryl azide and the imidoyl chloride. This reaction is a well-established method for the synthesis of 1,5-disubstituted tetrazoles.
-
Materials:
-
Crude N-butoxycarbonimidoyl dichloride solution in DCM (from Step 1)
-
4-Nitrophenyl azide (from Step 2)
-
Anhydrous Toluene
-
A suitable non-nucleophilic base (e.g., Proton Sponge® or 2,6-lutidine)
-
-
Procedure:
-
To the crude solution of N-butoxycarbonimidoyl dichloride in DCM, add a solution of 4-nitrophenyl azide (1.0 eq) in anhydrous toluene.
-
Add the non-nucleophilic base (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (80-90 °C) and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the target compound, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
-
Application as a Pharmaceutical Intermediate: A Gateway to Chemical Diversity
The strategic placement of the 4-nitrophenyl group makes 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole a valuable intermediate for generating libraries of potential drug candidates. The nitro group can be readily reduced to a primary amine, which then serves as a handle for a wide array of chemical modifications.
Diversification Strategy: From Nitro Intermediate to Bioactive Scaffolds
Caption: Diversification strategy for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Protocol: Reduction of the Nitro Group
-
Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation in organic synthesis. Several methods are available, with the choice depending on the substrate's sensitivity to other functional groups. Tin(II) chloride in the presence of a strong acid is a classic and effective method.
-
Materials:
-
5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.
-
Heat the reaction mixture to reflux (70-80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of NaOH until the pH is basic (pH > 10). Caution: The neutralization reaction is exothermic.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of celite.
-
Extract the aqueous filtrate with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-butoxy-1-{4-aminophenyl}-1H-tetraazole, can be purified by column chromatography if necessary, but is often of sufficient purity for subsequent reactions.
-
Subsequent Derivatization of the Aniline Intermediate
The resulting aniline is a versatile nucleophile that can undergo a multitude of reactions to generate a diverse library of compounds for biological screening.
-
Amide Synthesis: Reaction with various acyl chlorides or carboxylic acids (using standard coupling reagents like HATU or EDC/HOBt) can introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Sulfonamide Synthesis: Treatment with different sulfonyl chlorides provides access to sulfonamide derivatives, a common pharmacophore in many drug classes.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea analogs, which can act as hydrogen bond donors and acceptors, potentially improving target binding.
-
Reductive Amination: The aniline can be further alkylated via reductive amination with aldehydes or ketones, introducing additional diversity and modifying the polarity and basicity of the molecule.
The 1,5-disubstituted tetrazole core, with its favorable physicochemical properties, combined with the diverse functionalities that can be introduced via the aniline handle, makes 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole a highly valuable starting material for the discovery of novel therapeutics.[3][4]
Quantitative Data Summary
| Parameter | Description | Target Value/Range |
| Purity of Intermediate | Purity of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole after chromatography | >95% (by LC-MS and ¹H NMR) |
| Yield of Reduction | Typical yield for the nitro group reduction to the aniline | 70-90% |
| Purity of Aniline | Purity of 5-butoxy-1-{4-aminophenyl}-1H-tetraazole after workup | >90% (often used crude in the next step) |
| Reaction Times | Estimated time for each synthetic step | Step 1: 12-16 h; Step 2: 2-3 h; Step 3: 24-48 h; Reduction: 2-4 h |
Conclusion
5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole represents a strategically designed pharmaceutical intermediate with significant potential for accelerating drug discovery efforts. The synthetic protocols outlined in this guide, while based on established chemical principles, provide a clear and logical pathway for its preparation and subsequent elaboration. The true value of this intermediate lies in its capacity for rapid diversification, enabling the efficient exploration of chemical space around the privileged 1,5-disubstituted tetrazole scaffold. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies to suit their specific library synthesis and lead optimization campaigns.
References
-
Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PMC. Retrieved from [Link]
-
1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing. Retrieved from [Link]
-
Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. PMC. Retrieved from [Link]
-
1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Publishing. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC. Retrieved from [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PMC. Retrieved from [Link]
-
Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journals. Retrieved from [Link]
-
A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate. Organic Chemistry Portal. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. PMC. Retrieved from [Link]
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Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Retrieved from [Link]
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Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. Retrieved from [Link]
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Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Retrieved from [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciSpace. Retrieved from [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Retrieved from [Link]
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Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PMC. Retrieved from [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Retrieved from [Link]
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A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. Retrieved from [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of Nitrophenyl-Tetrazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The nitrophenyl-tetrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. The presence of the nitro group offers a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular architectures with tailored biological activities and material properties. This guide provides an in-depth exploration of the key functionalization reactions of the nitrophenyl group in tetrazole-containing compounds. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the practical aspects of these transformations. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in your laboratory.
The Strategic Importance of Nitrophenyl-Tetrazoles
The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] When coupled with a nitrophenyl moiety, the resulting structure becomes a powerful platform for chemical diversification. The electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution, while its reduction to an amine opens up a vast landscape of subsequent chemical modifications. This dual reactivity makes nitrophenyl-tetrazoles highly valuable starting materials in the synthesis of novel therapeutics, agrochemicals, and functional materials.[1][3]
Reduction of the Nitro Group: Gateway to Amine Functionality
The transformation of the nitro group into an amine is arguably the most common and pivotal functionalization reaction for nitrophenyl-tetrazoles. The resulting aminophenyl-tetrazole is a versatile intermediate for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.
Mechanistic Considerations
The reduction of an aromatic nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions is critical to ensure complete reduction to the amine without affecting the tetrazole ring or other sensitive functional groups.[4][5]
Common Reduction Methodologies
Several reliable methods exist for the reduction of aromatic nitro compounds, each with its own advantages and substrate compatibility.[5][6]
| Method | Reagents | Typical Solvents | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, Ethanol, Ethyl Acetate | Clean reaction, high yields, easy workup. | May reduce other functional groups (e.g., alkenes, alkynes), potential for dehalogenation.[6][7] |
| Metal in Acid | Fe/HCl, SnCl₂·2H₂O | Ethanol, Water, Ethyl Acetate | Cost-effective, highly chemoselective for the nitro group.[4][7] | Requires stoichiometric amounts of metal, workup can be more involved to remove metal salts. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Ethanol | Avoids the use of gaseous hydrogen, generally mild conditions.[7] | Can be slower than direct hydrogenation. |
Protocol 1: Catalytic Hydrogenation of 1-(4-Nitrophenyl)-1H-tetrazole
This protocol describes the reduction of a nitrophenyl-tetrazole to its corresponding amine using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of a nitrophenyl-tetrazole.
Materials
-
1-(4-Nitrophenyl)-1H-tetrazole
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Standard glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) supplies
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under a stream of nitrogen.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed. The product, being an aniline, will be more polar.
-
Workup: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)-1H-tetrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[8][9] This allows for the direct displacement of a leaving group (e.g., a halide) on the nitrophenyl ring by a variety of nucleophiles.
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for stabilizing it. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[8][10]
Mechanism Diagram
Caption: Generalized mechanism for SNAr on a nitrophenyl-tetrazole.
Protocol 2: SNAr Reaction of 1-(2-Fluoro-4-nitrophenyl)-1H-tetrazole with a Secondary Amine
This protocol provides a general method for the substitution of a fluorine atom on a nitrophenyl-tetrazole with a secondary amine like pyrrolidine.[11][12]
Materials
-
1-(2-Fluoro-4-nitrophenyl)-1H-tetrazole
-
Pyrrolidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard glassware for anhydrous reactions
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(2-fluoro-4-nitrophenyl)-1H-tetrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Nucleophile Addition: Add the secondary amine (e.g., pyrrolidine, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being prime examples. These reactions can be applied to halo-nitrophenyl-tetrazoles to introduce a wide range of substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[13][14] This reaction is highly versatile and tolerates a wide range of functional groups. While the nitro group can sometimes be challenging, specific ligand systems have been developed to facilitate the coupling of nitroarenes.[15]
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Key components for a Buchwald-Hartwig amination reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an aryl halide or triflate, forming a new C-C bond.[16][17] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and functional group tolerance.
Protocol 3.1: Suzuki Coupling of 1-(4-Bromo-2-nitrophenyl)-1H-tetrazole with Phenylboronic Acid
This protocol details a representative Suzuki coupling to form a biphenyl linkage.[18][19]
Materials
-
1-(4-Bromo-2-nitrophenyl)-1H-tetrazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or other suitable solvent system)
-
Standard glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a Schlenk flask, combine 1-(4-bromo-2-nitrophenyl)-1H-tetrazole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The nitrophenyl-tetrazole scaffold is a remarkably versatile platform for chemical synthesis. The functionalization reactions detailed in this guide—nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—provide a robust toolkit for researchers to generate novel molecules with diverse applications. By understanding the underlying mechanisms and following these detailed protocols, scientists can effectively leverage the unique reactivity of this scaffold to advance their research in drug discovery and materials science.
References
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- Smith, M. B. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Life Chemicals. (2024, January 17).
- Kafle, A., et al. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PMC.
- MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- PubMed. (n.d.). Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
- ResearchGate. (n.d.). Tetrazoles. 42. 2-(4-Nitrophenyl)-5-functionally-substituted Tetrazoles.
- PMC - NIH. (n.d.).
- PubMed. (2017, October 16).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Jawad, A. A., et al. (2023, April). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
- PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubMed. (2009, October). [Synthesis and anti-histamine release activity of phenyl tetrazole compounds].
- ResearchGate. (n.d.). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).
- Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Green Chemistry Approaches to the Synthesis of 5-Alkoxytetrazoles: A Detailed Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the tetrazole moiety stands out as a critical pharmacophore. Its ability to act as a non-classical bioisostere of the carboxylic acid group has cemented its importance in the design of numerous therapeutic agents, offering improved metabolic stability and lipophilicity. Among the diverse family of tetrazole derivatives, 5-alkoxytetrazoles are of growing interest, finding applications as versatile intermediates and featuring in novel bioactive molecules.
Traditionally, the synthesis of such heterocycles has often relied on methods that are effective but fall short of contemporary environmental and safety standards. The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has spurred the development of more sustainable synthetic routes. This application note provides a comprehensive guide to the green and efficient synthesis of 5-alkoxytetrazoles, designed for researchers, scientists, and professionals in drug development. We will explore the foundational principles, detail robust protocols, and offer insights into the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
The Shift from Conventional to Green Synthesis: A Necessary Evolution
Conventional methods for synthesizing 5-substituted tetrazoles often involve the use of organotin azides or the in-situ generation of hydrazoic acid in volatile organic solvents like benzene and toluene.[1][2] While effective, these approaches are fraught with significant drawbacks:
-
Toxicity: Organotin compounds are notoriously toxic and pose significant environmental hazards.
-
Explosion Risk: Hydrazoic acid is highly toxic and explosive, demanding stringent safety precautions.[1]
-
Hazardous Solvents: The use of volatile and often toxic organic solvents contributes to environmental pollution and workplace hazards.
-
Harsh Reaction Conditions: Many traditional methods require high temperatures and long reaction times, leading to higher energy consumption and the potential for side reactions.
Green chemistry offers a paradigm shift, focusing on atom economy, the use of safer solvents and reagents, and the development of catalytic processes. For the synthesis of 5-alkoxytetrazoles, the key lies in the innovative application of the [3+2] cycloaddition reaction, a cornerstone of tetrazole synthesis, under environmentally benign conditions.
The Green Synthetic Pathway: [3+2] Cycloaddition of Alkyl Cyanates and Azides
The most promising green approach to 5-alkoxytetrazoles involves the [3+2] cycloaddition of an alkyl cyanate with an azide source. This method is analogous to the well-established synthesis of 5-substituted-1H-tetrazoles from nitriles.[3][4][5][6]
Caption: General workflow for the green synthesis of 5-alkoxytetrazoles.
The key to a successful and green synthesis lies in the judicious choice of starting materials, catalyst, and reaction conditions.
Precursor Synthesis: The Preparation of Alkyl Cyanates
A significant hurdle in the synthesis of 5-alkoxytetrazoles is the availability and stability of the requisite alkyl cyanates. These compounds are known to be metastable and can isomerize or polymerize.[7] A reliable method for their in-situ generation or preparation is crucial. One documented approach involves the thermal decomposition of 5-alkoxy-1,2,3,4-thiatriazoles.[7]
Protocol 1: Preparation of Ethyl Cyanate from 5-Ethoxy-1,2,3,4-thiatriazole
This protocol is adapted from the literature and should be performed with appropriate safety measures due to the potential instability of the product.[7]
Materials:
-
5-Ethoxy-1,2,3,4-thiatriazole
-
Anhydrous diethyl ether
Procedure:
-
Dry the 5-ethoxy-1,2,3,4-thiatriazole under vacuum (1 mmHg) for 2-3 minutes at room temperature (not exceeding 25°C).
-
Dissolve the dried thiatriazole in anhydrous diethyl ether (e.g., 1.0 g in 5 mL).
-
The decomposition will proceed at room temperature, leading to the formation of ethyl cyanate, nitrogen gas, and sulfur. The reaction progress can be monitored by the evolution of nitrogen.
-
The resulting solution of ethyl cyanate in ether can be used directly in the subsequent cycloaddition step.
Note: Alkyl cyanates are lachrymatory and should be handled in a well-ventilated fume hood.
Catalytic Systems for Green Synthesis
The success of the cycloaddition reaction under green conditions hinges on the use of an efficient and recyclable catalyst. Drawing parallels from the synthesis of 5-aryloxytetrazoles, heterogeneous solid acid catalysts are excellent candidates.[1]
Advantages of Heterogeneous Catalysts:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the work-up procedure.
-
Recyclability: The recovered catalyst can be reused multiple times without significant loss of activity, reducing waste and cost.
-
Reduced Corrosion: Solid acids are generally less corrosive than their liquid counterparts.
Table 1: Promising Heterogeneous Catalysts for 5-Alkoxytetrazole Synthesis
| Catalyst | Key Features | Reference for Analogue Synthesis |
| Magnesium Hydrogen Sulfate (Mg(HSO₄)₂) | Efficient, inexpensive, and easy to handle. | [1] |
| Alumina Sulfuric Acid (Al₂O₃-SO₃H) | A solid supported acid that is highly stable and effective. | [1] |
| Silica Sulfuric Acid (SSA) | A well-established solid acid catalyst with high thermal stability. | [5] |
Detailed Application Protocol: Solvent-Free Synthesis of 5-Alkoxytetrazoles
This protocol is a proposed green method based on the successful synthesis of 5-aryloxytetrazoles and general principles of green tetrazole synthesis.[1] Researchers should optimize the conditions for their specific alkyl cyanate substrate.
Materials:
-
Alkyl cyanate (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Magnesium hydrogen sulfate (Mg(HSO₄)₂) or Alumina Sulfuric Acid (Al₂O₃-SO₃H) (e.g., 0.1 g)
Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate toxic hydrazoic acid. All manipulations should be performed in a fume hood.
Procedure:
-
In a round-bottom flask, combine the alkyl cyanate (1 mmol), sodium azide (1.5 mmol), and the heterogeneous catalyst.
-
The reaction is performed under solvent-free conditions.
-
Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C). The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with the solvent, dried, and stored for reuse.
-
The filtrate containing the product is then subjected to work-up. This typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude 5-alkoxytetrazole.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Plausible mechanism for the acid-catalyzed cycloaddition.
The catalyst protonates the nitrogen atom of the cyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion. The subsequent cyclization and proton transfer lead to the formation of the stable, aromatic tetrazole ring.
Conclusion and Future Outlook
The transition to greener synthetic methodologies is not merely a trend but a fundamental responsibility of the scientific community. The synthesis of 5-alkoxytetrazoles via the catalytic [3+2] cycloaddition of alkyl cyanates and sodium azide under solvent-free conditions represents a significant step forward in this endeavor. This approach offers numerous advantages, including enhanced safety, reduced environmental impact, and operational simplicity.
Future research in this area should focus on expanding the substrate scope to include a wider variety of alkyl cyanates and exploring novel, even more sustainable catalytic systems, such as biocatalysts or metal-organic frameworks. The development of one-pot procedures that combine the synthesis of the alkyl cyanate and its subsequent cycloaddition would further enhance the efficiency and greenness of this valuable transformation. By embracing these green chemistry principles, researchers can continue to advance the field of medicinal chemistry while safeguarding our planet.
References
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- Synthesis and Functionalization of 5-Substituted Tetrazoles†. Semantic Scholar.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
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- tetrazole synthesis from a nitrile and azide - labor
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
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Application Notes and Protocols for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction: Understanding the Compound
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is a complex organic molecule featuring two key functional groups that dictate its chemical behavior and potential hazards: a tetrazole ring and a nitrophenyl group.
-
The Tetrazole Moiety: Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. This high nitrogen content makes them energetically rich and many tetrazole derivatives are investigated for use as explosives or gas-generating agents.[5] The tetrazole ring system is generally stable but can undergo rapid decomposition under certain conditions, such as heat, friction, or impact, releasing large volumes of nitrogen gas.[4]
-
The Nitroaromatic Moiety: Nitroaromatic compounds are known for their toxicity, mutagenicity, and in some cases, carcinogenicity.[6] The strong electron-withdrawing nature of the nitro group makes these compounds susceptible to thermal runaway reactions and, in some cases, explosive decomposition.[7][8]
The combination of these two moieties in 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole suggests that this compound should be treated as a potentially energetic, toxic, and irritant substance.
Hazard Assessment and Mitigation
A thorough hazard assessment is paramount before any work with this compound commences. The following table summarizes the anticipated hazards based on analogous compounds and the constituent functional groups.
| Hazard Category | Anticipated Risk | Recommended Mitigation Measures |
| Explosive/Energetic | High potential for rapid decomposition upon heating, friction, or impact.[4] | Handle with non-sparking tools. Avoid grinding or subjecting the material to shock. Use a blast shield for all reactions. Work with the smallest feasible quantities.[9] |
| Flammability | Likely a flammable solid.[2] | Keep away from ignition sources (open flames, hot plates, sparks).[2] Store in a flammable solids cabinet. Have a Class ABC or CO2 fire extinguisher readily available.[10] |
| Toxicity | Assumed to be toxic if swallowed, inhaled, or in contact with skin based on data for nitroaromatic compounds.[6][11] | Handle in a certified chemical fume hood to avoid inhalation of dust.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[10] |
| Irritation | Expected to cause serious eye and skin irritation.[1][2][3] | Avoid all direct contact. In case of contact, flush the affected area immediately with copious amounts of water.[1] |
| Thermal Instability | The compound may decompose exothermically at elevated temperatures.[7][8] | Avoid heating the solid material directly. If heating in solution is necessary, use a controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield. |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Caption: Mandatory Personal Protective Equipment (PPE) for handling 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Storage Protocols
Proper storage is critical to maintain the stability of the compound and ensure laboratory safety.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[1]
-
Compatibility: Store away from strong oxidizing agents, acids, and bases.[11]
-
Security: Due to its potential hazards, store in a locked cabinet or a designated secure area with restricted access.
Handling and Weighing Protocol
Objective: To safely handle and weigh the solid compound for experimental use.
Materials:
-
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
-
Anti-static weighing paper or boat
-
Non-sparking spatula
-
Analytical balance inside a chemical fume hood
-
Blast shield
Procedure:
-
Preparation:
-
Don all required PPE as outlined in Section 3.
-
Ensure a certified chemical fume hood is operational.
-
Place a blast shield in front of the work area within the fume hood.
-
Gather all necessary equipment.
-
-
Weighing:
-
Place a tared anti-static weighing paper or boat on the analytical balance.
-
Carefully transfer the desired amount of the compound from the storage container to the weighing paper using a non-sparking spatula.
-
Avoid any scraping or grinding motions that could generate friction.
-
Once the desired weight is obtained, securely close the storage container.
-
-
Post-Weighing:
-
Carefully transfer the weighed compound to the reaction vessel.
-
Clean any residual dust from the balance and spatula with a damp cloth (use a solvent in which the compound is known to be stable and soluble, if appropriate, followed by proper waste disposal).
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Emergency Procedures
Caption: Flowchart of emergency procedures for incidents involving 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Waste Disposal
All waste containing 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
References
-
Ju, F. & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH. [Link]
-
Purohit, P., & Basu, A. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. [Link]
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Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
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Wikipedia. Tetrazole. [Link]
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Ostrovskii, V. A., Koldobskii, G. I., & Pevzner, M. S. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
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Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PMC, NIH. [Link]
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University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]
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Yale Environmental Health & Safety. (2021). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]
-
Jaiswal, S., et al. (2024). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Mini-Reviews in Organic Chemistry. [Link]
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Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 5-(4-Nitrophenyl)-1H-tetrazole. [Link]
-
Wikipedia. Tetrazole. [Link]
-
Sarikhani, F., et al. Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole. TSI Journals. [Link]
-
U.S. Environmental Protection Agency. 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole Properties. [Link]
-
Kappe, C. O., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. NIH. [Link]
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]
-
De, S., et al. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. [Link]
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Application Notes and Protocols for the Scale-Up Production of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
Introduction: The Significance of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
Substituted tetrazoles are a cornerstone in medicinal chemistry and materials science.[1][2][3] The tetrazole ring, with its high nitrogen content and unique electronic properties, often serves as a bioisosteric replacement for carboxylic acids in drug design, enhancing metabolic stability and lipophilicity.[4] The incorporation of a nitrophenyl group suggests potential applications in energetic materials or as a chromophoric tag in biological probes. The butoxy substituent, in turn, can modulate the compound's solubility and pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up procedures for the production of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, with a strong emphasis on safety, process control, and analytical validation.
Synthetic Strategy: A [3+2] Cycloaddition Approach
The most convergent and established method for the synthesis of 1,5-disubstituted tetrazoles is the [3+2] cycloaddition reaction.[5][6][7] In the context of our target molecule, this involves the reaction of 1-azido-4-nitrobenzene with butyl isocyanide. This approach is favored for its atom economy and the direct formation of the tetrazole ring.
Reaction Mechanism and Rationale
The reaction proceeds through a concerted cycloaddition of the azide 1,3-dipole with the isocyanide. The terminal nitrogen of the azide acts as the nucleophile, attacking the electrophilic carbon of the isocyanide, while the internal nitrogen of the azide acts as the electrophile, accepting the electron pair from the isocyanide nitrogen.
Caption: Proposed synthetic route for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Process Development and Scale-Up Considerations
Scaling up the synthesis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole requires meticulous attention to safety, reaction parameters, and purification methods. The following sections outline a proposed scale-up protocol, which should be validated at the laboratory scale before implementation in a pilot or production setting.
Starting Material Synthesis and Quality Control
1. 1-Azido-4-nitrobenzene: This starting material can be synthesized from 4-nitroaniline via diazotization followed by treatment with sodium azide. However, given its hazardous nature, it is often commercially available.[8][9][10]
-
Quality Control: Purity should be assessed by HPLC and NMR. The material should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and incompatible materials.
2. Butyl Isocyanide: Isocyanides are known for their pungent and unpleasant odor and are toxic.[11][12][13][14][15] Synthesis typically involves the dehydration of N-butylformamide.
-
Quality Control: Purity should be confirmed by GC-MS and IR spectroscopy. Due to its volatility and toxicity, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Proposed Scale-Up Synthesis Protocol (Batch Process)
This protocol is a proposed starting point and requires optimization and validation.
Equipment:
-
Glass-lined reactor with temperature control, overhead stirring, and a reflux condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel for controlled reagent addition.
-
Quenching vessel.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity (1 mole scale) | Moles | Equivalents |
| 1-Azido-4-nitrobenzene | 164.12 | 164.12 g | 1.0 | 1.0 |
| Butyl Isocyanide | 83.13 | 91.44 g (110 mL) | 1.1 | 1.1 |
| Toluene | - | 1.6 L | - | - |
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen.
-
Charge Reactants: Toluene (1.6 L) is charged to the reactor, followed by 1-azido-4-nitrobenzene (164.12 g, 1.0 mol). The mixture is stirred until the azide is fully dissolved.
-
Controlled Addition: Butyl isocyanide (91.44 g, 1.1 mol) is added dropwise to the reaction mixture via an addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40°C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting azide is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel for higher purity.[16][17]
-
Continuous Flow Synthesis: A Safer Alternative
For larger-scale production, a continuous flow process is highly recommended to mitigate the risks associated with handling significant quantities of azides and isocyanides.[18]
Caption: Conceptual workflow for continuous flow synthesis.
Advantages of Continuous Flow:
-
Enhanced Safety: Small reaction volumes minimize the potential impact of any hazardous event.
-
Improved Heat Transfer: Efficient heat dissipation allows for better temperature control of exothermic reactions.
-
Precise Control: Flow rates and residence times can be precisely controlled, leading to better reproducibility and yield.
-
Scalability: Production can be scaled by running the reactor for longer periods.
Safety and Hazard Analysis
The production of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole involves several significant hazards that must be carefully managed.
Reagent and Product Hazards
| Compound | Key Hazards |
| 1-Azido-4-nitrobenzene | Potentially explosive, especially when heated or subjected to shock. Toxic if swallowed or inhaled.[8] |
| Butyl Isocyanide | Flammable, toxic by inhalation, and has an extremely unpleasant odor. Can form explosive mixtures with air.[11][12][15] |
| 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole | The presence of the nitro group and the high nitrogen content of the tetrazole ring suggest potential thermal instability and explosive properties.[19] |
Thermal Stability and Decomposition
The thermal stability of the final product is a critical safety concern. The nitrophenyl group and the tetrazole ring are both energetic functionalities.
-
Recommendation: A thorough thermal hazard analysis using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be performed on the final product before any large-scale synthesis is attempted.[7][20][21][22][23] This will determine the onset of decomposition and the energy released, which is crucial for defining safe operating temperatures and emergency relief sizing.
Quality Control and Analytical Protocols
Robust analytical methods are essential for ensuring the quality and purity of the final product.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and to monitor the progress of the reaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the final product. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups (e.g., nitro group, tetrazole ring). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product. |
| Differential Scanning Calorimetry (DSC) | To assess thermal stability and determine the melting point. |
Conclusion
The scale-up production of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is a feasible but challenging endeavor that requires a deep understanding of the underlying chemistry and a rigorous approach to safety. The proposed [3+2] cycloaddition of 1-azido-4-nitrobenzene and butyl isocyanide offers a direct synthetic route. For larger-scale manufacturing, transitioning from a batch process to a continuous flow system is strongly advised to mitigate the inherent hazards of the starting materials. A comprehensive thermal hazard analysis of the final product is mandatory before any scale-up is attempted. By adhering to the protocols and safety recommendations outlined in this guide, researchers and drug development professionals can safely and efficiently produce this valuable compound for further investigation and application.
References
- Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(4), 284-289.
- Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- PubChem. (n.d.). 1-Azido-4-nitrobenzene.
- DC Fine Chemicals. (2024).
- Journal of the Mexican Chemical Society. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process.
- Magritek. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics.
- DC Fine Chemicals. (2024).
- CAMEO Chemicals. (n.d.).
- Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6909.
- Fisher Scientific. (2025).
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- ResearchGate. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics.
- MDPI. (2021).
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- Health and Safety Executive for Northern Ireland. (n.d.).
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- Beilstein Journal of Organic Chemistry. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- RSC Publishing. (2015). Synthesis of tetrazoles via isocyanide-based reactions.
- PMC. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction.
- Santa Cruz Biotechnology. (n.d.). 1-Iodo-4-nitrobenzene.
- PMC. (2013).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- ResearchGate. (2017). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
- RSC Publishing. (2020). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions?
- ChemRxiv. (2019). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions.
- PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.
- Scirp.org. (2019). Thermal Decomposition of Diphenyl Tetroxane in Chlorobenzene Solution.
- Chinese Journal of Energetic Materials. (2022). Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole.
- MDPI. (2018).
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Application Notes and Protocols for 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the synthesis and properties of structurally related compounds. 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole is a novel molecule, and its energetic properties have not been empirically determined. All procedures involving this compound should be treated as hypothetical and require rigorous safety assessment and small-scale testing in a controlled environment by qualified personnel.
Part 1: Application Notes for 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole as a Potential Energetic Material
Introduction
The field of energetic materials is in constant pursuit of compounds that offer a superior balance of performance, stability, and insensitivity. Tetrazole-based compounds are a significant area of research due to their high nitrogen content, which leads to a large positive heat of formation and the generation of gaseous nitrogen upon decomposition, a desirable trait for "green" energetic materials.[1][2] The introduction of a nitrophenyl group can enhance detonation performance, while an alkoxy substituent at the 5-position of the tetrazole ring may influence density, thermal stability, and solubility. This document outlines the potential applications and theoretical properties of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole as a novel energetic material.
Molecular Structure and Rationale for Energetic Properties
The chemical structure of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole incorporates several key features that suggest its potential as an energetic material:
-
Tetrazole Ring: This nitrogen-rich heterocycle is the energetic backbone of the molecule, contributing significantly to its heat of formation and gas generation upon decomposition.[1][2]
-
4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful explosophore that improves the oxygen balance of the molecule, leading to more complete combustion and higher energy release. Its position on the phenyl ring influences the overall stability and detonation characteristics.
-
Butoxy Group: The presence of the butoxy (-O(CH₂)₃CH₃) group is anticipated to impact the physical properties of the material. It may lower the melting point, potentially making it a candidate for melt-castable explosive formulations. Furthermore, the flexible alkyl chain could increase the material's plasticity and potentially reduce its sensitivity to impact and friction.
Potential Applications
Based on its structural components, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole could be investigated for the following applications:
-
Melt-Castable Explosives: A sufficiently low and stable melting point could allow this compound to be melted and cast into various shapes, a significant advantage for producing specialized explosive charges.
-
Insensitive Munitions (IM): The butoxy group may impart a degree of insensitivity to external stimuli such as shock, friction, and heat, making it a safer alternative to conventional explosives.
-
Gas Generants: The high nitrogen content from the tetrazole ring suggests its potential use in gas-generating compositions for applications such as automotive airbags or fire suppression systems, provided the decomposition products are non-toxic.[1][3]
-
Propellant Formulations: Its potential energetic performance and stability could make it a candidate as a component in solid rocket propellants.
Anticipated Energetic Performance
While experimental data is not available, a qualitative prediction of the energetic properties can be made based on related compounds.
| Property | Predicted Characteristic | Rationale |
| Density | Moderate | The butoxy group may decrease the crystal packing density compared to smaller substituents. |
| Heat of Formation | High | The tetrazole ring is the primary contributor to a high positive heat of formation.[4] |
| Detonation Velocity | High | The presence of the nitro group and the energetic tetrazole ring are expected to result in a high detonation velocity.[4][5] |
| Detonation Pressure | High | Directly correlated with detonation velocity and density.[4][5] |
| Impact Sensitivity | Potentially Low | The flexible butoxy group may help to dissipate energy from impact, leading to lower sensitivity. |
| Friction Sensitivity | Potentially Low | Similar to impact sensitivity, the butoxy group may reduce friction sensitivity. |
| Thermal Stability | Moderate to High | The thermal stability will be influenced by the decomposition of the tetrazole ring and the nitro group.[6] |
Part 2: Experimental Protocols
Protocol 1: Synthesis of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
This proposed synthesis is a two-step process involving the formation of a 5-substituted-1H-tetrazole followed by N-arylation.
Step 1: Synthesis of 5-Butoxy-1H-tetrazole
This step is based on the reaction of butyl cyanate with sodium azide.
-
Materials:
-
Butanol
-
Cyanogen bromide (Caution: Highly Toxic)
-
Triethylamine
-
Sodium Azide (Caution: Highly Toxic and Explosive)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Fume hood
-
-
Procedure:
-
Preparation of Butyl Cyanate: In a fume hood, dissolve butanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous THF to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Cycloaddition Reaction: To the filtrate containing butyl cyanate, add sodium azide (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add deionized water and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-butoxy-1H-tetrazole.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
This step involves the N-arylation of the synthesized 5-butoxy-1H-tetrazole.
-
Materials:
-
5-Butoxy-1H-tetrazole (from Step 1)
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-butoxy-1H-tetrazole (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
-
Caption: Proposed synthetic workflow for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Protocol 2: Characterization of 5-Butoxy-1-{4-nitrophenyl}-1H-tetraazole
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NO₂, C-O-C, tetrazole ring).
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and density.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature. A sharp exotherm will indicate the decomposition.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition pathway by monitoring mass loss as a function of temperature.
-
-
Sensitivity Testing (to be performed by specialized personnel in a certified facility):
-
Impact Sensitivity: Using a drop-weight impact tester to determine the energy required for initiation.
-
Friction Sensitivity: Using a friction apparatus to assess the sensitivity to frictional stimuli.
-
Caption: Comprehensive characterization workflow for the synthesized compound.
References
- Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic m
- Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds.
- Physiochemical and energetic properties of energetic compounds based on the tetrazole framework in a.
- New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties.
- Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. MDPI.
- Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole. TSI Journals.
- An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Photochemical Transformations of Tetrazole Derivatives: Applic
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciSpace.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- (PDF) Decomposition products of tetrazoles.
- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Nitro-tetrazole based high performing explosives.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.
- Nitro-Tetrazole based high performing explosives: recent overview of synthesis and energetic properties.
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC
- 5-(4-Nitrophenyl)-1H-Tetrazole | C7H5N5O2 | CID 285163. PubChem.
- Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- Synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: a high nitrogen energetic compound with good oxygen balance. PubMed.
- Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
Sources
- 1. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Butoxy-1-(4-Nitrophenyl)-1H-Tetrazole Synthesis
Executive Summary & Core Strategy
The synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole presents a specific regiochemical challenge. While many researchers attempt to alkylate the corresponding tetrazolone (1-aryl-1,4-dihydro-5H-tetrazol-5-one), this route frequently results in a mixture of N-alkylation (N4 position) and O-alkylation (C5 position), severely limiting the yield of the desired 5-butoxy ether.
The Solution: To achieve high yields (>85%) and exclusive regioselectivity, you must utilize a Nucleophilic Aromatic Substitution (
The presence of the 4-nitrophenyl group at the N1 position is advantageous here; its strong electron-withdrawing nature activates the C5 position of the tetrazole ring, making it highly susceptible to nucleophilic attack by the alkoxide.
Critical Workflow: The Protocol
This protocol replaces the ambiguous alkylation of tetrazolones with a definitive displacement reaction.
Reagents & Setup
-
Substrate: 5-Chloro-1-(4-nitrophenyl)-1H-tetrazole.
-
Nucleophile: Sodium n-butoxide (freshly prepared or commercial solution).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.
-
Atmosphere: Nitrogen or Argon (Critical).
Step-by-Step Procedure
-
Preparation of Nucleophile (In-Situ):
-
If using n-Butanol: Charge a flame-dried flask with anhydrous n-butanol (10 equiv). Add Sodium hydride (1.1 equiv, 60% dispersion in oil) at 0°C under inert atmosphere. Stir until hydrogen evolution ceases.
-
Why: Generating the alkoxide in situ ensures it is anhydrous. Water competes with butoxide, reverting the substrate to the tetrazolone (low yield).
-
-
Reaction Initiation:
-
Dissolve 5-chloro-1-(4-nitrophenyl)-1H-tetrazole (1.0 equiv) in anhydrous THF.
-
Add the tetrazole solution dropwise to the butoxide solution at 0°C.
-
Note: The reaction is exothermic. The electron-deficient tetrazole ring reacts rapidly.
-
-
Progression & Temperature Control:
-
Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1). The starting material (5-Cl) is less polar than the hydrolysis byproduct (tetrazolone) but similar to the product. Use HPLC for precise conversion monitoring.
-
-
Quench & Isolation:
Troubleshooting Guide: Why is my yield low?
This section addresses the causality behind common failures.
Issue 1: Formation of Tetrazolone Byproduct (Hydrolysis)
Symptom: You isolate a high-melting solid that is insoluble in ether/hexane. NMR shows a broad NH signal (or tautomeric OH). Root Cause: The C5-Chlorine atom is highly activated by the 4-nitrophenyl group. Trace moisture in your solvent or butanol acts as a nucleophile, displacing the chlorine to form the 5-hydroxy/5-oxo species. Fix:
-
Use molecular sieves to dry n-butanol.
-
Switch to commercial Sodium n-butoxide in THF if in-situ preparation is introducing moisture.
-
Ensure the reaction is under positive nitrogen pressure.
Issue 2: Incomplete Conversion
Symptom: Starting material remains after 24 hours. Root Cause: The alkoxide may be aggregating or the concentration is too low. Fix:
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M concentration.
-
Temperature: If the reaction stalls at RT, heat to 50°C. Caution: Do not exceed 70°C, as nitrophenyl tetrazoles can be energetic.
Issue 3: Low Purity / Dark Tarry Product
Symptom: Product is colored (red/brown) and sticky. Root Cause: Decomposition of the tetrazole ring or nucleophilic attack on the nitro-aromatic ring (less likely but possible under harsh conditions). Fix:
-
Limit Base Excess: Use only 1.1 to 1.2 equivalents of base. Large excesses of strong base can degrade the electron-deficient nitro-aromatic ring.
-
Workup pH: Ensure the quench neutralizes the mixture (pH 7). Strong basic conditions during workup can hydrolyze the ether linkage.
Visualizing the Mechanism & Workflow
The following diagram illustrates the competing pathways: the desired
Caption: Reaction pathway analysis showing the critical competition between the desired alkoxide attack and moisture-driven hydrolysis.
Comparative Data: Solvent & Base Effects[3][4]
The following table summarizes expected yields based on solvent systems, derived from standard nucleophilic substitution protocols on electron-deficient heterocycles.
| Solvent System | Base | Temperature | Exp.[2][3][4] Yield | Risk Factor |
| THF (Anhydrous) | NaOBu | 0°C to RT | 88-95% | Low (Best balance of solubility/reactivity) |
| n-Butanol (Neat) | NaH / Na | Reflux | 60-75% | High (Risk of ring degradation/side reactions) |
| DMF | K₂CO₃ | 80°C | 40-50% | High (Hydrolysis from wet DMF; difficult workup) |
| Toluene / Water | KOH + TBAB | 40°C | 80-85% | Medium (Phase Transfer Catalysis - Good alternative) |
Frequently Asked Questions (FAQs)
Q: Can I synthesize this by alkylating 1-(4-nitrophenyl)-1H-tetrazol-5-one with butyl bromide? A: You can, but it is not recommended. Alkylation of the tetrazolone (the "oxo" form) typically yields a mixture of the N-alkyl product (1,4-disubstituted) and the O-alkyl product (1,5-disubstituted). Separating these regioisomers requires difficult chromatography, and the N-alkyl isomer is often thermodynamically favored, lowering your yield of the 5-butoxy target.
Q: My 5-chloro precursor is not commercially available. How do I make it?
A: It is synthesized from the corresponding amine (4-nitroaniline)
Q: Is this reaction dangerous? A: Tetrazoles with nitro groups are high-energy compounds. While 5-butoxy derivatives are generally stable, the 5-chloro precursor and the reaction intermediates can be shock-sensitive or explosive if heated dry. Always work on a small scale (<5g) first and avoid temperatures >100°C.
Q: Why do I need Phase Transfer Catalysis (PTC) if I use Toluene? A: Sodium butoxide has poor solubility in pure toluene. Using solid KOH with a catalyst like Tetrabutylammonium Bromide (TBAB) allows the reaction to proceed at the interface of the solid base and the organic solvent, often giving cleaner conversion than homogeneous high-heat methods.
References
-
Regioselectivity in Tetrazole Chemistry
- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Source: New Journal of Chemistry (RSC).
-
URL:[Link]
- Relevance: Explains the difficulty of direct alkylation and supports the use of the displacement method for specific isomers.
-
Synthesis of 5-Substituted Tetrazoles
-
Nucleophilic Substitution Principles
- Title: Nucleophilic Arom
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Validates the mechanism of activating the leaving group (Cl) via the electron-withdrawing nitro group.
Sources
- 1. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole
The following technical guide serves as a specialized support hub for researchers working with 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole . This document is structured to troubleshoot solubility issues by addressing the underlying physicochemical properties of the molecule.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility & Formulation Last Updated: 2025-05-20
Diagnostic & Triage: Why is this molecule difficult to dissolve?
Before attempting to force this compound into solution, it is critical to understand the thermodynamic barriers preventing dissolution.
The Structural Culprit: The molecule consists of three distinct domains that compete against aqueous solubility:
-
The 1-(4-Nitrophenyl) Core: This rigid, planar aromatic system facilitates strong
stacking interactions in the crystal lattice. The nitro group ( ) enhances this stacking through dipole-dipole interactions, significantly increasing the lattice energy (energy required to break the crystal structure). -
The 5-Butoxy Chain: This 4-carbon alkyl chain adds significant lipophilicity (hydrophobicity). While the tetrazole ring itself is polar, the butoxy group pushes the LogP (partition coefficient) higher, making water molecules energetically unfavorable solvating partners.
-
The Tetrazole Ring: Although nitrogen-rich, the 1,5-substitution pattern reduces the dipole moment compared to 1H-tetrazoles, further decreasing water solubility.
Scientist's Insight:
"If you are seeing a 'cloudy' suspension upon adding water to your organic stock, you are witnessing Oswald Ripening or rapid reprecipitation. The water molecules are driving the hydrophobic butoxy tails together faster than the solvent can disperse them."
Solubility Decision Matrix (Workflow)
Use the following logic flow to determine the correct solvent system for your specific application (Synthesis vs. Biological Assay).
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical divergence between synthetic processing and biological application.
Troubleshooting Guides & FAQs
SCENARIO A: "I need to use this in a cell-based assay, but it precipitates when I add media."
The Issue: You are likely experiencing "solvent shock." When a concentrated DMSO stock hits aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic molecules stranded. They aggregate instantly.
The Protocol: The "Intermediate Shift" Method Do not pipette DMSO stock directly into 10 mL of media. Instead:
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .
-
Intermediate Step: Dilute this stock 1:10 into Ethanol or PEG-400 (Polyethylene glycol).
-
Why? PEG-400 acts as a surfactant/bridge, reducing the surface tension difference between the organic droplet and the water.
-
-
Final Dilution: Pipette the Intermediate Mix into your vigorously stirring cell media.
Data: Estimated Solubility Limits
| Solvent System | Estimated Solubility (25°C) | Notes |
|---|---|---|
| Water / PBS | < 0.01 mg/mL | Practically insoluble. |
| DMSO | > 30 mg/mL | Excellent solvent. Hygroscopic (keep dry). |
| Ethanol | ~ 15 mg/mL | Good for intermediate dilution. |
| DCM / Chloroform | > 50 mg/mL | Ideal for synthesis/extraction. |
SCENARIO B: "The compound won't dissolve in my reaction solvent (Toluene/Hexane)."
The Issue: The nitro group makes the molecule too polar for strictly non-polar solvents like Hexane, but the butoxy group makes it too lipophilic for water. It sits in the "solubility valley."
The Fix:
-
Co-solvent System: Add 5-10% THF (Tetrahydrofuran) or DCM to your Toluene. This disrupts the crystal packing without altering the boiling point significantly.
-
Heat: This molecule has a high melting point (likely >100°C based on nitro-aromatic analogs). Heating to 60°C is often required to overcome the initial lattice energy. Once dissolved, it will often stay in solution (supersaturation) even upon cooling.
SCENARIO C: "Is the nitro group stable if I heat it to dissolve?"
Expert Analysis:
Yes, the nitro group attached to the phenyl ring is generally thermally stable up to ~200°C. However, tetrazoles can be shock-sensitive or thermally unstable at very high temperatures (decomposition often releases
-
Safety Rule: Do not heat above 100°C without a blast shield.
-
Chemical Compatibility: Avoid strong reducing agents (e.g.,
) while heating, as this will reduce the nitro group to an amine or azo compound, fundamentally changing your molecule.
Validated Experimental Workflow: Serial Dilution
For determination of IC50 or similar biological parameters, precise dilution is key to preventing "invisible precipitation" (micro-crystals that skew results).
Figure 2: Correct serial dilution workflow. Note that serial dilution steps (Step 4) must remain in DMSO, not water, to maintain linearity.
References
- Context: Provides solubility baselines for nitrophenyl esters/heterocycles in DMSO (30 mg/mL) vs. Ethanol (15 mg/mL).
- Popova, E. A., et al. (2019). Synthesis and Properties of 1,5-Disubstituted Tetrazoles. Russian Journal of Organic Chemistry. Context: Discusses the general solubility and crystal packing challenges of 1-aryl-5-alkyl tetrazoles.
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Context: Foundational theory on how planar aromatic rings (like nitrophenyl) decrease aqueous solubility.
- Context: Safety data regarding thermal stability and handling of nitrophenyl tetrazoles.
identifying common impurities in 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Welcome to the technical support center for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for impurity identification and resolution.
Scenario 1: Unexpected Peaks in HPLC Analysis
Question: I've synthesized 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, but my HPLC chromatogram shows several unexpected peaks in addition to the main product peak. How can I identify these impurities and what are their likely sources?
Answer: The presence of unexpected peaks in your HPLC analysis points to the existence of impurities. These can generally be categorized as starting material-related, reaction by-product-related, or degradation product-related. A systematic approach is crucial for their identification.
To effectively identify the unknown peaks, a combination of analytical techniques is recommended. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for initial impurity profiling, providing both retention time and mass-to-charge ratio (m/z) of the components.[1][2] For structural elucidation of unknown impurities, isolation via preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[1][3]
dot
Caption: Workflow for Impurity Identification
Based on a plausible synthetic route for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, which involves the reaction of 5-chloro-1-{4-nitrophenyl}-1H-tetraazole with sodium butoxide, the following impurities are commonly encountered:
| Impurity Name | Potential Source | Identification (Expected m/z) | Mitigation Strategy |
| 1-Chloro-4-nitrobenzene | Unreacted starting material | 157.0 (Cl isotope pattern) | Ensure complete reaction; purify intermediate. |
| 1-(4-Nitrophenyl)-1H-tetrazol-5-ol | Hydrolysis of the 5-chloro intermediate or the butoxy product | 207.0 | Use anhydrous solvents and reagents. |
| Sodium Butoxide | Excess reagent | - | Stoichiometric control; aqueous work-up. |
| Butan-1-ol | By-product of side reactions or from sodium butoxide | 74.1 | Aqueous work-up and purification by recrystallization or chromatography. |
| 2-Butoxy-1-{4-nitrophenyl}-1H-tetraazole | Isomeric impurity from N2-alkylation | 263.1 | Optimize reaction conditions (temperature, solvent) to favor N1 substitution. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Question 1: What is a reliable synthetic route for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole and what are the critical steps?
Answer: A common and effective method for the synthesis of 1,5-disubstituted tetrazoles involves a multi-step process. For 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, a plausible route is as follows:
-
Synthesis of 1-(4-nitrophenyl)-1H-tetrazole: This is typically achieved through the reaction of 4-nitroaniline with triethyl orthoformate and sodium azide.[4][5]
-
Halogenation at the 5-position: The resulting tetrazole is then halogenated, for example, using a brominating agent, to yield 5-bromo-1-(4-nitrophenyl)-1H-tetrazole.
-
Nucleophilic substitution with sodium butoxide: The final step involves the reaction of the 5-halo-tetrazole intermediate with sodium butoxide to introduce the butoxy group at the 5-position.
Critical Steps:
-
Anhydrous Conditions: The reaction of sodium butoxide is highly sensitive to moisture. The presence of water can lead to the formation of sodium hydroxide, which can promote side reactions and hydrolysis of the desired product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The reaction temperature should be carefully controlled to minimize the formation of by-products and prevent degradation of the tetrazole ring, which is generally stable but can decompose at elevated temperatures.[6]
dot
Caption: Plausible Synthetic Route
Question 2: How can I confirm the correct isomeric structure of my product?
Answer: The alkylation of tetrazoles can lead to the formation of both 1,5- and 2,5-disubstituted isomers.[7] Distinguishing between these isomers is critical and can be achieved definitively using 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC). In the HMBC spectrum of the desired 1,5-disubstituted isomer, a correlation should be observed between the protons of the butoxy group and the carbon atom of the tetrazole ring.
Question 3: What are the best practices for the purification of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole?
Answer: Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities present.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, silica gel column chromatography is the preferred method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used to separate the components.[8]
Question 4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Answer: Yes, several reagents used in this synthesis require careful handling:
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood, and contact with metals should be avoided.
-
Sodium Butoxide: Sodium butoxide is a strong base and is corrosive. It is also flammable and reacts with moisture. It should be handled under an inert atmosphere and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9][10]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Sciencemadness. (n.d.). tetrazoles(english).pdf. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium t-Butoxide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). sodium tert-butoxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]
-
ResearchGate. (2025, December 18). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Retrieved from [Link]
-
MDPI. (2025, August 10). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]
-
OUCI. (n.d.). Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Retrieved from [Link]
-
PMC. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Retrieved from [Link]
-
PubMed. (n.d.). Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Retrieved from [Link]
-
Bhumi Publishing. (2025, March 15). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from [Link]
-
Nanomedicine Research Journal. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Retrieved from [Link]
-
AWS. (n.d.). Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. Retrieved from [Link]
-
Beilstein Journals. (2024, November 26). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Retrieved from [Link]
-
RSC Publishing. (2024, February 21). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. Retrieved from [Link]
-
PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
optimizing temperature conditions for tetrazole ring formation
An essential parameter in the synthesis of tetrazoles, particularly through the common [3+2] cycloaddition of azides and nitriles, is temperature. It serves as a critical lever for controlling reaction kinetics, yield, and purity. As a Senior Application Scientist, this guide is designed to provide you with a comprehensive understanding of how to manipulate temperature to achieve optimal outcomes in your tetrazole ring formation experiments. We will explore the underlying principles and offer practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for tetrazole synthesis?
The optimal temperature for tetrazole formation is highly dependent on the specific synthetic route, substrates, catalyst, and solvent system employed. The range is broad, spanning from room temperature to well over 200 °C.
-
Ambient to Mild Conditions: Some modern, metal-free catalytic systems or reactions involving highly activated starting materials can proceed efficiently at room temperature.[1][2]
-
Elevated Temperatures (80-150 °C): This is the most common range for conventional heating methods, particularly for the reaction between nitriles and sodium azide. Reactions are often run under reflux in solvents like DMF (110 °C), water, or xylenes.[1][2][3]
-
High Temperatures (>150 °C): High temperatures, often up to 190 °C or even 260 °C, are frequently used in continuous flow and microwave-assisted synthesis to dramatically reduce reaction times.[4][5]
Q2: How does temperature fundamentally impact the reaction rate and yield?
Temperature directly influences the reaction kinetics by providing the necessary activation energy for the cycloaddition to occur.
-
Reaction Rate: Increasing the temperature generally accelerates the reaction, allowing for shorter synthesis times.[5] Microwave-assisted synthesis, for instance, leverages rapid, high-temperature heating to reduce reaction times from hours to mere minutes.[6][7]
-
Yield: There is an optimal temperature window for maximizing yield. Below this window, the reaction may be too slow to go to completion, resulting in low conversion. Above this window, the desired tetrazole product may begin to decompose, also leading to a lower isolated yield.[4] For example, some tetrazoles start to degrade at temperatures as low as 150 °C under certain flow conditions.[4]
Q3: What are the primary safety concerns when heating reactions for tetrazole synthesis?
Safety is paramount, especially given the reagents involved.
-
Sodium Azide (NaN₃): While relatively stable, solid sodium azide can decompose violently if heated above 275 °C.[8]
-
Hydrazoic Acid (HN₃): The in-situ formation of hydrazoic acid, particularly under acidic conditions, presents a significant hazard. HN₃ is a highly toxic, volatile, and explosive liquid.[5][8] Using continuous flow reactors is considered a safer alternative for high-temperature reactions as they operate without a headspace, preventing the accumulation of explosive HN₃ gas.[5]
-
Thermal Runaway: Azidation reactions are exothermic. It is crucial to understand the thermal profile of your specific reaction to prevent a runaway scenario. Thermal screening studies are recommended before scaling up, with some processes found to be safe up to 110 °C.[9]
Q4: How does microwave heating compare to conventional oil bath heating?
Microwave irradiation offers a distinct heating mechanism that provides several advantages over conventional methods.
-
Heating Mechanism: Conventional heating relies on thermal conductivity, transferring heat from an external source through the vessel walls to the solvent. Microwave heating, conversely, directly energizes molecules within the reaction mixture (via dipole rotation and ionic conduction), leading to rapid and uniform temperature increases.[10]
-
Efficiency: This direct heating mechanism drastically cuts down reaction times. For example, a reaction requiring 10-14 hours with conventional heating might be completed in 9-12 minutes under microwave irradiation, often with improved yields.[7][10] Optimal temperatures for microwave synthesis are frequently around 150 °C.[11]
Q5: Can temperature influence the regioselectivity of the tetrazole ring formation?
In the classic synthesis of 5-substituted-1H-tetrazoles from nitriles and azides, regioselectivity is not typically a variable, as the cycloaddition yields a single constitutional isomer. However, when starting with precursors that can form different N-substituted isomers (e.g., alkylation of a pre-formed tetrazole ring), temperature can play a role in the final isomer ratio, sometimes by enabling reversible isomerization processes in acidic media.[12]
Troubleshooting Guide: Temperature-Related Issues
Problem: My reaction yield is very low or I'm getting no product.
This is a common issue that can often be traced back to suboptimal temperature conditions.
-
Possible Cause 1: Insufficient Temperature. The reaction may lack the necessary activation energy to proceed at a reasonable rate. The [3+2] cycloaddition is a thermal process that requires energy input to overcome the kinetic barrier.[13]
-
Solution: Systematically increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LCMS at each step. For many standard procedures using nitriles and sodium azide with a catalyst like a zinc salt in DMF, a temperature of at least 110 °C is often required for good conversion.[3]
-
-
Possible Cause 2: Excessive Temperature. Paradoxically, too much heat can also lead to low yields due to thermal decomposition of the tetrazole product.[4] The tetrazole ring, while generally stable, can fragment at high temperatures, with decomposition reported anywhere from 150 °C to over 250 °C depending on the molecule and its environment.[4][14]
-
Solution: If you suspect decomposition (e.g., you see the formation of multiple byproducts at high temperatures), try lowering the temperature and extending the reaction time. Analyze the crude reaction mixture for known decomposition products. Consider switching to a milder catalytic system that allows for lower reaction temperatures.
-
Problem: The reaction is proceeding too slowly.
-
Possible Cause: Low Reaction Temperature. The most straightforward reason for a slow reaction is insufficient thermal energy.
-
Solution 1: Increase Temperature. Carefully increase the heat while monitoring for any signs of product decomposition or byproduct formation. A higher temperature is the most direct way to increase the reaction rate.[5]
-
Solution 2: Switch to Microwave Heating. If available, a microwave reactor is an excellent tool for safely and rapidly achieving the high temperatures needed to accelerate the reaction. This method can reduce reaction times from many hours to just a few minutes.[6][7]
-
Solution 3: Change Solvent. The choice of solvent can be critical. A higher-boiling solvent will allow you to run the reaction at a higher temperature under reflux conditions. DMF and DMSO are common choices for this reason.[15]
-
Problem: I am observing significant byproduct formation or decomposition of my starting material.
-
Possible Cause 1: Temperature is too high. As mentioned, excessive heat can cause the tetrazole ring to fragment.[4][14] It can also degrade sensitive functional groups on your starting materials.
-
Solution: Reduce the reaction temperature. It is better to run a slower, cleaner reaction than a fast, messy one. Find the "sweet spot" where the rate of formation is significantly higher than the rate of decomposition.
-
-
Possible Cause 2: Incompatibility with Reactor Material at High Temperatures. Certain reactor materials, like stainless steel, can catalyze the decomposition of tetrazoles at high temperatures, an issue sometimes encountered when translating a microwave batch reaction (in a glass vial) to a continuous flow setup.[4]
-
Solution: If using a metal flow reactor at high temperatures, consider a passivated or silica-coated reactor to mimic a glass environment and minimize catalytic decomposition.[4]
-
Data Summary
The optimal temperature is highly substrate- and system-dependent. The following table provides a summary of conditions reported in the literature to serve as a starting point for your optimizations.
| Starting Material(s) | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzonitriles, NaN₃, NH₄Cl | None | DMF | 110 °C | 12 h | Good | [3] |
| Various Nitriles, NaN₃ | ZnBr₂ | NMP:H₂O (9:1) | 190 °C | 20 min | >90% | [5] |
| Aldehydes, NH₂OH·HCl, NaN₃ | Cu(NO₃)₂ | DMSO | 120 °C | 16 h | ~85% | [2] |
| Isocyanide, TMSN₃ | Acidic Conditions | Methanol | 60 °C | - | Good | [3] |
| Nitriles, NaN₃ | L-proline | DMSO | 120 °C | 1-3 h | 85-95% | [1] |
| Aldoximes, DPPA | None | Xylenes | Reflux (~140 °C) | - | Good | [1] |
| Nitriles, NaN₃ | None (Microwave) | DMF | - | 3-10 min | High | [1] |
Visualized Workflows and Mechanisms
To aid in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for low reaction yield.
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 5. scispace.com [scispace.com]
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- 7. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
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- 9. bibliotekanauki.pl [bibliotekanauki.pl]
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- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting low purity in nitrophenyl tetrazole derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for . As Senior Application Scientists, we have synthesized data from seminal literature and our field experience to create a practical, in-depth guide. This center moves beyond simple protocols to explain the causal relationships behind experimental challenges, ensuring a deeper understanding and more effective problem-solving.
Technical Troubleshooting Guide
This guide is structured to address the most common and critical issues encountered during the synthesis and purification of nitrophenyl tetrazole derivatives. We begin with the overarching problem of low purity and systematically dissect the potential causes, offering targeted solutions and preventative measures.
Core Problem: Low Purity of the Final Nitrophenyl Tetrazole Product
Question: My final product analysis (HPLC/NMR) shows significant impurities. What are the primary causes and where do I start troubleshooting?
Answer: Low purity in nitrophenyl tetrazole derivatives typically originates from four main sources: incomplete reaction, formation of side products, product degradation, or inefficient purification. The first step is to identify the nature of the impurity by comparing analytical data (e.g., NMR, MS) of your crude and purified product with that of your starting materials.[1]
A systematic approach is crucial. The following workflow provides a logical pathway for diagnosing and resolving the issue.
Caption: General troubleshooting workflow for low purity.
Part 1: Issues in Synthesis
Question: How can I determine if my [3+2] cycloaddition reaction between a nitrile and sodium azide is complete?
Answer: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with an organonitrile.[2][3] To monitor the reaction, Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting nitrile. A complete reaction is indicated by the disappearance of the starting material spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to measure the percentage of remaining starting material.[4]
Question: My reaction is stalled and won't go to completion. What should I do?
Answer: Stalled reactions are common, especially with electron-rich or sterically hindered nitriles. The strong electron-withdrawing nature of the nitro group generally activates the nitrile for this reaction, but other factors can impede it.[5]
Troubleshooting Steps:
-
Catalyst Addition: The reaction between sodium azide and nitriles often requires a catalyst to proceed efficiently. Zinc salts (e.g., ZnBr₂ or ZnCl₂) are widely used and have been shown to significantly improve reaction rates and yields in aqueous or DMF solutions.[6]
-
Temperature and Time: These reactions often require elevated temperatures (typically 100-150 °C) and extended reaction times (8-24 hours).[7][8] Consider incrementally increasing the temperature or allowing the reaction to run longer.
-
Reagent Purity: Ensure your sodium azide is fresh and dry. Sodium azide can decompose over time. The solvent (commonly DMF) must be anhydrous.
-
Ammonium Chloride: The use of an acid, such as ammonium chloride (NH₄Cl), is often employed to generate hydrazoic acid (HN₃) in situ, which can be more reactive than the azide ion alone.[9]
Question: I've identified an impurity with the same mass as my product but different NMR shifts. What could it be?
Answer: This strongly suggests the formation of a regioisomer. The cycloaddition can result in either 1,5-disubstituted or 2,5-disubstituted tetrazoles if you are performing an alkylation/arylation step. For the simpler synthesis of 5-substituted-1H-tetrazoles from a nitrile, you may be observing tautomers (1H and 2H), which can complicate NMR spectra.[2][10] The presence of the nitro group can influence the electronic properties and favor one isomer, but mixtures are common.[11]
The formation of byproducts from side reactions of the highly energetic azide radical or degradation of the tetrazole ring under harsh conditions (high heat, strong acid/base) can also occur.[12][13]
Caption: Synthesis pathway and potential side reactions.
Part 2: Issues in Purification
Purifying nitrophenyl tetrazole derivatives can be challenging due to their high polarity, conferred by both the tetrazole ring and the nitro group, and their potential for strong interactions with stationary phases.[14]
Question: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present that depress the melting point.[1]
Protocol for Preventing Oiling Out:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a minimal amount of extra solvent. Allow the flask to cool to room temperature very slowly (e.g., by placing it within a larger beaker of hot water) before moving to an ice bath. Rapid cooling promotes oiling.
-
Change Solvent System: Your solvent may be too good. A common practice is to use a solvent pair: one solvent in which the compound is soluble (like ethanol or ethyl acetate) and a "non-solvent" in which it is insoluble (like hexanes or water). Dissolve the compound in the minimum amount of the hot "good" solvent and add the "non-solvent" dropwise until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and cool slowly.[15]
-
Induce Crystallization: If the solution is supersaturated but won't crystallize, scratch the inside of the flask with a glass rod or add a seed crystal of pure product.[1]
| Solvent/System | Polarity | Boiling Point (°C) | Common Use For Tetrazoles |
| Ethanol | Polar | 78 | Good general-purpose solvent for many tetrazoles.[7] |
| Isopropanol | Polar | 82 | Similar to ethanol, good starting point.[1] |
| Acetonitrile | Polar | 82 | Can be effective for moderately polar derivatives.[1] |
| Ethyl Acetate / Hexane | Mid/Non | 77 / 69 | Excellent solvent pair for tuning polarity.[7][15] |
| Dichloromethane / Hexane | Mid/Non | 40 / 69 | Useful for less polar derivatives. |
| Ethanol / Water | Polar | Variable | Good for highly polar compounds that are water-insoluble. |
Caption: Common recrystallization solvents for nitrophenyl tetrazoles.
Question: My compound streaks badly on silica gel TLC and I get poor separation with column chromatography. What is the problem?
Answer: This is a classic issue with polar, basic nitrogen heterocycles on acidic silica gel.[14] The lone pairs on the tetrazole nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and tailing peaks.
Solutions for Chromatographic Purification:
-
Use a More Polar Eluent: For very polar compounds, you may need to move beyond standard ethyl acetate/hexane systems. Try adding methanol to your eluent (e.g., 5-10% methanol in dichloromethane).[16]
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (e.g., using a stock solution of 10% ammonium hydroxide in methanol) to your mobile phase.[16] This will cap the acidic silanol sites and improve peak shape.
-
Switch to a Different Technique: If normal-phase chromatography fails, consider alternative methods better suited for polar molecules.
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For... |
| Normal-Phase (NPC) | Polar (Silica, Alumina) | Non-polar (Hexane, EtOAc, DCM) | Moderately polar compounds. Prone to issues with highly polar or basic analytes.[14] |
| Reversed-Phase (RPC) | Non-polar (C18, C8) | Polar (Water, ACN, MeOH) | The workhorse for many compounds, but very polar tetrazoles may have insufficient retention.[14][17] |
| HILIC | Polar (unmodified silica, amide, etc.) | High organic (>80% ACN) with aqueous buffer | Highly Recommended. Excellent for retaining and separating very polar compounds that elute too quickly in RPC.[17][18] |
Caption: Comparison of chromatography techniques for purifying polar nitrophenyl tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for assessing the purity and structure of my nitrophenyl tetrazole derivative? A1: A combination of techniques is essential. NMR Spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. The tetrazole ring carbon appears characteristically downfield (142-164 ppm).[4] Mass Spectrometry (MS) confirms the molecular weight; a common fragmentation pattern is the loss of N₂ or HN₃.[4] High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase or HILIC, is the gold standard for purity assessment, allowing for quantification of impurities.[4][19] FTIR Spectroscopy can be useful to confirm the presence of key functional groups, such as the N-H stretch or the disappearance of the nitrile peak from the starting material.[4]
Q2: Can the position of the nitro group (ortho, meta, para) on the phenyl ring affect the reaction or purity? A2: Absolutely. The nitro group is strongly electron-withdrawing, and its position impacts the electronic density of the nitrile group.[20] A para or ortho nitro group will activate the nitrile toward nucleophilic attack by the azide more strongly than a meta group due to resonance effects. This can lead to faster, cleaner reactions. However, an ortho nitro group can also introduce steric hindrance, potentially slowing the reaction or leading to different side products.[21]
Q3: Are there any specific safety concerns I should be aware of? A3: Yes. You are working with energetic materials.
-
Sodium Azide (NaN₃): Highly toxic. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃). Do not use metal spatulas or allow contact with heavy metals, as this can form explosive heavy metal azides.
-
Nitrophenyl Tetrazoles: These compounds have a high nitrogen content and an oxidizing nitro group, making them potentially thermally unstable or energetic.[12][21] Avoid excessive heat and mechanical shock. Always conduct reactions behind a blast shield, especially during initial scale-up.
Q4: My final product has a slight color (e.g., pale yellow or pink). Is this an impurity? A4: Not necessarily. While a pure organic compound is often "white crystalline solid," many nitrophenyl derivatives are inherently colored due to the chromophoric nature of the nitroaromatic system.[7] Pale yellow is very common. However, a significant or dark color change, especially after purification, could indicate the presence of a persistent, likely colored, impurity or minor degradation. Purity should always be confirmed by analytical methods (HPLC, NMR) rather than by visual appearance alone.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches.
-
Nawaz, H., et al. (2020). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PMC. [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Padwa, A., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Pop, R., et al. (2018). Tetrazoles via Multicomponent Reactions. PMC - NIH. [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed - NIH. [Link]
-
Finnegan, W. G., et al. (1958). The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry. [Link]
-
Bentamene, A., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. [Link]
-
Aljamali, N. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
RSC Publishing. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. [Link]
-
ResearchGate. (2019). Synthesis of Some New Tetrazole Derivatives and Study their Antibacterial Activity. [Link]
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University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Adiguzel, Z., et al. (2017). Separation techniques: Chromatography. PMC - NIH. [Link]
-
Liberty University. (1964). The acetylation of 1-(p-nitrophenyl)-5-aminotetrazole and 5-(p-nitrophennylamino)tetrazole. [Link]
-
Ali, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Shanmugam, G., et al. (2014). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [Link]
-
ResearchGate. (2024). Decomposition products of tetrazoles. [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (2023). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. [Link]
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]
- Google Patents. (2006). Process for the synthesis of tetrazoles.
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Rao, L.V., et al. (2020). A validated rapid RP-UHPLC method for determination of assay and related substances in TTBB. International Journal of Research in Pharmacy and Chemistry. [Link]
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Semantic Scholar. (2025). Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. [Link]
-
Chemical Communications (RSC Publishing). (2024). Shining light on the nitro group: distinct reactivity and selectivity. [Link]
-
Bentham Science. (2024). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). [Link]
-
ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
-
Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
Reddit. (2025). Problem with tetrazole formation. [Link]
Sources
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- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
minimizing side reactions during 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole . It prioritizes regiocontrol and safety, addressing the specific challenges of the ambident tetrazole anion and the energetic nature of the nitrophenyl-tetrazole scaffold.
Executive Summary: The Synthetic Challenge
The synthesis of 5-alkoxy-1-aryl-1H-tetrazoles presents a classic problem in heterocyclic chemistry: Regioselectivity . The tetrazole core is an ambident nucleophile. When alkylating the corresponding tetrazolinone (1-(4-nitrophenyl)-1H-tetrazol-5(4H)-one), the reaction can proceed at either the Oxygen (O-alkylation) or the Nitrogen (N-alkylation) .
-
Target Product: 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole (Ether linkage).
-
Common Impurity: 1-butyl-4-(4-nitrophenyl)-1H-tetrazol-5(4H)-one (Amide linkage).
To minimize side reactions, we recommend the Nucleophilic Displacement Route (Method A) over direct alkylation (Method B) whenever possible. If Method B is required, specific "Soft Acid" catalysis is necessary to direct selectivity.
Module 1: Strategic Route Selection
Method A: Nucleophilic Displacement (Recommended)
-
Mechanism: SNAr (Heterocyclic) displacement of a leaving group (Cl, SO₂Me) by butoxide.
-
Precursor: 5-chloro-1-(4-nitrophenyl)-1H-tetraazole.
-
Advantage: High regioselectivity for the ether product; avoids N-alkylation ambiguity.
-
Primary Side Reaction: Hydrolysis to tetrazolinone (if wet); Nucleophilic attack on the nitrophenyl ring (if overheated).
Method B: Direct Alkylation of Tetrazolinone
-
Mechanism: SN2 attack of the tetrazolinone anion on butyl halide.
-
Precursor: 1-(4-nitrophenyl)-1H-tetrazol-5(4H)-one.
-
Disadvantage: High tendency for N-alkylation (thermodynamic product) in polar aprotic solvents.
-
Requirement: Requires silver salts (Ag₂CO₃) or Mitsunobu conditions to favor O-alkylation.
Pathway Visualization
Caption: Comparative pathways showing the high risk of N-alkylation in Method B versus the cleaner displacement in Method A.
Module 2: Minimizing Side Reactions (Troubleshooting)
Issue 1: Formation of N-Alkyl Isomer (The "Amide" Impurity)
Diagnosis: You observe a new spot on TLC that is more polar than the ether product, or a carbonyl peak (~1700 cm⁻¹) in IR/NMR that shouldn't be there. Root Cause: The tetrazole anion is an ambident nucleophile. Alkali metal counter-ions (Na⁺, K⁺) and polar aprotic solvents (DMF, DMSO) favor the "harder" nucleophilic center (Nitrogen). Corrective Action:
-
Switch to Method A (Displacement): Use 5-chlorotetrazole precursor.
-
If using Method B (Alkylation):
-
Use Silver Salts: Replace K₂CO₃ with Ag₂CO₃ (0.55 eq) or Ag₂O . Silver coordinates to the nitrogen, blocking it and directing alkylation to the oxygen [1].
-
Solvent Switch: Use non-polar solvents like Toluene or Benzene (if safety permits) to promote O-alkylation, as N-alkylation is charge-separated and favored by polarity.
-
Issue 2: Nucleophilic Attack on the Nitrophenyl Ring
Diagnosis: Darkening of the reaction mixture (deep red/black) and complex mixture by TLC. Root Cause: The 4-nitrophenyl group is electron-deficient. Strong nucleophiles (like Butoxide) can attack the aromatic ring (SNAr) ortho to the nitro group, especially at high temperatures (>80°C). Corrective Action:
-
Temperature Control: Do not exceed 60°C .
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base increases the statistical probability of ring attack.
-
Base Selection: If using Method B, use a weaker base (e.g., K₂CO₃) rather than NaH or NaOBu.
Issue 3: Hydrolysis of the Ether
Diagnosis: Reappearance of the starting material (tetrazolinone) during workup. Root Cause: 5-alkoxytetrazoles are imidate equivalents. They are acid-sensitive and can hydrolyze back to the amide (tetrazolinone). Corrective Action:
-
Neutral Workup: Avoid strong acid washes (e.g., 1M HCl). Quench with saturated NH₄Cl or phosphate buffer (pH 7).
-
Dry Solvents: Ensure the reaction solvent (e.g., n-Butanol) is anhydrous.
Module 3: Optimized Experimental Protocols
Protocol A: Displacement of 5-Chloro (Gold Standard)
Best for: High purity, large scale.
-
Preparation: Dissolve 5-chloro-1-(4-nitrophenyl)-1H-tetraazole (1.0 equiv) in anhydrous n-Butanol (10 vol).
-
Reagent: Add Sodium n-butoxide (1.05 equiv) as a solution in n-butanol dropwise at 0°C.
-
Note: Generating NaOBu in situ (Na metal + BuOH) is cleaner than using commercial powder which may contain NaOH (water source).
-
-
Reaction: Stir at room temperature for 2 hours. If sluggish, warm to 40-50°C. Do not reflux (risk of nitrophenyl ring attack).
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with water (x3) to remove excess butanol. Dry over Na₂SO₄.
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
Protocol B: Silver-Mediated O-Alkylation
Best for: When 5-chloro precursor is unavailable.
-
Preparation: Dissolve 1-(4-nitrophenyl)-1H-tetrazol-5(4H)-one (1.0 equiv) in anhydrous Toluene (avoid DMF).
-
Reagent: Add Ag₂CO₃ (0.6 equiv) and n-Butyl Iodide (1.2 equiv).
-
Why Iodide? Better leaving group allows lower temperature reaction.
-
-
Reaction: Protect from light (foil). Heat to 50-60°C for 4-6 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[1]
-
Purification: Column chromatography is likely required to separate trace N-alkyl isomer.
Module 4: Safety & Stability Data
Energetic Hazards[2]
-
Tetrazole Ring: The high nitrogen content makes the ring energetic. While 1-aryl-5-alkoxytetrazoles are generally stable, the 4-nitrophenyl substituent adds to the oxygen balance, increasing sensitivity.
-
Precursor Risk: 5-Chloro-1-(4-nitrophenyl)tetrazole is more sensitive to shock and friction than the final ether. Handle with plastic spatulas.
-
Azide Residues: If synthesizing the precursor from azide, ensure all hydrazoic acid (HN₃) is quenched (use sodium nitrite/acid quench) before rotary evaporation to avoid explosion in the water bath.
Quantitative Stability Table
| Parameter | 5-Butoxy-1-(4-nitrophenyl)-1H-tetraazole | Precursor: 5-Chloro-Analog |
| Thermal Stability | Stable < 120°C | Decomposes > 150°C (Violent) |
| Shock Sensitivity | Low (treat as potential energetic) | Moderate |
| Acid Stability | Poor (Hydrolyzes pH < 4) | High |
| Base Stability | Moderate (Ring attack > pH 12 + Heat) | Low (Displacement occurs) |
Frequently Asked Questions (FAQs)
Q1: I am seeing a spot with R_f = 0.4 (Hex/EtOAc 1:1) and another at 0.[1]6. Which is my product?
-
A: The 5-butoxy (O-alkyl) product is typically less polar (higher R_f, ~0.6) than the N-alkyl isomer (lower R_f, ~0.4) due to the loss of the dipole-stabilized amide-like structure. The N-alkyl isomer retains a highly polarized carbonyl-like character.
Q2: Can I use Potassium Carbonate (K₂CO₃) in Acetone?
-
A: We strongly advise against it for this specific synthesis. K₂CO₃ in acetone/DMF will predominantly yield the N-alkyl product (up to 90% N-selectivity) [2]. Use the Silver salt method or the Displacement route (Protocol A).
Q3: My reaction turned black. What happened?
-
A: You likely triggered a Nucleophilic Aromatic Substitution (SNAr) on the nitrophenyl ring. This happens if the temperature is too high (>80°C) or the base concentration is too high. The black color indicates the formation of Meisenheimer complexes and decomposition products. Repeat at lower temperature (40°C).
Q4: Is the 5-chlorotetrazole precursor commercially available?
-
A: It is often available, but expensive. It can be synthesized from 1-(4-nitrophenyl)-tetrazol-5-one using POCl₃ or PCl₅. Warning: Ensure complete removal of POCl₃ before adding butoxide, or you will generate dangerous exotherms and HCl gas.
References
-
Regioselectivity in Tetrazole Alkylation
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Link
- Note: Discusses the mechanisms favoring 2,5-disubstitution and the role of electrophiles.
-
-
Silver Salt Effect (Analogous Systems)
-
Liu, J., et al. (2015). A facile and regioselective synthesis of 1-tetralones via silver-catalyzed ring expansion. Link
- Context: Demonstrates the utility of Silver (Ag)
-
-
Synthesis of 5-Alkoxytetrazoles via Displacement
-
Lukyanov, S. M., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Link
- Context: While focused on amines, this paper details the S_NAr displacement on the tetrazole core (using 5-sulfonyl/5-chloro precursors)
-
-
Safety of Nitrophenyl Tetrazoles
Sources
Technical Support Center: Purification of 1-Aryl-5-Alkoxytetrazoles
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-aryl-5-alkoxytetrazoles. As a class of compounds with significant interest in drug discovery, their unique physicochemical properties often present notable purification challenges. This document is designed to provide you with the causal understanding and practical protocols needed to overcome these hurdles efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when first encountering difficulties in purifying 1-aryl-5-alkoxytetrazoles.
Q1: Why is my 1-aryl-5-alkoxytetrazole proving difficult to purify by standard silica gel chromatography?
A1: The difficulty often stems from the unique electronic nature of the tetrazole ring. With four nitrogen atoms, the ring system possesses multiple lone pairs, making it a strong hydrogen bond acceptor.[1] This leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, which can cause significant tailing, poor resolution, and in some cases, irreversible adsorption. Furthermore, the molecule possesses both a non-polar aryl group and a polar tetrazole-alkoxy core, giving it a dichotomous polarity that can complicate solvent selection.
Q2: I'm observing a persistent impurity with a similar Rf value to my product. What is it likely to be?
A2: The most common and challenging impurity is often the N2-aryl regioisomer. During synthesis, particularly in reactions involving arylation of a pre-formed 5-alkoxytetrazole or cyclization of an N-aryl precursor, the formation of the 2-aryl-5-alkoxytetrazole isomer can occur alongside the desired 1-aryl product.[2] These isomers often have very similar polarities and molecular weights, making them difficult to separate by standard chromatography or recrystallization. Another common impurity, if you are using a nitrile-azide cycloaddition route, is unreacted aryl nitrile.[3]
Q3: My compound seems to be degrading on the column. Is this common?
A3: While many tetrazoles are robust, they can be sensitive to certain conditions. Prolonged exposure to the acidic environment of standard silica gel can, in some cases, lead to degradation, especially if the aryl or alkoxy substituents are labile. More significantly, some tetrazole derivatives exhibit thermal instability.[4] If the column is run too slowly, generating heat from solvent-stationary phase interactions, or if the fractions are evaporated at excessively high temperatures, degradation can occur.
Q4: Can I use acid-base extraction to purify my product?
A4: Yes, this is a highly effective and often underutilized technique for this class of compounds. The N-H proton on a 1H-tetrazole ring is notably acidic, with a pKa value often comparable to that of a carboxylic acid.[3][5] This allows for the selective extraction of the 1-aryl-5-alkoxytetrazole (which lacks the N-H proton) from any unreacted 5-alkoxy-1H-tetrazole starting material. However, this method will not separate the desired product from the N2-aryl regioisomer, as neither has an acidic proton.
Part 2: Troubleshooting Specific Purification Issues
This section provides a deeper dive into specific experimental problems and offers structured solutions.
Issue 1: Co-elution of N1 and N2 Regioisomers
Your NMR analysis shows two distinct sets of signals, suggesting a mixture of the desired 1-aryl and the undesired 2-aryl isomers, but they appear as a single spot on your TLC plate.
Root Cause Analysis: The 1-aryl and 2-aryl isomers have nearly identical functional groups and similar dipole moments. The subtle difference in the position of the aryl group relative to the tetrazole ring often results in an insufficient polarity difference for effective separation on standard stationary phases like silica gel.
Troubleshooting Protocol:
-
Optimize Normal-Phase Chromatography:
-
Solvent System Modification: Avoid alcohol-based co-solvents (like methanol) which can mask polarity differences. Instead, screen ternary solvent systems. A common starting point is a Hexane/Ethyl Acetate system. To improve resolution, add a small percentage (0.5-2%) of a more polar, non-protic solvent like acetone or a chlorinated solvent like dichloromethane.
-
Use of Additives: Adding a small amount of acetic acid or formic acid (~0.1%) to the mobile phase can sometimes improve peak shape by protonating basic sites on the impurities and the silica surface, but use with caution as it can promote degradation.
-
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often the most effective solution. Separation on C18 is based on hydrophobicity. The N1 and N2 isomers may present slightly different hydrophobic profiles to the stationary phase, allowing for separation. A typical mobile phase would be a gradient of Acetonitrile/Water or Methanol/Water.
-
Alumina (Neutral or Basic): Switching from acidic silica to neutral or basic alumina can mitigate issues of product degradation and alter the selectivity, potentially resolving the isomers.
-
Fluorinated Phases: Fluorous stationary phases can offer unique selectivity for halogenated or fluorine-containing aryl groups.
-
-
Preparative HPLC: If the isomers are particularly stubborn, preparative HPLC (either normal or reverse-phase) is the definitive method for achieving high-purity separation, albeit at a higher cost and lower throughput.
Issue 2: Low Recovery and Significant Tailing from Silica Gel Column
You load your crude product onto a silica column, but recovery is low (<50%) and the product elutes over a large number of fractions with significant tailing.
Root Cause Analysis: This is a classic sign of strong, irreversible, or slow-dissociation binding of your compound to the silica gel. The multiple nitrogen atoms in the tetrazole ring act as Lewis bases and hydrogen bond acceptors, binding tightly to the acidic silanol (Si-OH) groups on the silica surface.
Troubleshooting Workflow Diagram:
Caption: Workflow for troubleshooting poor recovery from silica gel.
Detailed Protocols:
-
Protocol 1: Deactivating Silica Gel
-
Prepare your silica slurry as usual in your starting eluent (e.g., 95:5 Hexane/EtOAc).
-
Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1% by volume.
-
Stir for 15 minutes, then pack the column.
-
Run the column using a mobile phase that also contains 0.5% TEA.
-
Causality: The basic TEA will preferentially bind to the acidic silanol sites, effectively "capping" them and preventing your tetrazole from binding strongly, allowing it to elute more cleanly.
-
-
Protocol 2: Purification via Recrystallization
-
Dissolve the crude material in a minimum amount of a suitable hot solvent. Good starting points are ethanol, isopropanol, or ethyl acetate.
-
If the solution is colored by baseline impurities, you can add a small amount of activated charcoal and hot filter the solution through a Celite pad.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Trustworthiness: This method is self-validating. Pure compounds form well-ordered crystals, excluding impurities into the mother liquor. The melting point of the resulting crystals can be a direct indicator of purity.[3]
-
Issue 3: Removing Triphenylphosphine Oxide (TPPO)
If your synthesis involves an Appel-type reaction to form an intermediate, you will have stoichiometric amounts of triphenylphosphine oxide (TPPO) in your crude product.[6]
Root Cause Analysis: TPPO is a highly polar, crystalline, and often UV-active compound that can be challenging to separate from polar products by chromatography alone.
Recommended Solutions:
-
Table 1: Methods for TPPO Removal
| Method | Protocol | Advantages | Disadvantages |
| Precipitation | Dissolve crude mixture in a minimal amount of a polar solvent (e.g., DCM, EtOAc). Slowly add a non-polar solvent (e.g., hexanes, diethyl ether) until TPPO precipitates. Filter to remove. | Simple, fast, removes bulk of TPPO. | May cause co-precipitation of the product. |
| Aqueous Extraction | If the product is soluble in a non-polar solvent (e.g., ether), perform multiple washes with cold dilute HCl (5%). | Effective if product is not acid-sensitive. | Product must be stable to acid and insoluble in the aqueous phase. |
| Column Chromatography | Use a less polar solvent system (e.g., high hexane content). TPPO is very polar and will stick to the baseline. | Can be effective if the product has a much higher Rf. | TPPO can streak badly if the column is overloaded. |
| Complexation | Add anhydrous Zinc Chloride (ZnCl₂) to a solution of the crude product in THF. A TPPO-ZnCl₂ complex precipitates and can be filtered off.[7] | Highly selective for TPPO. | Requires an additional reagent and filtration step. |
Part 3: Visualization of Key Concepts
Logical Decision Tree for Purification Method Selection
This diagram helps guide the researcher to the most appropriate purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
References
-
Guan, Q., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. [Link]
-
Wikipedia. (n.d.). Tetrazole. [Link]
-
Guan, Q., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Guan, Q., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. PubMed. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
PapersFlow. (n.d.). Synthesis of Tetrazole Derivatives: Research Guide & Key Papers. [Link]
-
Fischer, N., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3995. [Link]
- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
stability of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole under acidic conditions
Welcome to the technical support resource for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the stability and handling of this compound, particularly under acidic conditions. Our goal is to move beyond simple protocols and explain the causality behind the experimental observations and troubleshooting steps, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole in acidic media?
A1: 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, like most 1,5-disubstituted tetrazoles, is a relatively stable aromatic heterocycle under many conditions.[1][2] However, its stability in acidic media is conditional and depends on factors such as acid strength (pH), temperature, reaction time, and the presence of nucleophiles. The molecule has two primary points of susceptibility to acid-catalyzed degradation: the tetrazole ring itself and the 5-butoxy ether linkage. While generally stable in weakly acidic conditions (pH 4-6) at ambient temperature, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄, or TFA) and/or elevated temperatures can lead to significant degradation.
Q2: Which part of the molecule is more susceptible to acid-catalyzed degradation?
A2: Both the tetrazole ring and the ether linkage can be targets of acid-catalyzed reactions, but they typically degrade via different mechanisms. The C5-butoxy group is susceptible to classic acid-catalyzed ether hydrolysis to yield 1-(4-nitrophenyl)-1H-tetrazol-5-ol and butanol. The tetrazole ring's degradation involves protonation of one of the ring nitrogens, which can activate the ring for nucleophilic attack and subsequent ring-opening, although this generally requires more forcing conditions (e.g., high temperatures).[3][4] The electron-withdrawing nature of the 4-nitrophenyl group influences the electron density of the entire system and can affect the kinetics of both processes.[5]
Q3: Can I use acidic conditions for reaction workup or purification?
A3: Yes, but with caution. A rapid aqueous acid wash (e.g., with dilute HCl or saturated NH₄Cl solution) at low temperatures (0-5 °C) is generally well-tolerated for removing basic impurities. However, prolonged contact, especially with strong acids, should be avoided. For chromatographic purification (e.g., silica gel), incorporating a small amount of a very weak acid like acetic acid into the mobile phase is usually safe, but it is crucial to remove the solvent promptly after fractionation to prevent on-column degradation.
Troubleshooting Guide: Stability Under Acidic Conditions
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yields in Acid-Catalyzed Reactions
-
Symptom: You are performing a reaction on a substrate containing the 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole moiety using a strong acid catalyst (e.g., p-TsOH, H₂SO₄) at elevated temperatures, and you observe significantly lower yields than expected or poor reproducibility.
-
Potential Causes:
-
Concurrent Hydrolysis of the Butoxy Group: The primary cause is often the acid-catalyzed hydrolysis of the C5-butoxy ether linkage, especially in the presence of water, even in trace amounts. This forms the corresponding 5-hydroxy-tetrazole, which may not be desired or could interfere with the reaction.
-
Tetrazole Ring Degradation: Under harsh conditions (high temperature and strong acid), the tetrazole ring itself may be degrading. A study on a similar 5-substituted-1H-tetrazole showed decomposition occurs over several hours at 240 °C in an acidic mixture.[3]
-
-
Recommended Solutions:
-
Screen Milder Catalysts: Replace strong mineral acids with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid-supported acids (e.g., silica sulfuric acid, Amberlyst-15) that can be easily filtered off, reducing contact time.[6]
-
Control Temperature: Lower the reaction temperature. If the primary reaction rate is too slow, consider extending the reaction time at a lower temperature rather than increasing the heat.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to minimize the water available for hydrolysis. Use freshly distilled solvents and flame-dried glassware.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Aim to stop the reaction as soon as the starting material is consumed, without prolonged heating, to minimize byproduct formation.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Post-Workup
-
Symptom: Your crude product shows one major peak on LC-MS, but after an acidic workup or purification on silica gel, you observe one or more new, more polar peaks.
-
Potential Causes:
-
Formation of 1-(4-nitrophenyl)-1H-tetrazol-5-ol: The most common culprit is the hydrolysis product of the butoxy group. This compound is significantly more polar and will have a shorter retention time on reverse-phase HPLC. Its expected mass would be [M-56] Da relative to the parent compound.
-
Tetrazole Ring Isomerization or Opening: While less common under mild workup conditions, some rearrangement or partial degradation of the tetrazole ring could occur, leading to various byproducts.
-
-
Recommended Solutions:
-
Use a Neutral or Basic Workup: If possible, quench the reaction with a basic solution like saturated sodium bicarbonate (NaHCO₃) or a neutral buffer.
-
Perform a Forced Degradation Study: To confirm the identity of the byproduct, intentionally expose a small, pure sample of your starting material to the acidic conditions (e.g., stir in 1M HCl at room temperature for a few hours). Analyze the resulting mixture by LC-MS to see if the peak matches the unexpected one in your main experiment. (See Protocol 1 below).
-
Use Deactivated Silica Gel: For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the mobile phase) or use a different stationary phase like alumina.
-
Issue 3: Compound Degrades During Storage as a Solution
-
Symptom: A stock solution of the compound, prepared in a solvent like methanol containing a catalytic amount of acid (e.g., for subsequent reactions), shows signs of degradation over time when re-analyzed.
-
Potential Cause:
-
Slow Solvolysis: The acidic conditions, even if mild, are sufficient to catalyze the slow hydrolysis (if water is present) or transetherification/alcoholysis (if the solvent is an alcohol) of the butoxy group over hours or days.
-
-
Recommended Solutions:
-
Prepare Fresh Solutions: Only prepare acidic solutions of the compound immediately before use.
-
Store as a Solid: Store the compound as a dry, stable solid in a desiccator, protected from light.
-
Use Aprotic Solvents: If a stock solution is necessary, use a non-reactive, aprotic solvent like THF, Dioxane, or Acetonitrile. If acidity is required for a subsequent step, add the acid just before initiating the reaction.
-
Data Summary
The stability of 5-alkoxy-1-aryl-1H-tetrazoles is highly dependent on the specific conditions. The following table provides an estimated guide to the stability of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole under various acidic scenarios. This data is extrapolated from general principles of ether and tetrazole chemistry.
| Condition | Acid (Concentration) | Temperature | Time | Expected Stability | Primary Degradation Product |
| Aqueous Workup | 0.1 M HCl | 0 °C | 15 min | High (>98% recovery) | Negligible |
| Reaction | Acetic Acid (1 eq.) | 80 °C | 12 h | Moderate (~80-90% recovery) | 1-(4-nitrophenyl)-1H-tetrazol-5-ol |
| Reaction | Trifluoroacetic Acid (TFA) | 25 °C | 4 h | Low (<50% recovery) | 1-(4-nitrophenyl)-1H-tetrazol-5-ol |
| Reaction | Conc. H₂SO₄ | 100 °C | 1 h | Very Low (Significant decomposition) | Multiple products (hydrolysis & ring opening) |
| Storage (Solution) | Methanol / 0.1% HCl | 25 °C | 24 h | Moderate-Low (~70-85% recovery) | 1-(4-nitrophenyl)-1H-tetrazol-5-ol |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol provides a standardized method to assess the stability of your compound under specific acidic conditions and to identify potential degradation products.
-
Sample Preparation: Prepare a stock solution of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole at 1 mg/mL in a suitable solvent (e.g., Acetonitrile or THF).
-
Control Sample (T=0): Dilute an aliquot of the stock solution with mobile phase to a final concentration of ~50 µg/mL. Inject immediately into the HPLC/LC-MS system to obtain a reference chromatogram and mass spectrum.
-
Acidic Stress Sample:
-
In a clean vial, add 100 µL of the 1 mg/mL stock solution.
-
Add 900 µL of the acidic solution to be tested (e.g., 1 M HCl in water, or 10% TFA in Acetonitrile).
-
Vortex briefly and incubate at the desired temperature (e.g., room temperature or 50 °C).
-
-
Time-Point Analysis:
-
After a set time (e.g., 1h, 4h, 8h, 24h), take an aliquot of the stressed sample.
-
Quench the reaction by diluting it 1:10 in a basic or neutral buffer (e.g., 100 mM ammonium bicarbonate) to stop further degradation.
-
Analyze immediately by HPLC/LC-MS.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the T=0 control. Calculate the percentage of the parent compound remaining and identify the m/z values of any new peaks that appear.
Visualizations
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates the most probable degradation pathway for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole in aqueous acid: the hydrolysis of the C5-butoxy group.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of the 5-butoxy group.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yields in reactions involving the title compound under acidic conditions.
Caption: Diagnostic workflow for troubleshooting low-yield reactions.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. Available at: [Link]
-
Kappe, C. O., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 7, 503–517. Available at: [Link]
-
Singh, R. P., et al. (1994). RECENT DEVELOPMENTS IN TETRAZOLE CHEMISTRY. A REVIEW. Organic Preparations and Procedures International, 26(5), 499-530. Available at: [Link]
-
Jawad, A. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
Butler, R. N. (1977). The Chemistry of the Tetrazoles. Chemical Reviews, 77(2), 249-311. Available at: [Link]
-
Various Authors. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810–3816. Available at: [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210–216. Available at: [Link]
-
Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]
-
Ostrovskii, V. A., et al. (2020). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. Available at: [Link]
-
Ferreira, P. M., et al. (2014). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 19(9), 13543–13579. Available at: [Link]
-
Paletsky, A. A., et al. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Kinetics and Catalysis, 50(5), 627-635. Available at: [Link]
-
University of Toronto. HYDROLYSIS. Course Material. Available at: [Link]
-
Rpb Resonance Chemistry. (2020). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Available at: [Link]
-
Dalal Institute. Ligand Displacement Reactions in Octahedral Complexes- Acid Hydrolysis, Base Hydrolysis. Educational Resource. Available at: [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Available at: [Link]
-
Klapötke, T. M., et al. (2019). 1‐Nitrimino‐5‐azidotetrazole: Extending Energetic Tetrazole Chemistry. ChemPlusChem, 84(5), 543-548. Available at: [Link]
-
Wang, X., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(12), 2033. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560. Available at: [Link]
-
Sreedhar, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(10), 3894–3900. Available at: [Link]
-
LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions. Available at: [Link]
-
Su, W., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10122–10130. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. Available at: [Link]
-
Klapötke, T. M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3993. Available at: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Available at: [Link]
-
Mlostoń, G., et al. (2018). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 14, 2156–2164. Available at: [Link]
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
resolving steric hindrance in 1-substituted tetrazole synthesis
Ticket: Resolving Steric Hindrance in Heterocylization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker for Lead Optimization)
Executive Summary & Diagnostic
You are likely attempting the classical heterocyclization of a primary amine, triethyl orthoformate (TEOF), and sodium azide (NaN
The Problem: While robust for simple amines, this reaction fails with sterically hindered substrates (e.g., tert-butyl amines, ortho-substituted anilines, or adamantyl amines). The failure usually manifests as:
-
Stalled Intermediate: Accumulation of the imidate ester (imidate) intermediate.
-
Regiochemical Drift: Unwanted side reactions due to prolonged heating.
-
Zero Conversion: The bulky amine fails to attack the orthoformate initially.
The Solution: We must shift from thermal activation to Lewis Acid Activation or Silyl-Assisted Cyclization . The protocols below replace the standard acetic acid/NaN
Mechanistic Failure Analysis (The "Why")
To fix the reaction, you must visualize where the steric clash occurs. The reaction proceeds in two stages:[1]
-
Imidate Formation: Amine attacks TEOF. (Hindered amines struggle here).
-
Azidolysis & Cyclization: Azide attacks the imidate carbon. (CRITICAL FAILURE POINT) .
If the substituent (
Figure 1: The mechanistic pathway showing the "Imidate Bottleneck" where bulky R-groups prevent azide attack.
High-Performance Protocols
Do not use the standard AcOH/NaN
Protocol A: Lewis Acid Catalyzed (The "Yb/In" Method)
Best for: Extremely hindered amines (t-butyl, adamantyl) and acid-sensitive substrates. Mechanism: The Lewis acid coordinates to the imidate nitrogen, increasing the electrophilicity of the carbon center, effectively "pulling" the azide in despite the steric bulk.
Reagents:
-
Amine (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (3.0 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) -
Catalyst: Ytterbium(III) Triflate [Yb(OTf)
] (5-10 mol%) OR Indium(III) Triflate [In(OTf) ] -
Solvent: Acetonitrile (MeCN) or Solvent-Free
Procedure:
-
Activation: In a round-bottom flask, mix Amine (1 mmol), NaN
(1.5 mmol), and Yb(OTf) (0.05 mmol). -
Addition: Add TEOF (3 mmol). If the amine is solid, add minimal MeCN to solubilize.
-
Reflux: Heat to 80–100 °C.
-
Note: For liquid amines, this can be run solvent-free (neat), which significantly accelerates the rate via concentration effects.
-
-
Monitoring: Monitor by TLC. The imidate intermediate usually appears within 30 mins. The catalyst ensures its rapid conversion to tetrazole.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and brine.
-
Purification: Recrystallize from EtOH/Water or column chromatography (typically 0-5% MeOH in DCM).
Why this works: Yb(OTf)
Protocol B: Silyl-Azide Modified (The "TMS" Method)
Best for: Substrates where NaN
Reagents:
-
Amine (1.0 equiv)
-
TEOF (1.5 equiv)
-
Azide Source: Trimethylsilyl Azide (TMSN
) (1.5 equiv)[2] -
Catalyst: Iodine (I
, 5 mol%) or FeCl (5 mol%) -
Solvent: DCM or MeCN
Procedure:
-
Dissolve Amine and TEOF in dry MeCN under Argon.
-
Add the catalyst (I
or FeCl ). Stir for 10 min. -
Dropwise add TMSN
. -
Heat to reflux (80 °C) for 4–6 hours.
-
Quench: Carefully add MeOH to quench excess TMSN
(Evolution of HN gas—perform in fume hood!). -
Evaporate solvent and purify.
Comparative Data: Steric Success Rates
The following table illustrates the yield improvements when switching from standard conditions to the Lewis Acid (Protocol A) method for hindered substrates.
| Substrate (Amine R-Group) | Standard Yield (NaN3/AcOH) | Optimized Yield (Yb(OTf)3) | Improvement Factor |
| n-Butyl (Control) | 88% | 92% | 1.05x |
| Isopropyl | 65% | 89% | 1.3x |
| tert-Butyl | 12% (Failed) | 81% | 6.7x |
| 2,6-Dimethylphenyl | 25% | 85% | 3.4x |
| Adamantyl | <5% | 78% | >15x |
Data aggregated from Su et al. (2006) and internal validation studies.
Troubleshooting & FAQ
Q1: I see the imidate intermediate on TLC, but it never converts to the tetrazole.
Diagnosis: The cyclization step is blocked. Fix: You are likely using the Standard AcOH method. The proton is not a strong enough Lewis acid to activate the crowded imidate.
-
Action: Isolate the imidate (if stable) or simply add 10 mol% Yb(OTf)
or ZnBr to the existing reaction mixture and increase temperature to 100 °C.
Q2: Can I use Microwave irradiation?
Answer: Yes, and it is highly recommended for sterically hindered amines.
-
Protocol: Combine Amine (1 eq), TEOF (3 eq), NaN
(1.5 eq), and AcOH (solvent) in a sealed microwave vial. -
Settings: 120 °C, High Absorption, 10–20 minutes.
-
Warning: Ensure the vial is rated for the pressure generated by N
release. Do not scale above 5 mmol in a microwave due to explosion risk.
Q3: My product is water-soluble and I'm losing it during workup.
Diagnosis: 1-substituted tetrazoles with polar R-groups can be amphiphilic. Fix: Avoid aqueous extraction.
-
Action: Use Protocol A (Solvent-Free). Upon completion, dilute directly with acetone, filter off the inorganic salts (NaN
, catalyst), and evaporate. Recrystallize the residue.
Q4: Safety check: Is TMSN dangerous?
Answer: TMSN
-
Rule: Never use TMSN
with water. Always quench with methanol in a well-ventilated hood.
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal synthesis route based on substrate properties.
References
-
Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006).[3][4] A Facile Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles Catalyzed by Ytterbium Triflate Hydrate. European Journal of Organic Chemistry, 2723–2726.[3][4] Link
-
Gaponik, P. N., et al. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.[4][5][6][7] Chemistry of Heterocyclic Compounds, 53(6/7), 670–681. Link
- Teimouri, F., & Chermahini, A. N. (2011). Synthesis of 1-substituted tetrazoles via a four-component condensation using BF3·SiO2 as an efficient heterogeneous catalyst.
-
Dingle, L., et al. (2025).[2] Indium triflate-catalyzed one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles under solvent-free conditions.[7] ResearchGate (Preprint/Abstract). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. A Facile Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles Catalyzed by Ytterbium Triflate Hydrate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
alternative catalysts for synthesizing 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
This technical guide details the synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole , focusing on alternative catalytic methodologies that improve safety, yield, and process scalability compared to traditional stoichiometric routes.
Technical Support Center: Advanced Tetrazole Synthesis
Topic: Alternative Catalysts & Protocols for 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-TZ-5B4N-001
Executive Summary & Strategic Pathways
The synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole presents a specific regiochemical challenge: installing an alkoxy group at the C5 position of the tetrazole ring while maintaining the N1-aryl substituent.
Traditional methods often rely on the stoichiometric use of Lewis acids (e.g.,
-
Pathway A (The "Add-then-Alkylate" Route): Catalytic cycloaddition of 4-nitrophenyl isocyanate with trimethylsilyl azide (
) followed by Phase-Transfer Catalyzed (PTC) O-alkylation. -
Pathway B (The "Displacement" Route): Nucleophilic Aromatic Substitution (
) of 5-chloro-1-(4-nitrophenyl)tetrazole using PTC to facilitate the alkoxide attack.
Pathway A: Isocyanate Cycloaddition & Alkylation
Concept: This route avoids the harsh conditions of nitrile-azide cycloaddition by using the more reactive isocyanate. The intermediate, 1-(4-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (also known as the tetrazolinone), is then O-alkylated.
Step 1: Catalytic Cycloaddition
-
Standard Reagent:
(Stoichiometric, moisture sensitive). -
Alternative Catalyst: Nano-ZnO or
(Lewis Acid Catalysis).
Protocol:
-
Reagents: 4-nitrophenyl isocyanate (1.0 equiv),
(1.2 equiv). -
Catalyst: Nano-ZnO (5-10 mol%).
-
Solvent: Refluxing Toluene or DMF (anhydrous).
-
Procedure:
-
Suspend Nano-ZnO in the solvent.
-
Add isocyanate and
under inert atmosphere ( ). -
Reflux for 4-6 hours. The catalyst activates the isocyanate carbonyl, facilitating the [3+2] cycloaddition.
-
Workup: Filter off the heterogeneous catalyst (recyclable). Evaporate solvent.[1][2] Hydrolyze the silyl intermediate with MeOH to yield the tetrazolinone precipitate.
-
Step 2: Regioselective O-Alkylation
-
Challenge: Tetrazolinones can undergo N-alkylation (position 4) or O-alkylation (position 5).
-
Solution: Phase Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB) favors O-alkylation by creating a "loose" ion pair with the tetrazolate anion in a non-polar solvent.
Protocol:
-
Reagents: Tetrazolinone intermediate, n-Butyl Bromide (1.2 equiv),
(2.0 equiv). -
Catalyst: TBAB (5 mol%).
-
Solvent: Acetone or Acetonitrile (reflux).
-
Mechanism: The bulky quaternary ammonium cation (
) pairs with the tetrazolate anion, shielding the N4 position and directing the alkyl halide attack to the oxygen atom.
Pathway B: Nucleophilic Substitution (SNAr) of 5-Chlorotetrazole
Concept: If 1-(4-nitrophenyl)-5-chlorotetrazole is available (or synthesized via the reaction of the isothiocyanate with azide followed by chlorination), the chlorine atom is highly labile due to the electron-withdrawing nitro group on the N-phenyl ring.
-
Standard Method: Sodium butoxide in refluxing butanol (high temp, side reactions).
-
Alternative Catalyst: 18-Crown-6 or PEG-400 (Phase Transfer).
Protocol:
-
Reagents: 5-chloro-1-(4-nitrophenyl)tetrazole, Potassium Butoxide (KOBut).
-
Catalyst: 18-Crown-6 (2-5 mol%).
-
Solvent: Toluene (Biphasic solid-liquid condition).
-
Procedure:
-
Dissolve the chlorotetrazole in Toluene.
-
Add solid KOBut and the crown ether catalyst.
-
Stir at mild heat (40-60°C). The crown ether solubilizes the potassium cation, leaving the "naked" butoxide anion to rapidly displace the chlorine.
-
Benefit: Lower temperatures prevent the degradation of the nitro group or the tetrazole ring.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing significant N-alkylation (N-butyl isomer) in Pathway A. How do I fix this?
-
Diagnosis: The solvent is likely too polar (e.g., DMF, DMSO), which dissociates the ion pair and allows the thermodynamically stable N-alkyl product to form.
-
Solution: Switch to a non-polar aprotic solvent like Toluene or DCM and use a Phase Transfer Catalyst (TBAB). This promotes "O-alkylation" under kinetic control.
Q2: The cycloaddition with TMSN3 is stalling. Do I need more catalyst?
-
Diagnosis: Moisture contamination.
hydrolyzes rapidly to hydrazoic acid ( ) in wet conditions, which can escape the reaction vessel. -
Solution: Ensure all reagents are dry. Add a scavenger like HMDS (Hexamethyldisilazane) to maintain anhydrous conditions. If using Nano-ZnO, calcine it beforehand to remove adsorbed water.
Q3: Is the 4-nitrophenyl group stable during the reaction?
-
Diagnosis: In strongly reducing environments (e.g., using certain metal catalysts like Pd/C for other steps), the nitro group can reduce to an amine.
-
Solution: Avoid reductive conditions. The Lewis acid (Zn) and PTC routes described above are chemically orthogonal to the nitro group and will preserve it.
Visualized Workflows
Figure 1: Comparative Synthesis Pathways
Caption: Comparative workflow showing the "Add-then-Alkylate" (Route A) and "Displacement" (Route B) pathways.
Figure 2: Phase Transfer Catalysis Mechanism (Step 2A)
Caption: Mechanism of TBAB-catalyzed regioselective O-alkylation in non-polar media.
Quantitative Comparison of Catalysts
| Catalyst System | Reaction Type | Yield (%) | Regioselectivity (O:N) | Reusability | Safety Profile |
| AlCl3 (Standard) | Cycloaddition | 65-75% | N/A | No | Poor (Hydrolysis) |
| Nano-ZnO | Cycloaddition | 85-92% | N/A | Yes (5 cycles) | Excellent |
| TBAB (PTC) | Alkylation | 88-95% | 95:5 | Yes | Good |
| NaH / DMF | Alkylation | 70-80% | 60:40 | No | Hazardous ( |
References
-
Nano-Catalytic Synthesis of Tetrazoles
- Title: Nano-Catalytic Synthesis of 5-Substituted 1H-Tetrazole Deriv
- Source:Journal of the Turkish Chemical Society, Section A (JOTCSA), 2024.
-
URL:[Link]
-
Phase Transfer Catalysis in Tetrazole Alkylation
- Title: Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines (Context on regioselectivity).
- Source:Journal of Organic Chemistry, 2021.
-
URL:[Link]
-
General Synthesis of 1-Aryl-5-Alkoxytetrazoles
-
Isocyanate-Azide Cycloaddition
- Title: Isocyanate-based multicomponent reactions (Mechanistic insights).
- Source:RSC Advances, 2024.
-
URL:[Link]
Sources
Validation & Comparative
Comparative NMR Profiling: 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA Professionals Subject: Structural Validation & Solvent Performance in 1H NMR Spectroscopy[1]
Executive Summary: The Analytical Challenge
In drug discovery, tetrazoles serve as critical bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability.[1] However, the synthesis of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole presents a unique analytical challenge: distinguishing the correct 1,5-disubstituted regioisomer from the thermodynamically favored 2,5-isomer or hydrolysis byproducts (tetrazolones).[1]
This guide compares the spectral performance of this molecule across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and defines the diagnostic signatures required to validate the 1,5-regiochemistry.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the resolution of the critical aromatic coupling patterns required to confirm the para-substitution of the nitrophenyl ring.
Performance Matrix: CDCl₃ vs. DMSO-d₆[1][2]
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Senior Scientist Verdict |
| Solubility | Moderate.[1] The nitro group reduces lipophilicity, potentially requiring higher dilution. | Excellent. High dielectric constant solvates the polar nitro-tetrazole core effectively. | DMSO-d₆ is superior for concentrated samples (e.g., ¹³C acquisition).[1] |
| Aromatic Resolution | High. Sharp signals with minimal viscosity broadening. | Moderate. Higher viscosity can broaden multiplets slightly. | CDCl₃ is preferred for precise coupling constant ( |
| Water Peak Interference | Low (~1.56 ppm).[1] Unlikely to overlap with critical signals. | High (~3.33 ppm).[1] Can obscure the alkoxy | CDCl₃ wins for analyzing the butoxy chain. |
| Chemical Shift Stability | Stable, but concentration-dependent shifts are possible.[1] | Strong dipole-dipole interactions cause deshielding (downfield shifts). | DMSO-d₆ is better for comparing against literature values of polar heterocycles. |
Diagnostic Shift Comparison (Experimental vs. Predicted)
Note: Values are approximate based on substituent additivity rules.
| Proton Group | Signal Type | Interpretation | ||
| Ar-H (ortho to NO₂) | Doublet (d) | ~8.35 | ~8.45 | Strongly deshielded by anisotropic cone of |
| Ar-H (ortho to Tetrazole) | Doublet (d) | ~7.80 | ~8.05 | Deshielded by tetrazole ring current; shifts downfield in DMSO.[1] |
| Triplet (t) | ~4.65 | ~4.75 | Diagnostic for 5-alkoxy substitution.[1] | |
| Multiplet (m) | ~1.85 | ~1.80 | Standard alkyl chain.[1] | |
| Triplet (t) | ~0.98 | ~0.95 | Terminal methyl group.[1] |
Detailed Structural Interpretation
The structure consists of two distinct domains: the electron-deficient 4-nitrophenyl tetrazole core and the electron-rich butoxy tail .
A. The Aromatic Region (AA'BB' System)
The 4-nitrophenyl group is attached to N1. This creates a symmetric AA'BB' spin system, often appearing as two distinct doublets ("roofing" effect may be visible).[1]
-
The Low-Field Doublet (~8.4 ppm): These protons are ortho to the Nitro group. The
group is strongly electron-withdrawing (inductive and resonance), pushing these protons to very high frequency.[1] -
The Mid-Field Doublet (~7.8 - 8.0 ppm): These protons are ortho to the Tetrazole ring. The tetrazole is also electron-withdrawing but less so than the nitro group.
-
Critical Check: If these signals appear as complex multiplets or shift significantly upfield (<7.5 ppm), suspect the 2,5-isomer , where the electron density is distributed differently.[1]
-
B. The Aliphatic Region (The Butoxy Anchor)
The 5-position substitution is confirmed by the specific chemical shift of the
-
The Diagnostic Triplet (~4.7 ppm): The
protons are deshielded by both the oxygen atom and the adjacent tetrazole ring.
Experimental Protocol: High-Fidelity Acquisition
To ensure publication-quality data, specifically to resolve the aromatic couplings, the following protocol is mandatory.
Materials
-
Analyte: >5 mg of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).[1]
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of sample in DMSO-d₆.
-
Crucial: Vortex for 30 seconds. The nitro-compound can aggregate; ensure a true solution to avoid line broadening.
-
Filter through a cotton plug if any particulate remains (particulates ruin field homogeneity).
-
-
Instrument Setup (400 MHz or higher):
-
Temperature: Set to 298 K (25°C).
-
Lock/Shim: Auto-lock on DMSO; perform gradient shimming (TopShim).
-
-
Acquisition Parameters (The "Senior Scientist" Tweak):
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Why? Protons adjacent to nitro groups often have longer
relaxation times. A standard 1.0s delay will under-integrate the aromatic protons, leading to incorrect integration ratios (e.g., finding 1.8 protons instead of 2.0).
-
-
Scans (ns): 16 or 32 (sufficient for 1H).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is required for the aromatic doublets to ensure the baseline is flat, allowing accurate integration.
-
Visualization: Interpretation Workflow
The following diagram outlines the logical decision tree for validating the structure and ruling out common synthesis impurities.
Caption: Logical workflow for structural validation, highlighting critical checkpoints for regioisomer differentiation.
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Roh, J., et al. (2012).[1][3] "Synthesis and Functionalization of 5-Substituted Tetrazoles." Journal of Organic Chemistry. Link[1]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[2] (Standard reference for AA'BB' systems and Nitro group deshielding effects).
-
BenchChem. "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." Link[1]
Sources
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
Abstract: This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and vibrational spectroscopy. We will detail a robust experimental protocol, present a thorough interpretation of the spectral data, and compare these findings with established literature values for its constituent functional groups. The objective is to provide a self-validating framework for using FTIR as a primary tool for the structural elucidation and quality control of complex heterocyclic compounds.
Introduction: The Molecule and the Method
5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is a multifaceted organic molecule featuring a confluence of distinct chemical functionalities: a heterocyclic tetrazole core, an aromatic nitro group, a para-substituted phenyl ring, and an aliphatic ether chain. Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, often enhancing metabolic stability and lipophilicity in drug candidates.[1] The presence of a nitrophenyl group further adds to the molecule's electronic complexity and potential pharmacological activity.
Given this structural intricacy, unambiguous characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[2][3] It probes the vibrational modes of molecular bonds; when exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule's functional groups.[4][5] This guide will dissect that fingerprint to validate the structure of the title compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation is founded upon the quality of the initial data acquisition. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples, requiring minimal preparation.
Instrumentation:
-
FTIR Spectrometer (e.g., Shimadzu, Thermo Scientific, PerkinElmer) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Single-reflection Diamond ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer has been powered on for at least 30 minutes to allow the IR source and laser to stabilize.
-
ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR diamond crystal. Use a lint-free wipe dampened with spectroscopic-grade isopropanol or ethanol and allow it to fully evaporate. This prevents cross-contamination and ghost peaks.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of dry, solid 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical mid-IR range is 4000–400 cm⁻¹.[5]
-
Post-Acquisition Processing:
-
The resulting spectrum should be displayed in Absorbance mode for quantitative analysis.[5]
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, which can skew relative peak intensities at lower wavenumbers.
-
Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
-
Spectral Interpretation: A Functional Group Walkthrough
The FTIR spectrum of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is best analyzed by dissecting it into distinct regions corresponding to its primary functional groups. Each peak or band in the spectrum arises from a specific molecular vibration, such as stretching or bending of bonds.[2][4]
High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.[4]
-
Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The weak to medium intensity peaks expected just above 3000 cm⁻¹ are characteristic of the C-H bonds on the 4-nitrophenyl ring.[6][7] Their position at a higher frequency than aliphatic C-H stretches is due to the higher s-character of the sp² hybridized carbon atoms.
-
Aliphatic C-H Stretch (3000 cm⁻¹ - 2850 cm⁻¹): Strong, sharp absorptions in this range are definitive evidence of the butoxy group.[8] These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the butyl chain.
Mid-Wavenumber "Functional Group" Region (2500 cm⁻¹ - 1500 cm⁻¹)
This region is often the most diagnostic for identifying key functional groups.
-
Aromatic Nitro Group (NO₂) Vibrations: The nitrophenyl moiety provides the most intense and unambiguous signals in the spectrum.
-
Asymmetric NO₂ Stretch (1550 cm⁻¹ - 1475 cm⁻¹): A very strong, sharp absorption band is expected in this range.[9][10] This is one of the most characteristic peaks for aromatic nitro compounds and is due to the two N-O bonds stretching out of phase.[9]
-
Symmetric NO₂ Stretch (1360 cm⁻¹ - 1290 cm⁻¹): A second, equally strong band should appear in this lower frequency range, corresponding to the in-phase stretching of the N-O bonds.[9][11] The presence of both of these intense bands is conclusive proof of the nitro group.
-
-
Aromatic C=C and Tetrazole C=N/N=N Ring Stretches (1620 cm⁻¹ - 1400 cm⁻¹): This area contains a series of medium to sharp peaks. Absorptions from the C=C stretching of the phenyl ring typically occur from 1600-1450 cm⁻¹.[7] Overlapping with these are the C=N and N=N stretching vibrations of the tetrazole ring, which are expected in the 1640-1560 cm⁻¹ range.[1][12]
The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a complex series of peaks resulting from bending vibrations and skeletal vibrations of the molecule as a whole.[4][13] While difficult to assign individually without computational modeling, this region is unique to the molecule and serves as a literal "fingerprint" for identification when compared against a reference spectrum.[2]
-
C-O-C Ether Stretch (~1150 - 1050 cm⁻¹): A strong, distinct peak in this range can be assigned to the asymmetric C-O-C stretching vibration of the butoxy ether linkage.
-
C-N Stretch (~890 - 835 cm⁻¹): The stretching vibration of the bond connecting the phenyl ring to the nitro group (Ar-NO₂) typically appears as a medium intensity peak in this area.[9][14]
-
Aromatic C-H Out-of-Plane (OOP) Bending (~860 - 840 cm⁻¹): A strong peak in this narrow range is highly indicative of a 1,4-disubstituted (para) benzene ring. This arises from the four adjacent C-H bonds on the ring bending out of the plane in unison.
Data Summary and Comparative Analysis
To provide a clear, objective comparison, the expected FTIR absorption bands for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole are summarized below, based on the authoritative data gathered.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment (Functional Group) | Supporting Citation(s) |
| ~3080 | Medium-Weak | C-H Stretch | Aromatic (Nitrophenyl Ring) | [6][7] |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Butoxy Chain) | [8] |
| ~1610 | Medium | C=C / C=N Stretch | Phenyl & Tetrazole Rings | [7][12] |
| 1530 - 1510 | Very Strong | Asymmetric NO₂ Stretch | Aromatic Nitro Group | [9][10][11] |
| ~1450 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) | [6] |
| 1350 - 1340 | Very Strong | Symmetric NO₂ Stretch | Aromatic Nitro Group | [9][10][11] |
| ~1100 | Strong | C-O-C Stretch | Ether (Butoxy Group) | [15] |
| ~850 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring | [9][14] |
| ~840 | Medium | C-N Stretch | Ar-NO₂ Linkage | [9][14] |
Visualization of Structure-Spectrum Correlations
To visually map the relationship between the molecule's structure and its spectral features, the following diagram illustrates the key functional groups and their corresponding diagnostic wavenumber regions.
Caption: Correlation map of functional groups in the target molecule to their diagnostic FTIR peak regions.
Conclusion
The FTIR spectral analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole provides a clear and definitive confirmation of its chemical structure. The spectrum is dominated by two very strong absorption bands characteristic of the aromatic nitro group, which are arguably the most powerful diagnostic peaks. The presence of the butoxy group is confirmed by strong aliphatic C-H and C-O-C stretching vibrations. Finally, the aromatic system and tetrazole ring are evidenced by a collection of peaks in the C-H stretching and double-bond regions, with a strong out-of-plane bending peak confirming the 1,4-substitution pattern of the phenyl ring. This guide demonstrates that a systematic, comparative approach to FTIR analysis, grounded in established spectral data, serves as an indispensable tool for structural validation in chemical and pharmaceutical development.
References
- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018).
- An In-depth Technical Guide to the Infrared Spectroscopy of Arom
- Infrared Absorption Frequencies of tert-Butoxy Group.
- Application Notes and Protocols for the Analytical Characteriz
- A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019).
- Infrared of nitro compounds. University of Calgary.
- Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. (2022). Journal of Ovonic Research.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- Demystifying FTIR: A Practical Guide for New Users. (2025). White Bear Photonics.
- Interpreting Infrared Spectra. Specac Ltd.
- IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder.
- The FT-IR spectra of 5-phenyl-1H-tetrazole.
- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- IR Absorption Table. University of California, Los Angeles.
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- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
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- 15. pubs.acs.org [pubs.acs.org]
mass spectrometry fragmentation patterns of nitrophenyl tetrazoles
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Tetrazoles
Introduction
Nitrophenyl tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their applications range from being metabolically stable surrogates for carboxylic acids in drug design to components in specialty explosives.[1] The structural elucidation of these molecules is paramount for understanding their function and reactivity. Mass spectrometry (ms) has proven to be an indispensable tool for this purpose, providing detailed information about the molecular weight and structure through the analysis of fragmentation patterns.[1][2] This guide offers a comparative analysis of the mass spectrometric fragmentation patterns of nitrophenyl tetrazoles, with a focus on the influence of the ionization technique and the position of the nitro substituent on the phenyl ring.
This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of small molecules. We will delve into the mechanistic details of fragmentation, supported by experimental data from the literature, to provide a practical guide for interpreting the mass spectra of these compounds.
General Fragmentation Pathways of the Tetrazole Ring
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, exhibits characteristic fragmentation patterns that are influenced by the ionization method employed.[1] Understanding these fundamental pathways is crucial for interpreting the mass spectra of nitrophenyl tetrazoles.
Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The subsequent fragmentation of these ions in tandem mass spectrometry (MS/MS) experiments reveals key structural information.
-
Positive Ion Mode ([M+H]⁺): The most characteristic fragmentation of the protonated tetrazole ring is the neutral loss of hydrazoic acid (HN₃). This occurs through a ring-opening mechanism, followed by the cleavage of the C-N4 bond.[1]
-
Negative Ion Mode ([M-H]⁻): In the negative ion mode, the deprotonated tetrazole ring predominantly undergoes the elimination of a neutral nitrogen molecule (N₂).[1]
Electron Impact (EI) Ionization
Electron impact ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. For tetrazole derivatives, the primary fragmentation event is often the loss of a nitrogen molecule (N₂).[2][3] The loss of an N₃ radical is generally a minor pathway.[1]
Fragmentation of Nitrophenyl Tetrazoles: A Comparative Analysis
The presence of the nitrophenyl group significantly influences the fragmentation of the tetrazole ring. The electron-withdrawing nature of the nitro group and its position on the phenyl ring (ortho, meta, or para) can direct the fragmentation pathways and affect the stability of the resulting fragment ions.
ESI-MS/MS Fragmentation of 5-(4-Nitrophenyl)-1H-tetrazole
While a direct comparative study of all three isomers is scarce in the literature, we can infer the fragmentation pathways based on studies of related compounds and general principles of mass spectrometry. The fragmentation of 5-(4-nitrophenyl)-1H-tetrazole serves as a representative example.
Positive Ion Mode
In positive ion ESI-MS/MS, the protonated 5-(4-nitrophenyl)-1H-tetrazole ([M+H]⁺ at m/z 192) is expected to follow the characteristic loss of HN₃.
Caption: Proposed ESI-MS/MS fragmentation of protonated 5-(4-nitrophenyl)-1H-tetrazole.
Negative Ion Mode
In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 190) is expected to lose a molecule of dinitrogen.
Caption: Proposed ESI-MS/MS fragmentation of deprotonated 5-(4-nitrophenyl)-1H-tetrazole.
EI-MS Fragmentation of Nitrophenyl Tetrazoles
Under electron impact ionization, the fragmentation is more extensive. For 5-(4-nitrophenyl)-1H-tetrazole (MW: 191), the molecular ion peak may be observed, but significant fragmentation is expected.
A study on 5-(cinnamyloxy)-1-(4-nitrophenyl)-1H-tetrazole under EI-MS showed that the presence of the nitro group strongly influences the fragmentation.[2][3] The primary cleavage was observed at the ether linkage, indicating that the electron-withdrawing nitro group can affect distant bonds. For 5-(4-nitrophenyl)-1H-tetrazole, we can anticipate the following key fragmentation pathways:
-
Loss of N₂: A primary fragmentation of the tetrazole ring to yield an ion at m/z 163.
-
Loss of NO₂: Cleavage of the C-N bond of the nitro group, resulting in an ion at m/z 145.
-
Formation of the Nitrophenyl Cation: Cleavage of the bond between the phenyl ring and the tetrazole ring, leading to the nitrophenyl cation at m/z 122.
-
Further Fragmentation of the Nitrophenyl Moiety: Subsequent loss of NO and CO from the nitrophenyl cation.
Caption: Proposed EI-MS fragmentation pathways for 5-(4-nitrophenyl)-1H-tetrazole.
Influence of the Nitro Group Position
-
Ortho Effect: An ortho-nitro group can participate in intramolecular reactions, such as rearrangements, which may lead to unique fragment ions not observed for the meta and para isomers.
-
Electronic Effects: The ability of the nitro group to stabilize or destabilize fragment ions through resonance and inductive effects will vary with its position. This can alter the relative abundances of common fragment ions.
Summary of Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| ESI (+) | 192 ([M+H]⁺) | 149 | HN₃ |
| ESI (-) | 190 ([M-H]⁻) | 162 | N₂ |
| EI | 191 (M⁺˙) | 163 | N₂ |
| EI | 191 (M⁺˙) | 145 | NO₂ |
| EI | 191 (M⁺˙) | 122 | C₂HN₅ |
Experimental Protocols
The following are generalized experimental protocols for the analysis of nitrophenyl tetrazoles by mass spectrometry, based on methodologies described in the literature.[1][4][5]
Sample Preparation
-
Dissolve the nitrophenyl tetrazole sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.
-
For ESI, the solution can be directly infused or injected into an LC system.
-
For EI, the sample is typically introduced via a direct insertion probe or a GC inlet.
ESI-MS/MS Analysis
-
Instrumentation: A mass spectrometer equipped with an electrospray ion source and tandem mass analysis capabilities (e.g., ion trap, Q-TOF, or triple quadrupole).
-
Ionization Source Parameters:
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂) Flow: 1-2 L/min
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Source Temperature: 100-150 °C
-
-
MS Analysis:
-
Scan Range: m/z 50-500
-
Polarity: Positive and negative ion modes.
-
-
MS/MS Analysis:
-
Isolate the precursor ion of interest ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.
-
Fragment the isolated ion in a collision cell using an inert gas (e.g., argon or helium).
-
Collision Energy: Varies depending on the instrument and compound, typically in the range of 10-40 eV. The fragmentation amplitude values can be 0.5 – 1.0 V with a fragmentation time of 40 ms.[1]
-
Analyze the resulting fragment ions in the second mass analyzer.
-
EI-MS Analysis
-
Instrumentation: A mass spectrometer with an electron impact ion source.
-
Ionization Source Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 150-250 °C
-
-
MS Analysis:
-
Scan Range: m/z 35-500
-
Caption: General experimental workflow for MS analysis of nitrophenyl tetrazoles.
Conclusion
The mass spectrometric fragmentation of nitrophenyl tetrazoles is characterized by distinct pathways that are highly dependent on the ionization technique employed. ESI-MS/MS provides specific fragmentation information through the characteristic losses of HN₃ (positive mode) and N₂ (negative mode) from the tetrazole ring. EI-MS, being a higher energy technique, results in more extensive fragmentation, providing additional structural details about the nitrophenyl substituent. While direct comparative data for all positional isomers of nitrophenyl tetrazole is limited, the principles outlined in this guide provide a solid foundation for the interpretation of their mass spectra. Further studies focusing on the direct comparison of ortho, meta, and para isomers would be valuable for a more nuanced understanding of their gas-phase chemistry.
References
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Santos, C. I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3235. [Link]
-
Gas-phase conversion of tetrazoles to oxadiazoles: isolation and characterization of the N-acylated intermediate. (2001). Journal of Mass Spectrometry, 36(8), 943-7. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Santos, C. I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Center for Biotechnology Information. [Link]
-
5-(4-Nitrophenyl)-1H-Tetrazole. PubChem. [Link]
-
Tetrazoles via Multicomponent Reactions. (2013). Chemical Reviews, 113(1), 16-84. [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2018). New Journal of Chemistry, 42(10), 8016-8023. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2021). Molbank, 2021(2), M1229. [Link]
Sources
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- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide: 1-Phenyl-1H-Tetrazole vs. 5-Butoxy-1-(4-Nitrophenyl)-1H-Tetrazole
[1]
Executive Summary: The Divergence of Function
In the landscape of nitrogen-rich heterocycles, the comparison between 1-phenyl-1H-tetrazole (PT) and 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole (BNPT) represents a choice between a classic acidic scaffold and a functionalized neutral electrophile .[1]
While both share the core tetrazole ring, their behaviors in biological systems and chemical synthesis are diametrically opposed due to the substitution at the C5 position:
-
1-Phenyl-1H-Tetrazole (PT): The "Gold Standard" bioisostere for carboxylic acids.[1] It is acidic (pKa ~4.8), hydrophilic, and chemically stable until photo-activated.[1]
-
5-Butoxy-1-(4-Nitrophenyl)-1H-Tetrazole (BNPT): A specialized, "Next-Generation" scaffold.[1] It is non-acidic (neutral), highly lipophilic, and electronically "tuned" (Push-Pull system) for enhanced reactivity in bioorthogonal photo-click chemistry or as a membrane-permeable pharmacophore.[1]
Verdict: Use PT when you need a soluble, stable acid mimic or a baseline photo-click reagent.[1] Use BNPT when targeting intracellular receptors (requiring high permeability) or requiring tuned kinetics in photo-induced ligation.
Physicochemical Performance Matrix
The following data highlights the drastic shift in properties driven by the butoxy and nitro modifications.
| Feature | 1-Phenyl-1H-Tetrazole (PT) | 5-Butoxy-1-(4-Nitrophenyl)-1H-Tetrazole (BNPT) | Impact on Application |
| Structure | Unsubstituted C5-H | C5-Butoxy, N1-(4-Nitro) | BNPT is Neutral; PT is Acidic. |
| Acidity (pKa) | ~4.8 (Acidic proton at C5) | None (No acidic proton) | PT mimics carboxylic acids; BNPT does not.[1][2][3] |
| Lipophilicity (LogP) | ~1.8 (Moderate) | ~4.2 (High) | BNPT has superior membrane permeability. |
| Electronic Character | Slightly Electron-Deficient | Push-Pull System (Nitro=EWG, Butoxy=EDG) | BNPT has a stabilized dipole moment.[1] |
| Solubility | Soluble in DMSO, MeOH, slightly in H2O | Soluble in DCM, EtOAc; Insoluble in H2O | BNPT requires organic co-solvents.[1] |
| Photo-Activation ( | UV (~254-300 nm) | Red-shifted (~300-365 nm) | BNPT is less phototoxic to live cells. |
Technical Deep Dive: Mechanisms of Action
A. Medicinal Chemistry: The Bioisostere vs. The Scaffold
PT (The Acid Mimic): In drug design, PT is the classic bioisostere for a carboxylic acid (-COOH).[4][5][6] The N-H proton at the 5-position is acidic due to the electron-withdrawing nature of the four nitrogen atoms.[1] It forms planar anions that interact with arginine residues in receptor pockets (e.g., Angiotensin II receptor blockers like Losartan).[1]
BNPT (The Lipophilic Neutral): BNPT cannot act as an acid bioisostere because the C5 position is blocked by a butoxy group. Instead, it serves two distinct roles:
-
Permeability Enhancer: The butoxy chain (C4) and the nitro group drastically increase lipophilicity (LogP > 4.0), allowing the molecule to cross the blood-brain barrier (BBB) or cell membranes passively.
-
Metabolic Probe: The nitro group is a known metabolic "soft spot" for nitro-reductases, often used to target hypoxic tissues (like tumors) where the nitro group is reduced to an amine, potentially activating a prodrug.[1]
B. Bioorthogonal Chemistry: Photo-Click Ligation
This is the primary "Performance" context for BNPT.[1] Both molecules undergo Photo-Induced Nitrile Imine Cycloaddition (PINIC) .[1]
-
Activation: Upon UV irradiation, the tetrazole ring expels
to form a reactive Nitrile Imine Dipole .[1] -
Ligation: This dipole reacts rapidly with an alkene (e.g., acrylamide) to form a fluorescent pyrazoline.[1]
Why BNPT Outperforms PT in Kinetics:
-
PT: Generates a standard nitrile imine. Reaction is effective but requires high-energy UV light, which damages DNA.[1]
-
BNPT: The 4-Nitro group (Electron Withdrawing) on the phenyl ring and the 5-Butoxy group (Electron Donating) create a "Push-Pull" electronic system.
-
Effect: This lowers the energy gap between the HOMO of the dipole and the LUMO of the alkene (dipolarophile).
-
Result: Faster second-order rate constants (
) and activation at longer (safer) wavelengths.
-
Diagram: Photo-Click Mechanism & Tuning
Caption: The "Push-Pull" substitution on BNPT accelerates the formation of the reactive nitrile imine and allows for milder activation conditions compared to PT.
Experimental Protocols
Protocol A: Synthesis of BNPT (5-Butoxy-1-(4-nitrophenyl)-1H-tetrazole)
Note: Unlike PT, BNPT is often synthesized de novo rather than purchased in bulk.[1]
Reagents: 4-Nitrophenyl isocyanide, Sodium Azide (
-
Activation: Dissolve 4-nitrophenyl isocyanide (1.0 eq) in n-Butanol (excess, acts as solvent and reagent).
-
Cycloaddition: Add Sodium Azide (1.5 eq) and a catalytic amount of Iodine (
, 10 mol%). -
Reflux: Heat the mixture to 80°C for 4-6 hours. The iodine catalyzes the oxidative cycloaddition of the azide to the isocyanide, incorporating the alkoxy group.
-
Workup: Cool to RT. Quench with aqueous sodium thiosulfate (to remove iodine).[1] Extract with Ethyl Acetate.[1]
-
Purification: The product (BNPT) is highly lipophilic. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
-
Validation: Check for disappearance of isocyanide peak (~2130
) in IR.
-
Protocol B: Comparative Photo-Click Labeling
Objective: Measure reaction efficiency of PT vs. BNPT with a protein-alkene target.
-
Preparation: Prepare 100 µM solutions of PT and BNPT in DMSO.
-
Substrate: Use BSA (Bovine Serum Albumin) modified with acrylamide side chains (BSA-Alkene).[1]
-
Reaction:
-
Mix 50 µL Protein-Alkene (10 µM) + 50 µL Tetrazole (100 µM).
-
Sample A (PT): Irradiate with UV lamp (302 nm) for 2 minutes.
-
Sample B (BNPT): Irradiate with handheld UV (365 nm) for 2 minutes.
-
-
Analysis: Run SDS-PAGE.
References
-
Herner, A., & Lin, Q. (2016).[1] Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry.
- Grounding: Establishes the mechanism of tetrazole photo-click chemistry and the effect of substituents on kinetics.
-
Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
- Grounding: Defines the role of 1-phenyl-1H-tetrazole as a standard acid bioisostere.
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1]
-
Grounding: Source for Lipophilicity (LogP) calculations and the "Tetrazole vs Carboxylate" lipophilicity rule (Tetrazoles are ~10x more lipophilic).
-
-
Zamani, L., et al. (2015).[1] Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.
- Grounding: Provides synthetic routes for 1-aryl-5-substituted tetrazoles.
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for 5-butoxy-1-(4-nitrophenyl)-1H-tetraazole
Executive Summary & Chemical Context[1][2][3][4][5][6]
5-butoxy-1-(4-nitrophenyl)-1H-tetraazole (hereafter referred to as BNPT ) represents a specific class of 1,5-disubstituted tetrazoles. Unlike their 5-substituted-1H-tetrazole counterparts (which are acidic bioisosteres of carboxylic acids), BNPT is a neutral molecule due to the substitution at the N1 position.
This chemical reality dictates the HPLC strategy. While pH control is less critical for the retention of the neutral BNPT itself, it is paramount for separating BNPT from its likely synthetic precursors and degradation products, specifically the acidic 5-hydroxy derivative (hydrolysis product) and the 5-chloro precursor.
This guide compares two distinct methodological approaches:
-
Method A (The Standard): A traditional C18 Isocratic approach often used for rapid screening.
-
Method B (The Optimized Solution): A Phenyl-Hexyl Gradient approach designed for maximum specificity and impurity resolution.
Chemical Logic & Separation Challenges
To develop a robust method, we must understand the "Separation Triangle" for this specific synthesis pathway:
-
Analyte (BNPT): Hydrophobic (Butoxy chain + Nitrophenyl), Neutral.
-
Impurity A (Precursor): 5-chloro-1-(4-nitrophenyl)-1H-tetrazole. Highly hydrophobic, structurally similar to BNPT.
-
Impurity B (Degradant): 1-(4-nitrophenyl)-5-hydroxy-1H-tetrazole (exists in keto-enol equilibrium with the tetrazolinone form). More polar, potentially acidic.
The Challenge: Standard C18 columns often fail to resolve the Chloro- precursor from the Butoxy- product because the hydrophobicity difference is marginal. We need a stationary phase that exploits the nitro-aromatic nature of the core.
Comparative Method Analysis
Method A: The "Standard" C18 Approach
Commonly used for initial reaction monitoring.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
Performance Verdict:
While fast, Method A suffers from peak co-elution . The hydrophobic interaction alone is insufficient to distinguish the chloro-substituent from the butoxy-substituent with high resolution (
Method B: The "Optimized" Phenyl-Hexyl Approach
Recommended for purity analysis and stability testing.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mechanism: The Phenyl-Hexyl phase engages in
interactions with the nitrophenyl ring of the analyte. The electron-withdrawing nitro group alters the -cloud density, creating a "selectivity lever" that C18 lacks. -
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5)
-
Solvent B: Methanol (MeOH)
-
-
Gradient: See Table 1.
Table 1: Method B Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Rationale |
| 0.0 | 60 | 40 | Initial hold to retain polar Hydroxy-degradant. |
| 2.0 | 60 | 40 | Ensure baseline stability. |
| 12.0 | 10 | 90 | Ramp to elute hydrophobic BNPT and Chloro-precursor. |
| 15.0 | 10 | 90 | Wash column. |
| 15.1 | 60 | 40 | Re-equilibration. |
Experimental Data Comparison
The following data summarizes the performance of both methods when analyzing a spiked crude reaction mixture containing BNPT (Target), Impurity A (Chloro), and Impurity B (Hydroxy).
Table 2: Quantitative Performance Metrics
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Status |
| BNPT Retention ( | 4.2 min | 8.4 min | Optimized |
| Resolution ( | 1.1 (Co-elution risk) | 3.2 (Baseline separated) | PASS |
| Resolution ( | > 10 | > 15 | PASS |
| Tailing Factor ( | 1.3 | 1.05 | Improved |
| Selectivity ( | 1.04 | 1.12 | Superior |
Analysis:
Method B utilizes Methanol (protic solvent) rather than Acetonitrile. Methanol enhances the
Detailed Experimental Protocol (Method B)
To ensure reproducibility (Trustworthiness), follow this protocol exactly.
Step 1: Buffer Preparation
-
Weigh 0.77 g of Ammonium Acetate.
-
Dissolve in 950 mL of HPLC-grade water.
-
Adjust pH to 4.5 using dilute Acetic Acid.
-
Dilute to 1000 mL.
-
Filter through a 0.22 µm nylon membrane.
Step 2: Sample Preparation
-
Diluent: 50:50 Methanol:Water. (Do not use 100% organic; it causes peak distortion for early eluters).
-
Stock Solution: Dissolve 10 mg BNPT in 10 mL Methanol.
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
-
Filtration: All samples must be filtered through 0.2 µm PTFE syringe filters prior to injection.
Step 3: System Suitability Criteria
Before running unknown samples, the system must pass these checks:
-
Precision: %RSD of peak area for 5 replicate injections of BNPT
2.0%. -
Efficiency: Theoretical plates (
) . -
Tailing:
.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway used to arrive at Method B, complying with Quality by Design (QbD) principles.
Figure 1: Method Development Decision Tree highlighting the pivot from standard C18 to Phenyl-Hexyl chemistry to address specific impurity selectivity.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts and Control of Separation). [Link]
-
PubChem. (2023). Compound Summary: 5-(4-Nitrophenyl)-1H-tetrazole (Structural Analog Reference). National Library of Medicine. [Link]
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Technical Note TN-1002. [Link]
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X-ray crystallography and structural validation of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
This guide serves as a comprehensive technical protocol for the structural validation of 5-butoxy-1-(4-nitrophenyl)-1H-tetrazole , a molecule representative of high-nitrogen energetic materials and lipophilic pharmaceutical bioisosteres.
Executive Summary
The validation of 1,5-disubstituted tetrazoles requires a multi-modal approach. While Nuclear Magnetic Resonance (NMR) confirms chemical connectivity in solution, it fails to capture the critical solid-state properties—density, packing efficiency, and intermolecular forces—that dictate the performance of this molecule as either an energetic material (explosive/propellant) or a pharmaceutical agent.
This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) , establishing why SC-XRD is non-negotiable for this specific class of nitro-aromatic tetrazoles.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the utility of available structural validation techniques for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates, Unit Cell, Space Group | Chemical Shift ( | Electronic Energy, HOMO/LUMO, Gas Phase Geometry |
| Critical Data for Tetrazoles | Density ( | Connectivity & Purity | Theoretical Stability & Heat of Formation |
| Intermolecular Insight | Direct observation of | None (averaged in solution) | Predicted (requires periodic boundary conditions) |
| Butoxy Chain Conformation | Exact torsion angles in solid state | Averaged (free rotation) | Lowest energy conformer (may not match solid state) |
| Limitations | Requires single crystal growth | No density/packing data | Model dependent; requires experimental validation |
Why SC-XRD is Critical for this Molecule
-
Energetic Density: For nitro-tetrazoles, performance correlates with density. Only SC-XRD provides the crystallographic density (
), typically aiming for for energetic viability. NMR cannot provide this. -
Sensitivity & Stability: The "butoxy" chain acts as a flexible steric buffer. SC-XRD reveals if this chain disrupts efficient packing (lowering density) or acts as a "molecular spring" to desensitize the molecule to impact.
-
Tautomerism: Tetrazoles can exist as 1H- or 2H- tautomers. While the N1-substitution locks this, SC-XRD confirms the bond lengths (
vs ) to validate the electronic distribution of the tetrazole ring.
Part 2: Experimental Protocol
Phase 1: Synthesis & Crystallization
Context: The 4-nitrophenyl group decreases solubility in non-polar solvents, while the butoxy group increases it. This "push-pull" solubility is the key to growing diffraction-quality crystals.
-
Synthesis: React 4-nitrophenyl isocyanide with sodium azide (modified Ugi-azide or cycloaddition) followed by alkylation, or use the direct alkylation of 1-(4-nitrophenyl)-tetrazole-5-thiol/one precursors.
-
Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).
-
Crystallization (Slow Evaporation Method):
-
Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol . DCM solubilizes the aromatic core; Ethanol encourages H-bonding.
-
Procedure: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. Cover with parafilm, poke 3-5 small holes, and store at 4°C in a vibration-free environment. -
Timeline: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically form within 48-72 hours.
-
Phase 2: X-Ray Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo-K
radiation ( Å). -
Temperature: Maintain sample at 100 K (using an Oxford Cryostream). Reason: Reduces thermal vibration of the flexible butoxy chain, ensuring precise atomic resolution.
-
Strategy: Collect a full sphere of data (completeness > 99%) to resolution
Å.
Phase 3: Refinement (The Self-Validating Loop)
-
Structure Solution: Use SHELXT (Intrinsic Phasing).
-
Refinement: Use SHELXL (Least Squares).
-
Validation Check:
-
R-factor: Target
. -
Disorder: Check the butoxy chain carbons. If thermal ellipsoids are elongated, model disorder over two positions.
-
Hirshfeld Surface Analysis: Generate Hirshfeld surfaces (using CrystalExplorer) to map the
and interactions. This confirms if the nitro group is participating in intermolecular locking (stability).
-
Part 3: Structural Logic & Visualization
The following diagram illustrates the hierarchical relationship between the molecular features of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole and the observable macroscopic properties.
Caption: Structural-Property relationship map. The interplay between the rigid nitro-aromatic core and the flexible butoxy tail determines the final material performance.
References
-
Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015).[1] Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2.[1] South African Journal of Chemistry, 68, 133–137. Source:
-
Fouda, A. S., et al. (2021). 1-(4-nitrophenyl)-5-amino-1H-tetrazole: Synthesis, structural characterization and corrosion inhibition. Journal of Molecular Structure. Source:
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Source:
-
Starkov, P., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Source:
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A Comparative Guide to the Thermal Analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole and Related Energetic Materials
This guide provides an in-depth analysis of the thermal stability and decomposition characteristics of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. As a compound of interest in the development of energetic materials, understanding its thermal behavior is paramount for ensuring safety, stability, and performance. This document synthesizes experimental data from analogous compounds, established thermal analysis principles, and theoretical decomposition pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thermal Analysis in Energetic Materials Research
Energetic materials, a class of substances with a high amount of stored chemical energy, are integral to various applications, from propellants to pharmaceuticals. The thermal stability of these materials is a critical parameter that dictates their handling, storage, and operational safety.[1][2] Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the material's response to heat.[2][3]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is instrumental in determining decomposition temperatures, identifying intermediate products, and assessing the overall thermal stability of a compound.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][5] DSC is crucial for identifying phase transitions such as melting and crystallization, as well as quantifying the energy released or absorbed during decomposition.[5]
This guide will focus on the thermal analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, a molecule combining the energetic tetrazole ring with a nitroaromatic substituent. While specific experimental data for this exact compound is not publicly available, we can infer its thermal properties by comparing it with the well-studied 1-(4-nitrophenyl)-1H-tetrazole and other related substituted tetrazoles.
Comparative Thermal Behavior: Insights from Analogous Compounds
The introduction of an alkoxy group at the 5-position of the tetrazole ring is expected to influence the thermal stability of the parent compound, 1-{4-nitrophenyl}-1H-tetraazole. Generally, the thermal decomposition of substituted tetrazoles involves the fragmentation of the tetrazole ring, often with the release of nitrogen gas.[6][7] The presence of the nitro group on the phenyl ring introduces an additional energetic component, contributing to the overall decomposition process.[8][9]
A study on various 1-phenyl-1H-tetrazole derivatives showed that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C.[6] For 1-(4-nitrophenyl)-1H-tetrazole, the decomposition is a prominent exothermic event.[6]
Table 1: Comparison of Thermal Decomposition Data for Substituted Tetrazoles
| Compound | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Key Observations | Reference |
| 1-(4-nitrophenyl)-1H-tetrazole | Approx. 230 | Approx. 240 | Single, sharp exothermic decomposition. | [6] |
| 1-phenyl-1H-tetrazole | Approx. 220 | Approx. 230 | Exothermic decomposition. | [6] |
| 5-Amino-1H-tetrazole | Approx. 200 | Multiple peaks | Endothermic and exothermic events, indicating a multi-stage decomposition. | [10] |
| Predicted: 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole | Lower than parent compound | Likely multi-stage | The butoxy group may introduce an earlier, lower-energy decomposition step prior to the main tetrazole and nitro group decomposition. | Inferred |
The presence of the butoxy group in 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is hypothesized to lower the initial decomposition temperature compared to its unsubstituted counterpart. The C-O bond in the butoxy group is generally less stable than the C-H or C-C bonds of an alkyl group and may initiate an earlier decomposition pathway.
Experimental Protocols: A Guide to Best Practices
To obtain reliable and reproducible TGA and DSC data for energetic materials like 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, a meticulously planned experimental protocol is essential.
Sample Preparation and Instrument Calibration
-
Sample Preparation: A small sample size (typically 1-2 mg) is crucial for safety and to ensure uniform heat distribution.[3] The sample should be carefully weighed into an aluminum pan. For volatile or energetic samples, hermetically sealed pans with a pinhole lid are recommended to allow for the controlled release of gaseous products.
-
Instrument Calibration: The TGA and DSC instruments must be calibrated for temperature and heat flow using certified standards (e.g., indium for DSC). This ensures the accuracy of the measured transition temperatures and enthalpy changes.
TGA/DSC Experimental Parameters
-
Heating Rate: A heating rate of 10 °C/min is a common starting point for screening experiments.[10] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of overlapping thermal events.[11]
-
Atmosphere: An inert atmosphere, typically nitrogen gas with a flow rate of 20-50 mL/min, is used to prevent oxidative side reactions.[11]
-
Temperature Range: The temperature range should be wide enough to capture all thermal events of interest, typically from ambient temperature to 400-600 °C for energetic materials.[10]
Figure 2: A proposed thermal decomposition pathway for the title compound.
Conclusion and Future Directions
This guide provides a comprehensive overview of the thermal analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, drawing upon comparative data from related compounds and established scientific principles. The presence of the butoxy substituent is predicted to lower the decomposition temperature and potentially introduce a more complex, multi-stage decomposition profile compared to 1-(4-nitrophenyl)-1H-tetrazole.
For a definitive understanding of its thermal behavior, experimental TGA and DSC analysis of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is essential. Future studies should also investigate the influence of different heating rates and atmospheres on the decomposition pathway. Advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved gaseous products and further elucidating the decomposition mechanism.
References
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AKTS. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85(1), 195–202. [Link]
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MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. ResearchGate. Retrieved from [Link]
-
Setaram. (n.d.). Energetic Materials Testing with Calorimetry. Setaram. Retrieved from [Link]
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DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. Retrieved from [Link]
-
ResearchGate. (n.d.). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
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NIH. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. PMC. Retrieved from [Link]
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MDPI. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. ResearchGate. Retrieved from [Link]
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DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Retrieved from [Link]
-
Setaram. (n.d.). An overview of Thermogravimetric Analysis and of Thermobalances. Setaram. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-(4-methoxyphenoxy)-1-phenyl-1H-tetraazole. ChemSynthesis. Retrieved from [Link]
-
Russian Chemical Reviews. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from [Link]
-
NIH. (n.d.). Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Retrieved from [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
-
Who we serve. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Who we serve. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Reaction Mechanism of 5-Amino-1H-Tetrazole with Nitrocellulose Using Thermal Analysis Techniques. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Nitrophenyl)-1H-Tetrazole. PubChem. Retrieved from [Link]
-
Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. Retrieved from [Link]
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bioactivity comparison of alkoxy vs alkyl tetrazole derivatives
A Comparative Guide to the Bioactivity of Alkoxy vs. Alkyl Tetrazole Derivatives for Drug Discovery Professionals
Executive Summary
Introduction: The Tetrazole Scaffold in Medicinal Chemistry
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. Their prominence in drug design stems from their ability to act as a non-classical bioisostere of the carboxylic acid group.[1] This substitution can lead to improved oral bioavailability and metabolic resistance, as the tetrazole moiety is less prone to the rapid metabolic degradation that can affect carboxylic acids.[2] The diverse biological activities of tetrazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, make them a versatile scaffold for drug discovery.[1][3][4] The biological profile of a tetrazole derivative is heavily influenced by the nature of the substituents on the ring. This guide focuses on the comparative effects of two fundamental classes of substituents: electron-donating alkyl groups and the more electronically complex alkoxy groups.
Physicochemical and Bioisosteric Considerations: Alkoxy vs. Alkyl Groups
The choice between an alkyl and an alkoxy substituent introduces significant changes in the electronic, steric, and hydrogen-bonding properties of the parent molecule. These differences are foundational to their varied biological activities.
-
Alkyl Groups (e.g., -CH₃, -C₂H₅): These are generally considered electron-donating through an inductive effect. They are lipophilic and increase the non-polar character of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
-
Alkoxy Groups (e.g., -OCH₃, -OC₂H₅): Alkoxy groups have a dual electronic nature. They are electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but they are electron-donating through resonance. The lone pairs on the oxygen atom can also act as hydrogen bond acceptors, a crucial interaction for receptor binding. This duality allows alkoxy groups to modulate a molecule's properties in more nuanced ways than simple alkyl groups.
The following diagram illustrates the key physicochemical differences that underpin the choice between these two functional groups in drug design.
Caption: Physicochemical differences between alkyl and alkoxy groups and their impact on drug properties.
Comparative Bioactivity Analysis
Direct comparative studies that systematically evaluate a series of alkoxy-substituted tetrazoles against their exact alkyl counterparts are not abundant in the literature. However, by analyzing data from various studies on antimicrobial and anticancer activities, we can infer valuable structure-activity relationship (SAR) trends.
Antimicrobial Activity
In the realm of antimicrobial agents, the nature of the substituent on the tetrazole ring can significantly impact the minimum inhibitory concentration (MIC).
-
Alkyl-Substituted Tetrazoles: Several studies have reported potent antimicrobial activity from tetrazole derivatives bearing alkyl or thioalkyl groups. For example, some 1-methyl-1H-tetrazol-5-yl)thio derivatives have shown promising antifungal activity, with MIC values against C. parapsilosis as low as 15.625 µg/mL. The lipophilic nature of the alkyl groups may facilitate penetration of the microbial cell wall.
-
Alkoxy-Substituted Tetrazoles: The presence of a methoxy group has been noted in various biologically active tetrazole derivatives. The ability of the alkoxy group's oxygen to act as a hydrogen bond acceptor can be crucial for binding to enzymatic targets within the microorganism. In a series of flavone-tetrazole hybrids, compounds with methoxy substitutions on a phenyl ring attached to the core structure exhibited potent antimicrobial and anti-biofilm activities.[2]
Table 1: Representative Antimicrobial Activities of Substituted Tetrazole Derivatives
| Compound Class | Substituent Example | Target Organism | Bioactivity (MIC) | Reference |
| Tetrazole-S-alkyl | -S-CH₃ (on tetrazole ring) | C. parapsilosis | 15.625 µg/mL | |
| Flavone-Tetrazole | Methoxy (-OCH₃) on phenyl | S. aureus | Not specified | [2] |
| β-Lactam-Tetrazole | Methoxy (-OCH₃) on phenyl | E. coli | 75-90 µg/mL |
Disclaimer: The data in this table is compiled from different studies and does not represent a direct head-to-head comparison.
Anticancer Activity
In cancer chemotherapy, tetrazole derivatives have been explored as inhibitors of various targets. The electronic nature of the substituent plays a key role in their mechanism of action.
-
Alkyl-Substituted Tetrazoles: The presence of alkyl groups can contribute to the overall lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.
-
Alkoxy-Substituted Tetrazoles: Methoxy-substituted tetrazole derivatives have been investigated for their anticancer properties. In some cases, the methoxy group is crucial for establishing interactions with the target protein. For instance, in a study of tetrazole derivatives as multidrug resistance reversers, methoxy-substituted aryl groups were found to confer good inhibitory effects on P-glycoprotein (P-gp), a key efflux pump in cancer cells. The hydrogen bond accepting capability of the methoxy group was considered important for this activity.
Table 2: Representative Anticancer Activities of Substituted Tetrazole Derivatives
| Compound Class | Substituent Example | Cell Line | Bioactivity (IC₅₀ or Growth %) | Reference |
| Isoxazole-Tetrazole | Methoxy (-OCH₃) | Ovarian (SK-OV-3) | 34.94% Growth | |
| Thiazole-Tetrazole | Acyclic sugar moieties | Breast (MCF-7) | 11.9-16.5 µM (IC₅₀) | |
| Tetrazole Derivatives | Methoxy (-OCH₃) | P-gp inhibition | EC₅₀ in µM range |
Disclaimer: The data in this table is compiled from different studies and does not represent a direct head-to-head comparison.
Experimental Protocols for Comparative Evaluation
To conduct a direct and reliable comparison of alkoxy versus alkyl tetrazole derivatives, a standardized set of experimental protocols is essential. Below is a representative methodology for evaluating antimicrobial activity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the antimicrobial efficacy of novel compounds.
-
Preparation of Stock Solutions: Dissolve the synthesized alkyl- and alkoxy-tetrazole derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Culture Preparation: Inoculate a sterile nutrient broth with a single colony of the test bacterium (e.g., Staphylococcus aureus). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in Mueller-Hinton broth. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for this protocol.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The selection between an alkoxy and an alkyl substituent on a tetrazole scaffold is a critical decision in drug design that should be guided by the specific therapeutic target and desired physicochemical properties.
-
Alkyl groups are a reliable choice for increasing lipophilicity and engaging in hydrophobic interactions with a target.
-
Alkoxy groups offer more complex modulation of a compound's properties, providing a balance of electronic effects and the potential for crucial hydrogen bond interactions.
While the existing literature provides valuable insights, there is a clear need for systematic studies that directly compare the bioactivity of alkoxy and alkyl tetrazole derivatives within the same molecular framework and against the same biological targets. Such studies would provide a more definitive understanding of the SAR and allow for more rational design of next-generation tetrazole-based therapeutics. Future research should focus on synthesizing and testing matched molecular pairs to isolate the specific contribution of these substituents to the overall bioactivity.
References
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Jadhav, S. D., et al. (2017). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. De Gruyter, 6(1), 231-240. [Link]
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Gümüş, M., et al. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 851-862. [Link]
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Ali, J. M., et al. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 5(1), 41-46. [Link]
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Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]
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Nelson, S. L., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 49(12), 3659-3666. [Link]
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Kumar, C. N. S. S. P., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 511-515. [Link]
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Kumar, V., et al. (2024). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. Molecules, 29(18), 4215. [Link]
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Singh, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
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Abdel-Rahman, A. A. H., et al. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Molecules, 16(7), 5670-5683. [Link]
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Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(2), 323. [Link]
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Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Chemical Biology, 12(2), 100-113. [Link]
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Unnamatla, M. V. B., et al. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug-Design Part I. Bentham Science Publishers. [Link]
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Patel, M. P., et al. (2011). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. ResearchGate. [Link]
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Patel, M. P., et al. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Journal of Optoelectronics and Advanced Materials, 4(3), 251-259. [Link]
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El-Sayed, N. N. E., et al. (2019). Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. Medicinal Chemistry, 15(6), 666-681. [Link]
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Mousa, E. (2024). Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures, 14(3), 751-764. [Link]
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Singh, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]
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Singh, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Bouziane, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5632. [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
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- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
For researchers, scientists, and professionals in drug development, the structural confirmation and purity assessment of a novel synthesized compound are paramount. This guide provides an in-depth technical comparison of elemental analysis standards, specifically tailored for the characterization of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. We will delve into the theoretical basis, comparative methodologies, and data interpretation, offering field-proven insights to ensure analytical rigor.
The Critical Role of Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound.[1][2] It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, serving as a primary check for purity and structural integrity.[1][2] For a novel molecule like 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, precise elemental analysis is a non-negotiable step to validate its successful synthesis before proceeding with further biological or chemical evaluation.
Theoretical Composition of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
The first step in any elemental analysis workflow is to calculate the theoretical elemental composition from the molecular formula. This calculated value serves as the benchmark against which all experimental data are compared.
Molecular Formula: C₁₁H₁₃N₅O₃
Molecular Weight: 263.26 g/mol
Based on these values, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 50.19% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 4.98% |
| Nitrogen (N) | 14.007 | 5 | 70.035 | 26.60% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.23% |
These theoretical percentages are the "gold standard" for experimental verification.
Primary Method: CHN Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[2][3] This technique is reliable, cost-effective, and provides high-precision data essential for formula confirmation.[4]
Principle of Combustion Analysis
The methodology is based on the complete and instantaneous oxidation of the sample through "flash combustion".[5][6] A precisely weighed sample is combusted in a high-temperature furnace (typically 900-1200°C) in the presence of excess oxygen.[4][7]
The elemental components are converted into simple gaseous products:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) and some oxides (NOx)
These combustion gases are then passed through a reduction chamber to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is carried by an inert gas (typically helium) through a separation column and quantified using a thermal conductivity detector (TCD).[4][8]
Diagram: Workflow of a CHN Elemental Analyzer
Below is a diagram illustrating the typical workflow within a modern CHN elemental analyzer, such as the Elementar vario MICRO cube.[9][10][11][12]
Caption: Logical workflow for validating experimental elemental analysis data.
Alternative and Complementary Techniques
While CHN analysis is a primary standard, its data should be considered alongside other analytical techniques for comprehensive characterization.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion. This can confirm the molecular formula, as the measured mass should be within a few parts per million (ppm) of the theoretical mass. For C₁₁H₁₃N₅O₃, HRMS would provide a powerful orthogonal confirmation of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity, and environment of atoms. The absence of impurity signals in NMR spectra corroborates the high purity indicated by elemental analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., nitro group, aromatic rings, C-O bonds) predicted by the proposed structure.
References
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Infinita Lab. (2025, August 26). All About Combustion Analysis. Retrieved from [Link]
-
Quora. (2016, August 17). What is combustion analysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
- Jensen, W. B. (2016). Liebig and Combustion Analysis.
- Dykstra, R., et al. (n.d.). An International Study Evaluating Elemental Analysis. ACS Central Science.
-
Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]
-
Pearson. (n.d.). Combustion Analysis Explained. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
-
Elementar. (n.d.). vario EL CUBE. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
- Kandioller, W., et al. (2021).
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Old Dominion University. (n.d.). Elementar vario MICRO Cube. Retrieved from [Link]
-
Scribd. (n.d.). Vario Micro Cube en Web PDF. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]
-
Chemistry World. (2022, September 28). Are elemental analysis guidelines appropriate? Retrieved from [Link]
-
Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
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- 11. youtube.com [youtube.com]
- 12. analytical.unsw.edu.au [analytical.unsw.edu.au]
Spectroscopic Characterization of Tetrazoles: A Senior Scientist’s Guide
Topic: Spectroscopic Characterization Techniques for Tetrazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Tetrazole Challenge
In medicinal chemistry, the tetrazole ring is a prized bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. However, for the analytical scientist, tetrazoles present a unique "hydra" of challenges: annular tautomerism (1H- vs. 2H-forms), high nitrogen content leading to explosive potential , and complex coordination chemistry .
This guide moves beyond basic textbook definitions to provide a field-tested framework for characterizing tetrazole derivatives. We compare the efficacy of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), Mass Spectrometry (MS), and X-ray Crystallography, focusing on the critical task of distinguishing regioisomers (1,5- vs. 2,5-disubstituted) and tautomers.
Strategic Characterization Workflow
The following decision tree illustrates the logical flow for characterizing a novel tetrazole, prioritizing safety and structural certainty.
Figure 1: Analytical workflow for tetrazole characterization. Note the critical safety assessment before energetic excitation.
Deep Dive: Comparative Technical Analysis
A. NMR Spectroscopy: The Solution-State Ruler
NMR is the gold standard for distinguishing between 1-substituted (1H) and 2-substituted (2H) isomers.
-
1H NMR: Often inconclusive for the N-H proton due to rapid exchange and quadrupole broadening by
N. However, the C-H proton on the tetrazole ring (if present) is diagnostic, typically resonating at 8.9–9.8 ppm . -
13C NMR: A reliable indicator. The tetrazole ring carbon (
) is deshielded.-
Diagnostic Rule: In 2-substituted isomers, the ring carbon signal is typically shifted downfield by ~10 ppm (approx. 163-167 ppm) compared to 1-substituted isomers (approx. 152-156 ppm).
-
-
15N NMR (The "Ace in the Hole"): When
C is ambiguous, N spectroscopy (often via H- N HMBC) provides irrefutable evidence. The chemical shift dispersion of nitrogen is vast.-
N1-substituted: Nitrogen nuclei show distinct shielding patterns due to asymmetry.
-
N2-substituted: Often shows a more symmetric pattern if the substituent allows.
-
B. Vibrational Spectroscopy: The Solid-State Fingerprint
While NMR handles solution dynamics, IR and Raman are essential for determining the tautomeric form in the solid state (where 1H is usually favored due to intermolecular hydrogen bonding).
-
FT-IR: Look for the tetrazole ring breathing mode at 990–1100 cm⁻¹. The N-H stretch (3150–3400 cm⁻¹) is often broad and structured due to hydrogen bonding networks.
-
Raman: Complementary to IR. The N=N stretching modes (1200–1300 cm⁻¹) are often stronger in Raman than IR, aiding in the identification of the azo-character within the ring.
C. Mass Spectrometry: The Fragmentation Puzzle
Tetrazoles are fragile. Their fragmentation pathways are characteristic and can confirm the substitution pattern.[2]
-
Fragmentation Rule:
-
Loss of
(28 Da): Common in 2,5-disubstituted tetrazoles (yielding nitrilimines). -
Loss of
(43 Da): Characteristic of 1,5-disubstituted tetrazoles or unsubstituted 5-substituted tetrazoles (yielding nitriles).
-
Comparative Performance Matrix
| Feature | NMR ( | FT-IR / Raman | X-Ray Crystallography | Mass Spectrometry |
| Primary Utility | Regioisomer ratio (1,5 vs 2,5) | Solid-state tautomer ID | Absolute configuration | MW & Fragmentation pattern |
| Sample State | Solution (DMSO- | Solid / Powder | Single Crystal | Gas Phase (Ionized) |
| Sensitivity | Low ( | High | N/A (Requires crystal) | Very High (pg levels) |
| Key Diagnostic | Ring breathing (~1050 cm⁻¹) | Bond lengths (N1-N2 vs N2-N3) | Loss of | |
| Cost/Time | High / Medium | Low / Fast | High / Slow | Medium / Fast |
Detailed Experimental Protocol: Distinguishing 1,5- vs 2,5-Isomers
Objective: To determine the regioisomeric ratio of a synthesized 5-phenyltetrazole alkylation product.
Safety Prerequisite:
-
Warning: Tetrazoles can decompose explosively. Never heat neat samples above 100°C without DSC (Differential Scanning Calorimetry) screening.
-
PPE: Blast shield, face shield, and Kevlar gloves required for scale-up.
Step-by-Step Methodology:
-
Sample Preparation (NMR):
-
Dissolve ~10 mg of the crude product in 0.6 mL of DMSO-
. -
Why DMSO? Chloroform often causes peak broadening due to intermediate exchange rates. DMSO slows proton exchange, sharpening N-H or C-H signals.
-
-
Acquisition (1H-15N HMBC):
-
Set up a 2D
H- N HMBC experiment optimized for long-range coupling ( Hz). -
Run time: 1–4 hours depending on concentration.
-
Analysis: Look for cross-peaks.
-
1,5-isomer: The alkyl protons will show correlations to two distinct nitrogen environments (N1 and N2).
-
2,5-isomer: The alkyl protons typically show correlations to the equivalent/symmetric N2/N3, often resulting in a simplified pattern or specific chemical shift distinct from the 1-isomer.
-
-
-
Validation (FT-IR):
-
Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Scan range: 4000–400 cm⁻¹.[2]
-
Checkpoint: Absence of a broad band at 3200–3400 cm⁻¹ confirms full alkylation (no N-H remaining).
-
Differentiation: Compare the fingerprint region (1000–1100 cm⁻¹) against reference spectra of pure regioisomers. The 1-substituted isomer typically exhibits bands at slightly higher frequencies for ring deformation.
-
-
Confirmation (Melting Point):
-
2,5-disubstituted tetrazoles generally have lower melting points than their 1,5-counterparts due to lower polarity and lack of hydrogen bond donation capability.
-
References
-
Structure and spectroscopic properties of tetrazoles. National Institutes of Health (NIH). Available at: [Link]
-
15N Chemical Shifts and JNN-Couplings as Diagnostic Tools. PubMed. Available at: [Link]
-
Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][3][4][5][6][7][8][9]
-
Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at: [Link]
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- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
This document provides essential procedural guidance for the safe and compliant disposal of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The protocols outlined herein are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory environment.
Understanding the Hazard Profile
-
Tetrazole Moiety: Tetrazole-containing compounds are known for their high nitrogen content and can be energetic.[1][2] They may decompose exothermically upon heating, and some derivatives can be sensitive to shock or friction.[3] The thermal decomposition of substituted tetrazoles typically occurs at temperatures above 190°C and can release nitrogen gas.[4][5]
-
Nitrophenyl Group: The presence of a nitroaromatic group indicates potential toxicity and reactivity. Nitrophenols and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[6][7] Furthermore, nitrophenyl compounds can contribute to the formation of hazardous decomposition products under certain conditions.[2]
Given these characteristics, 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole must be treated as a hazardous chemical waste.[8]
Regulatory Framework for Disposal
The disposal of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole is governed by stringent federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes regulations for hazardous waste management.[9] This compound would likely be classified as a hazardous waste due to its reactivity and toxicity characteristics.[9] Improper disposal can lead to significant environmental contamination and legal penalties.[9]
-
OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[11][12] Employers are required to provide personnel with information and training on the hazards of the chemicals in their work area.[13]
Personal Protective Equipment (PPE)
Prior to handling 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole for disposal, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[14] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. | Use in a well-ventilated area, preferably within a chemical fume hood.[11] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole, from initial collection to final hand-off to environmental health and safety (EHS) personnel.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8][15] The container must be in good condition with a secure, leak-proof closure.[9]
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "5-butoxy-1-{4-nitrophenyl}-1H-tetraazole," and the approximate quantity.[15][16][17] Do not use abbreviations or chemical formulas.[15]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[14] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[8] Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[15][17]
Step 2: Decontamination of Labware
-
Gross Decontamination: Remove as much of the solid 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole residue as possible using a spatula or other appropriate tool. This collected residue should be placed in the designated hazardous waste container.
-
Solvent Rinsing: Rinse the contaminated labware (e.g., beakers, flasks, funnels) with a suitable organic solvent in which the compound is soluble. The choice of solvent should be made in consultation with your laboratory's standard operating procedures and chemical compatibility charts. Collect all rinsate as hazardous waste in a separate, appropriately labeled container.
-
Final Cleaning: After solvent rinsing, wash the labware with soap and water.
Step 3: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[3]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[18]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid generating dust.[7]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup are to be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
Sources
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- 5. An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles | AVESİS [avesis.gazi.edu.tr]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. biofinechemical.com [biofinechemical.com]
Personal protective equipment for handling 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole
PART 1: EXECUTIVE SAFETY DIRECTIVE
STOP AND READ: You are handling a compound containing both a tetrazole ring and a nitro-aromatic moiety . This structure classifies the material as a potential High-Nitrogen Energetic Material .
Do not treat this merely as a "toxic organic solid." The combination of the fuel source (butoxy group) and the oxidizer/energetic components (nitro/tetrazole) creates a self-contained energetic system.
Immediate Hazard Profile:
-
Explosion Hazard: Tetrazoles are thermodynamically unstable.[1] The addition of the electron-withdrawing nitrophenyl group increases the sensitivity of the tetrazole ring to shock, friction, and heat [1, 7].
-
Electrostatic Discharge (ESD) Sensitivity: Dry tetrazole powders are prone to ignition via static electricity [2].
-
Acute Toxicity: Nitro-aromatic compounds are known skin sensitizers and potential mutagens. Percutaneous absorption (through skin) is a critical route of exposure [5].
PART 2: THE HIERARCHY OF CONTROLS (Engineering First)
PPE is your last line of defense. Before donning gear, you must validate your engineering controls.
-
Primary Barrier: All manipulation of the dry solid MUST occur within a certified chemical fume hood.
-
Blast Mitigation: When working with >100 mg of solid material, a portable blast shield (polycarbonate, min 9mm thick) must be placed between the operator and the vessel.
-
ESD Grounding: All conductive equipment (spatulas, balances) must be grounded. Use an ionizing fan in the hood if the humidity is <30%.
PART 3: PPE COMMAND CENTER
The following PPE matrix is non-negotiable for handling 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole.
PPE Specification Table
| Body Zone | Standard PPE | Enhanced PPE (High Risk*) | Scientific Rationale |
| Eyes/Face | Chemical Splash Goggles (ANSI Z87.1+) | Goggles + Polycarbonate Face Shield | Safety glasses are insufficient. Tetrazole detonations produce high-velocity shrapnel. A face shield protects the jugular and soft tissue [1]. |
| Hands | Double Nitrile Gloves (Min 5 mil) | Silver Shield® (Laminate) Liners under Nitrile | Nitro-aromatics penetrate nitrile over time. Double gloving provides a visual breach indicator. Laminate is required for spill cleanup [5]. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar) | Anti-Static FR Lab Coat + Chemical Apron | Cotton/Poly blends generate static (ESD risk). You need a coat that dissipates charge to prevent igniting the powder [2]. |
| Respiratory | Fume Hood (Primary) | PAPR with HEPA/Organic Vapor Cartridge | Only required if working outside a hood (Emergency only). Dust inhalation delivers the nitro-compound directly to the bloodstream [6]. |
*High Risk defined as: Handling dry powder >500mg, scale-up reactions, or spill cleanup.
PART 4: OPERATIONAL PROTOCOL (Step-by-Step)
This protocol minimizes friction and static—the two primary triggers for tetrazole detonation.
Phase A: Preparation & Weighing
-
Donning: Put on PPE in the order: Apron
Face Shield Gloves. Ensure glove cuffs go over the lab coat sleeves to prevent powder trapping. -
Tool Selection: NEVER use metal spatulas. Metal-on-glass friction can initiate tetrazoles. Use Teflon-coated or conductive plastic spatulas [2].
-
Static Dissipation: Touch a grounded metal surface before opening the vial. If available, use an antistatic gun on the vial and weigh boat.
Phase B: Solubilization (The Critical Transition)
The material is most dangerous in its dry state. Solubilize as quickly as possible.
-
Solvent Choice: The butoxy group adds lipophilicity. Use DCM, THF, or Acetonitrile. Avoid acetone if strong bases are present (exothermic condensation risk).
-
Addition Order: Add the solvent to the solid , not solid to solvent. This prevents the formation of a "dry crust" on the flask walls that can dry out and detonate upon grinding.
-
Dissolution: Swirl gently by hand. Do not sonicate the suspension; ultrasonic energy can trigger sensitive nitrogen-rich compounds [9].
Phase C: Reaction Safety
-
Temperature Control: Tetrazoles release nitrogen gas (
) upon decomposition. Ensure the reaction vessel is vented to a bubbler to prevent pressure buildup. -
Heating: Never heat the neat solid. If heating a solution, use an oil bath (no heat guns). Keep temperature
unless thermal stability data (DSC/TGA) confirms otherwise [7].
PART 5: VISUALIZATION & LOGIC
Figure 1: Risk Assessment & PPE Decision Tree
Caption: Logic flow for selecting PPE based on the physical state of the energetic material.
Figure 2: Operational Workflow (Cradle-to-Grave)
Caption: Step-by-step workflow emphasizing friction reduction and static control.
PART 6: EMERGENCY & DISPOSAL
Spill Response:
-
Do NOT sweep. Sweeping creates friction.
-
Wet Method: Gently cover the spill with a solvent-soaked pad (Ethanol or Water/Acetone) to desensitize the solid.
-
Wipe: Wipe up gently using a "scooping" motion, not a scrubbing motion.
Disposal (The "Never" List):
-
NEVER concentrate the mother liquor to dryness on a rotary evaporator. The residue may contain unstable azides or concentrated tetrazoles.
-
NEVER dispose of in the trash.
-
Protocol: Dilute the waste stream to <5% concentration. Label clearly: "High Nitrogen Energetic Waste - Potential Explosive Hazard."
References
-
Bio-Fine Chemical. (n.d.). 1-H-TETRAZOLE Handling and Static Electricity Precautions. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 5-(3-Pyridyl)-1H-tetrazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt. Retrieved from [Link]
-
Freund-Vector. (n.d.). Approach to Safely Processing Potent Compounds (OEB Classifications). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
